Ethyl 2,4-dihydroxy-6-methylnicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4H,3H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCZAWPDHHYFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(NC1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908448 | |
| Record name | Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817841 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10350-10-4, 70254-52-3 | |
| Record name | 10350-10-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 2,4-Dihydroxy-6-methylnicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2,4-dihydroxy-6-methylnicotinate: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dihydroxy-6-methylnicotinate is a multi-substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its structural framework, featuring hydroxyl, methyl, and ethyl carboxylate functionalities on a pyridine core, offers multiple reactive sites for the development of novel compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its significant role as a "privileged scaffold" in the design of bioactive molecules.
Molecular Structure and IUPAC Name
The definitive nomenclature and structural representation are fundamental for the unambiguous identification of this compound.
IUPAC Name: ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate[1]
Synonyms: 2,4-Dihydroxy-6-methylnicotinic Acid Ethyl Ester, Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate, 2,4-Dihydroxy-6-methyl-3-pyridinecarboxylic Acid Ethyl Ester[2]
CAS Number: 70254-52-3[1]
Molecular Structure Diagram
The molecular structure of this compound is presented below. The numbering of the pyridine ring is crucial for the correct assignment of substituent positions.
Caption: Molecular Structure of Ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₄ | [3] |
| Molecular Weight | 197.19 g/mol | [3] |
| Melting Point | 205-210 °C | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in some polar solvents (e.g., methanol), insoluble in nonpolar solvents (e.g., benzene, ether). | [4] |
| pKa (Predicted) | 8.08 ± 0.28 | [3] |
The Concept of a "Privileged Scaffold"
The term "privileged structure" was introduced to describe molecular frameworks that can serve as ligands for a diverse range of biological targets. These scaffolds are frequently found in numerous drugs with varied therapeutic applications. The pyridine ring system, particularly when appropriately substituted, is a well-established privileged scaffold.
The utility of this compound as a privileged scaffold stems from several key features:
-
Multiple Functional Groups: The presence of hydroxyl, methyl, and ethyl carboxylate groups provides multiple reactive sites for chemical modification and diversification. This allows for the generation of large compound libraries for high-throughput screening.[1]
-
Hydrogen Bonding Capabilities: The hydroxyl groups and the pyridine nitrogen can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of various enzymes and receptors.
-
Bioisosteric Potential: The pyridine core can act as a bioisostere for other aromatic systems, such as a benzene ring, offering a way to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
This compound has been specifically utilized as a starting material for the synthesis of analogs of Lucanthone, which are being investigated for their potential antitumor and bactericidal properties.[1]
Synthesis of this compound
There are two primary, well-documented methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Experimental Protocol 1: From Ethyl 3-aminocrotonate
This method involves the condensation of ethyl 3-aminocrotonate with a malonic acid derivative equivalent in the presence of a strong base.
Materials:
-
Ethyl 3-aminocrotonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Water
-
Basic activated carbon
-
Ammonium chloride
Procedure:
-
To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).[1]
-
Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[1]
-
After the reaction is complete, cool the mixture to 50-60 °C.
-
Concentrate the solution under reduced pressure to remove approximately 100 g of ethanol.[1]
-
Slowly pour the concentrated solution into 1000 ml of water.
-
Add 10 g of basic activated carbon, stir for 1 hour, and then filter the mixture.[1]
-
Cool the filtrate to below 0 °C.
-
Adjust the pH to 2-3 with ammonium chloride to precipitate the product.[1]
-
Collect the solid by filtration.
-
Dry the resulting solid at 50-60 °C to obtain white, needle-like crystals of ethyl 2,4-dihydroxy-6-methyl-nicotinate.[1]
Experimental Protocol 2: Esterification of 2,4-dihydroxy-6-methylnicotinic acid
This method involves the direct esterification of the corresponding carboxylic acid.
Materials:
-
2,4-dihydroxy-6-methylnicotinic acid
-
Ethanol
-
Strong acid catalyst (e.g., sulfuric acid or hydrochloric acid)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dihydroxy-6-methylnicotinic acid in an excess of ethanol.
-
Add a catalytic amount of a strong mineral acid (e.g., sulfuric acid).[1]
-
Heat the reaction mixture to reflux to drive the esterification reaction towards completion.
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the acidic catalyst with a suitable base (e.g., sodium bicarbonate solution).[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Synthetic workflows for this compound.
Spectroscopic Characterization
Note: Experimentally derived and published spectroscopic data for this compound were not available in the searched resources. The following information is based on general principles of spectroscopic analysis for this type of molecule and data for analogous compounds. For definitive characterization, it is imperative to acquire experimental data on a synthesized and purified sample.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet and a triplet), the methyl group (a singlet), the aromatic proton on the pyridine ring (a singlet), and the exchangeable protons of the hydroxyl and amine groups (broad singlets).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the carbons of the pyridine ring (including those bearing the hydroxyl groups), the methyl carbon, and the carbons of the ethyl group.
IR (Infrared) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorptions include:
-
Broad O-H stretching vibrations for the hydroxyl groups.
-
N-H stretching for the amine in the tautomeric form.
-
C=O stretching for the ester and the pyridone carbonyl.
-
C-O stretching for the ester.
-
Aromatic C=C and C=N stretching vibrations.
MS (Mass Spectrometry)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z = 197.19. Fragmentation patterns can provide further structural information.
Tautomerism
It is important to recognize that this compound can exist in different tautomeric forms. The dihydroxy form is in equilibrium with the keto-enol forms, with the 4-hydroxy-2-oxo tautomer, as reflected in the IUPAC name, being a significant contributor. The exact tautomeric equilibrium can be influenced by the solvent and the physical state (solid or solution).
Safety Information
As an organic compound, this compound may have irritating effects on the skin, eyes, and respiratory system.[4] It is advisable to wear appropriate personal protective equipment when handling this compound and to work in a well-ventilated area.[4] In case of accidental contact, immediate washing or medical attention is recommended.[4]
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its role as a privileged scaffold, combined with its accessibility through straightforward synthetic routes, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of its fundamental properties and synthesis, offering a solid foundation for researchers and scientists working in drug discovery and development.
References
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
ChemBK. This compound. Available at: [Link]
-
ResearchGate. 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Available at: [Link]
Sources
Spectroscopic Characterization of Ethyl 2,4-dihydroxy-6-methylnicotinate: A Technical Guide
Introduction
Ethyl 2,4-dihydroxy-6-methylnicotinate is a multi-substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its chemical structure, featuring hydroxyl, methyl, and an ethyl carboxylate group on a pyridine core, presents multiple reactive sites for developing novel compounds.[1] This strategic arrangement of functional groups makes it a valuable scaffold, particularly in the synthesis of analogs of therapeutic agents like Lucanthone, which have been explored for their potential antitumor and bactericidal properties.[2]
A definitive confirmation of the molecular structure is paramount for any downstream application, from fundamental reactivity studies to drug development. This guide provides an in-depth, field-proven framework for the comprehensive spectroscopic characterization of this compound (CAS: 70254-52-3, Molecular Formula: C₉H₁₁NO₄, Molecular Weight: 197.19 g/mol ) using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3][4] The protocols and interpretations detailed herein are designed to provide researchers and drug development professionals with a self-validating system for structural elucidation and purity assessment.
A key consideration in the analysis of this molecule is its potential for tautomerism. The "2,4-dihydroxy" nicotinic acid ester form can exist in equilibrium with several pyridone tautomers. The most significant of these, based on stability and naming conventions like "Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate," is the 2-pyridone form.[5] The spectroscopic data will reflect the dominant tautomer in a given solvent and state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing precise information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
This protocol outlines the standard procedure for preparing a sample and acquiring ¹H and ¹³C NMR spectra. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often suitable for this class of compounds due to its ability to dissolve polar molecules and exchange with labile protons (OH, NH), which can help in their identification.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Use a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
Collect a minimum of 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the ¹H spectrum to the residual solvent peak (DMSO-d₆: δ = 2.50 ppm) and the ¹³C spectrum accordingly (DMSO-d₆: δ = 39.52 ppm).[1]
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Visualization: NMR Analysis Workflow
Caption: Logical workflow for NMR spectroscopic analysis.
Expected Spectroscopic Data (NMR)
The following tables summarize the expected chemical shifts for this compound, based on its structure and typical values for analogous functional groups. These values are predictive and serve as a guide for interpretation.
Table 1: Expected ¹H NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 12.0 - 11.0 | Broad Singlet | 1H | OH / NH | Labile proton, likely exchangeable with D₂O. Position is concentration and temperature dependent. Corresponds to the pyridone N-H or enolic O-H. |
| ~ 10.5 - 9.5 | Broad Singlet | 1H | OH | Phenolic-like hydroxyl proton. Broad due to hydrogen bonding and potential exchange. |
| ~ 5.9 | Singlet | 1H | H-5 | Aromatic proton on the pyridine ring, appearing as a singlet due to lack of adjacent protons. |
| ~ 4.2 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |
| ~ 2.2 | Singlet | 3H | C₆-CH₃ | Methyl protons attached to the pyridine ring, appearing as a sharp singlet. |
| ~ 1.2 | Triplet | 3H | -O-CH₂-CH₃ | Terminal methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |
Table 2: Expected ¹³C NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 | C=O (Ester) | Carbonyl carbon of the ethyl ester group. |
| ~ 165 | C-4 (C-OH) | Pyridine ring carbon bearing a hydroxyl group, significantly deshielded. |
| ~ 162 | C-2 (C=O) | Carbonyl carbon of the 2-pyridone tautomer, highly deshielded. |
| ~ 158 | C-6 (C-CH₃) | Pyridine ring carbon attached to the methyl group. |
| ~ 105 | C-3 | Pyridine ring carbon attached to the ester group. |
| ~ 98 | C-5 | Pyridine ring carbon bearing the single proton. |
| ~ 61 | -C H₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~ 18 | C₆-C H₃ | Methyl carbon attached to the pyridine ring. |
| ~ 14 | -CH₂-C H₃ | Terminal methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: Acquiring an FTIR Spectrum
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the Fourier-Transform Infrared (FTIR) spectrometer is clean.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining an accurate sample spectrum.
-
Sample Application: Place a small amount of the solid, crystalline this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's anvil to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.
-
Data Acquisition:
-
Scan the sample over a typical spectral range of 4000–400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Perform a baseline correction if necessary and label the major absorption peaks.
Visualization: IR Analysis Workflow
Caption: Workflow for FTIR-ATR spectroscopic analysis.
Expected Spectroscopic Data (IR)
The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups within the molecule.
Table 3: Expected Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale |
| 3400 - 3100 (Broad) | O-H / N-H Stretch | Hydroxyl & Amide N-H | A very broad and strong band is expected due to extensive intermolecular hydrogen bonding involving the OH and NH groups. |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Characteristic stretching vibrations for the methyl and ethyl groups. |
| ~ 1710 | C=O Stretch | Ester Carbonyl | Strong absorption from the ester C=O bond. |
| ~ 1650 | C=O Stretch | Amide Carbonyl | Strong absorption from the pyridone C=O bond, typically at a lower frequency than the ester due to resonance. |
| 1620 - 1550 | C=C / C=N Stretch | Pyridine Ring | Aromatic and heteroaromatic ring stretching vibrations. |
| ~ 1250 | C-O Stretch | Ester C-O | Asymmetric C-O-C stretching of the ester group. |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol: Acquiring a Mass Spectrum
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, as it typically keeps the molecule intact.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.
-
Instrumentation: Use a mass spectrometer (e.g., quadrupole or time-of-flight) equipped with an ESI source.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Operate in both positive and negative ion modes to determine the best ionization.
-
Typical positive mode settings: Capillary voltage of 3-4 kV, drying gas temperature of 200-300 °C.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak. In positive mode, this will be the protonated molecule [M+H]⁺. In negative mode, it will be the deprotonated molecule [M-H]⁻.
Visualization: Mass Spectrometry Workflow
Caption: Workflow for Electrospray Ionization Mass Spectrometry.
Expected Spectroscopic Data (MS)
The primary goal is to confirm the molecular weight of the compound.
Table 4: Expected Mass Spectrometry Data
| Ion Mode | Expected m/z | Ion Formula | Rationale |
| Positive | 198.07 | [C₉H₁₁NO₄ + H]⁺ | The protonated molecular ion peak, [M+H]⁺, is expected. The exact mass should be confirmed with a high-resolution instrument. |
| Negative | 196.06 | [C₉H₁₁NO₄ - H]⁻ | The deprotonated molecular ion peak, [M-H]⁻, is also possible due to the acidic hydroxyl groups. |
Fragmentation Analysis: Further structural confirmation can be obtained by inducing fragmentation (MS/MS). Expected fragmentation would include the loss of the ethoxy group (-45 Da) from the ester or the loss of an ethyl group (-29 Da) followed by CO₂ (-44 Da).
Conclusion
The integrated application of NMR, IR, and MS provides a robust and definitive method for the structural confirmation and purity assessment of this compound. ¹H and ¹³C NMR establish the precise atomic connectivity, IR spectroscopy confirms the presence of key functional groups (hydroxyls, carbonyls), and mass spectrometry verifies the molecular weight and formula. By following the detailed protocols and using the expected spectral data as a guide, researchers can confidently validate the structure of this versatile chemical building block, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Pharmaffiliates. CAS No : 70254-52-3 | Product Name : this compound. [Link]
-
AcrosPharmatech. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate. [Link]
-
ChemBK. ETHYL ESTER 2,4-DIHYDROXY-6-METHYL-3-PYRIDINE CARBOXYLIC ACID. [Link]
Sources
Physical and chemical properties of Ethyl 2,4-dihydroxy-6-methylnicotinate
An In-Depth Technical Guide to Ethyl 2,4-dihydroxy-6-methylnicotinate for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount. This compound, a multi-substituted pyridine derivative, has emerged as a cornerstone building block for the synthesis of novel bioactive compounds.[1] Its unique structural arrangement, featuring hydroxyl, methyl, and ethyl carboxylate functionalities, presents a versatile platform for chemical exploration. This guide offers a comprehensive technical overview of this compound, intended to empower researchers and drug development professionals with the foundational knowledge to leverage its full potential.
Core Molecular Attributes and Physicochemical Properties
This compound (CAS RN: 70254-52-3) is a white to off-white crystalline powder.[1][2] This compound's utility in organic synthesis is underpinned by its distinct physicochemical properties, which are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₄ | [2][3][4][5] |
| Molecular Weight | 197.19 g/mol | [2][3][4][5] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 205 - 213 °C | [2][3][6] |
| Boiling Point (Predicted) | 363.155 - 446.0 °C at 760 mmHg | [2][3] |
| Density (Predicted) | 1.312 - 1.555 g/cm³ | [2][3] |
| Solubility | Soluble in some polar solvents (e.g., methanol); Insoluble in water and nonpolar solvents (e.g., benzene, ether) | [1][2][3] |
| Flash Point (Predicted) | 173.43°C | [2][3] |
| Refractive Index (Predicted) | 1.619 | [2][3] |
The presence of two hydroxyl groups imparts some polarity to the molecule, however, its larger hydrocarbon structure results in insolubility in water.[2] It is soluble in certain polar organic solvents, which is a key consideration for reaction condition design.[1][2]
Chemical Reactivity and Stability
This compound is stable under normal laboratory conditions.[2][6] However, it is incompatible with strong oxidizing agents and bases, which can induce reactions.[6][7] The molecule's reactivity is centered around its key functional groups:
-
Hydroxyl Groups: These groups can undergo esterification and substitution reactions, providing avenues for molecular diversification.[2]
-
Ethyl Ester Group: This group is susceptible to hydrolysis.[2]
These reactive sites make the compound a valuable intermediate for the synthesis of more complex heterocyclic structures.[1][2]
Synthesis Protocols
The synthesis of this compound can be approached through several routes. Two common laboratory-scale methods are detailed below. The choice of method often depends on the availability of starting materials and desired scale.
Method 1: From Ethyl 3-aminocrotonate and Diethyl Malonate
This synthetic route involves the condensation of ethyl 3-aminocrotonate with diethyl malonate in the presence of a strong base.[8]
Experimental Protocol:
-
To a suitable reactor, add ethyl 3-aminocrotonate, sodium ethoxide, and anhydrous ethanol.[8]
-
Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[8]
-
After the reaction is complete, cool the mixture to 50-60 °C.[8]
-
Concentrate the solution under reduced pressure to remove a portion of the ethanol.[8]
-
Slowly pour the concentrated solution into water.[8]
-
Add basic activated carbon, stir for 1 hour, and then filter the mixture.[8]
-
Cool the filtrate to below 0 °C.[8]
-
Adjust the pH to 2-3 with ammonium chloride to precipitate the product.[8]
-
Collect the solid by filtration.[8]
-
Dry the resulting solid at 50-60 °C to obtain white, needle-like crystals of this compound.[8]
Caption: Synthesis workflow from ethyl 3-aminocrotonate.
Method 2: Esterification of 2,4-Dihydroxy-6-methylnicotinic Acid
This method involves the direct esterification of the corresponding carboxylic acid.[1]
Experimental Protocol:
-
In a round-bottom flask, dissolve 2,4-dihydroxy-6-methylnicotinic acid in an excess of ethanol.[1]
-
Add a catalytic amount of a strong mineral acid (e.g., sulfuric acid).[1]
-
Heat the reaction mixture to reflux to drive the esterification.[1]
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).[1]
-
Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.[1]
-
Neutralize the acidic catalyst with a suitable base (e.g., sodium bicarbonate solution).[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]
Caption: Esterification of the corresponding carboxylic acid.
Applications in Drug Discovery and Organic Synthesis
This compound serves as a pivotal intermediate in the synthesis of various biologically active molecules.[2][3] Its structural framework is a privileged scaffold in medicinal chemistry.[1]
A significant application is in the synthesis of analogs of Lucanthone, which have been investigated for their potential antitumor and bactericidal properties.[1][8] The reactive functional groups on the pyridine ring allow for the construction of diverse chemical libraries for screening against various biological targets.[2] Beyond pharmaceuticals, it can also be used as a raw material in the broader field of organic synthesis to construct complex molecular frameworks and as an intermediate for dyes.[2][3][9]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazards: This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation.[6][10]
-
Precautionary Measures:
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6]
-
If swallowed: Call a poison center or doctor if you feel unwell.[6]
-
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[6]
Conclusion
This compound is a versatile and valuable chemical intermediate for drug discovery and organic synthesis. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an accessible and powerful tool for the modern chemist. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective use in the laboratory.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Baishixing Co.,Ltd. (n.d.). Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate 70254-52-3. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Fisher Scientific. (n.d.). TCI America™-Ethyl 2,4-Dihydroxy-6-methylnicotinate 98.0+%. Retrieved from [Link]
- Unknown. (n.d.). methyl-6-methyinicotinate Route of Synthesis.
-
ChemBK. (n.d.). Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
Sources
- 1. This compound|70254-52-3 [benchchem.com]
- 2. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate 70254-52-3 [cds-bsx.com]
- 3. chembk.com [chembk.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [guidechem.com]
- 8. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Hantzsch Dihydropyridine Synthesis: A Centennial Pillar of Heterocyclic and Medicinal Chemistry
An In-depth Technical Guide on its Discovery, Mechanism, and Enduring Legacy
Abstract
First reported in 1881 by Arthur Hantzsch, the synthesis of 1,4-dihydropyridines (1,4-DHPs) stands as a monumental achievement in organic chemistry.[1] This multi-component reaction, elegant in its simplicity, combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor to construct a highly functionalized heterocyclic scaffold.[2] Initially a reaction of academic interest, the Hantzsch synthesis was catapulted into pharmacological stardom with the discovery of the potent calcium channel blocking activity of its products in the 1970s, leading to blockbuster drugs such as Nifedipine and Amlodipine.[3][4][5] The 1,4-DHP core is now recognized as a "privileged scaffold," a molecular framework capable of interacting with numerous biological targets, fueling research into anticancer, neuroprotective, and antimicrobial agents.[4][6] This guide provides a comprehensive exploration of the Hantzsch synthesis, from its historical origins and mechanistic intricacies to its modern, environmentally benign adaptations and profound impact on drug development.
The Genesis: Arthur Hantzsch and the Dawn of a Name Reaction
The late 19th century was a fertile ground for synthetic organic chemistry. It was in this era that German chemist Arthur Rudolf Hantzsch (1857-1935), a student of the renowned Johannes Wislicenus, made a discovery that would immortalize his name.[7][8] In 1881, Hantzsch reported a novel multi-component reaction for the synthesis of dihydropyridine derivatives.[1][8] Published in Chemische Berichte, his work described the one-pot condensation of an aldehyde, ethyl acetoacetate, and ammonia to yield what is now known as a Hantzsch ester.[8][9]
Hantzsch was a prolific and visionary chemist, contributing significantly to the understanding of heterocyclic nitrogen compounds, stereochemistry, and the theory of acids.[7][10] While he also developed eponymous syntheses for pyrroles and thiazoles, it is the dihydropyridine synthesis that has had the most profound and lasting impact, particularly in the realm of medicinal chemistry.[8][11]
Deconstructing the Reaction: Mechanism and Rationale
The enduring appeal of the Hantzsch synthesis lies in its efficiency and convergence, assembling a complex heterocycle from three simple, readily available components. While several pathways have been proposed, extensive mechanistic studies, including NMR and mass spectrometry analyses, have illuminated a generally accepted route.[1][3] The reaction elegantly orchestrates two well-established transformations—the Knoevenagel condensation and the Michael addition—within a single pot.[2][12]
The core mechanism proceeds through the formation of two key intermediates:
-
α,β-Unsaturated Carbonyl (Knoevenagel Intermediate): One equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an electron-deficient alkene.[2][13] The β-ketoester is an ideal substrate due to the acidity of the α-protons, which are positioned between two electron-withdrawing carbonyl groups, facilitating enolate formation.
-
β-Enamino Ester (Enamine Intermediate): The second equivalent of the β-ketoester condenses with ammonia (or an ammonium salt like ammonium acetate) to form an electron-rich enamine.[2][13]
These two intermediates then combine in a conjugate fashion. The nucleophilic enamine attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl compound in a Michael addition.[2] The resulting intermediate undergoes a final intramolecular cyclization and dehydration to yield the stable 1,4-dihydropyridine ring system.[12] A subsequent oxidation step, driven by the thermodynamic stability of the aromatic system, can convert the dihydropyridine into the corresponding pyridine.[1]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 7. Arthur Rudolf Hantzsch | Organic Chemistry, Synthesis, Pyridine | Britannica [britannica.com]
- 8. Arthur Rudolf Hantzsch - Wikipedia [en.wikipedia.org]
- 9. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arthur Hantzsch - University Archives [uni-wuerzburg.de]
- 11. Controversial Arthur Rudolf Hantzsch and his polemics - American Chemical Society [acs.digitellinc.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Ethyl 2,4-dihydroxy-6-methylnicotinate solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 2,4-dihydroxy-6-methylnicotinate in Organic Solvents
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility in drug discovery and as a building block for more complex molecules is intrinsically linked to its physicochemical properties, paramount among which is its solubility. This guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. The document moves beyond a simple tabulation of data to offer a deep dive into the molecular-level interactions that govern its solubility, grounded in the principles of physical organic chemistry. We present a theoretical framework for predicting solubility based on the compound's structure, complemented by a detailed, field-tested experimental protocol for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical tools necessary to effectively work with this compound.
Physicochemical Profile of this compound
A thorough understanding of a compound's solubility begins with a detailed examination of its molecular structure and inherent physicochemical properties. This compound possesses a unique combination of functional groups that dictate its behavior in various solvent systems.
-
Molecular Structure: The molecule consists of a pyridine ring, which is aromatic and contains a nitrogen atom, substituted with two hydroxyl (-OH) groups, a methyl (-CH₃) group, and an ethyl ester (-COOCH₂CH₃) group.
-
Functional Group Analysis:
-
Hydroxyl Groups (-OH): These groups are polar and capable of acting as both hydrogen bond donors and acceptors. Their presence significantly increases the potential for interaction with polar solvents.
-
Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons and can act as a hydrogen bond acceptor. The ring itself contributes to the molecule's overall size and potential for van der Waals interactions.
-
Ethyl Ester Group (-COOCH₂CH₃): This group has a polar carbonyl (C=O) component and a nonpolar ethyl chain. The carbonyl oxygen can act as a hydrogen bond acceptor.
-
Methyl Group (-CH₃): This is a nonpolar, electron-donating group that contributes to the hydrophobic character of the molecule.
-
The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, suggesting a nuanced solubility profile across a range of solvents.
Caption: Molecular structure and key functional groups of this compound.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. We can apply this to predict the solubility of this compound in various classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the two hydroxyl groups on the solute, strong hydrogen bonding interactions are expected with these solvents. Therefore, high solubility is predicted in polar protic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents are polar but lack O-H or N-H bonds, so they primarily act as hydrogen bond acceptors. The hydroxyl groups of the solute can donate hydrogen bonds to the solvent molecules (e.g., the oxygen in DMSO's S=O bond). Good solubility is expected, particularly in strong hydrogen bond acceptors like DMSO.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The polar functional groups of this compound make it difficult for the molecule to be solvated by nonpolar solvents, as this would require breaking the strong solute-solute hydrogen bonds without forming comparably strong solute-solvent interactions. Consequently, low solubility is predicted in nonpolar solvents.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
While theoretical predictions are valuable, empirical determination is essential for obtaining accurate quantitative solubility data. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Preparation: Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the selected solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature orbital shaker. Allow the mixture to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling and Dilution: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter to remove any undissolved particles. Immediately dilute the sample with a known volume of the solvent to prevent precipitation.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λ_max or HPLC with a standard calibration curve).
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)
Caption: Workflow for the isothermal shake-flask solubility determination method.
Data Recording and Interpretation
Systematic recording of experimental data is crucial. The following table provides a template for organizing solubility data for this compound across a spectrum of organic solvents.
| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Observations |
| Polar Protic | Methanol | 25 | ||
| Ethanol | 25 | |||
| Isopropanol | 25 | |||
| Polar Aprotic | Acetone | 25 | ||
| Acetonitrile | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 | |||
| Nonpolar | Toluene | 25 | ||
| Hexane | 25 |
When interpreting the results, it is important to correlate the quantitative data with the theoretical predictions. For instance, higher solubility values are expected in solvents like methanol and DMSO compared to hexane. Any significant deviations from the expected trend may indicate specific solute-solvent interactions or other phenomena that warrant further investigation.
Conclusion
The solubility of this compound is a critical parameter that influences its handling, formulation, and application in research and development. This guide has provided a dual-pronged approach to understanding this property: a theoretical prediction based on molecular structure and a rigorous experimental protocol for its empirical determination. By leveraging the principles of intermolecular forces and employing standardized methodologies like the shake-flask method, researchers can confidently and accurately characterize the solubility profile of this compound. This foundational knowledge is indispensable for optimizing reaction conditions, developing purification strategies, and designing effective formulation and delivery systems in the field of drug development.
References
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL: [Link]
-
Avdeef, A. (2012). Solubility of sparingly-soluble drugs. Absorption and Drug Development: Solubility, Permeability, and Charge State, 79-138. URL: [Link]
Navigating the Synthesis Frontier: A Health and Safety Guide to Ethyl 2,4-dihydroxy-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,4-dihydroxy-6-methylnicotinate, a versatile pyridine derivative, stands as a pivotal starting material in the landscape of medicinal chemistry and drug discovery. Its unique structural scaffold is instrumental in the synthesis of novel bioactive molecules, including analogs of compounds with potential therapeutic applications.[1][2][3] This guide provides an in-depth examination of the health and safety considerations paramount for the responsible handling and utilization of this compound in a laboratory setting. Adherence to these protocols is not merely a matter of compliance but a foundational pillar of scientific integrity and personal safety.
Section 1: Compound Identification and Hazard Classification
Synonyms: Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, 2,4-Dihydroxy-6-methyl-3-pyridinecarboxylic Acid Ethyl Ester[4][5][6] CAS Number: 70254-52-3[7] Molecular Formula: C₉H₁₁NO₄[6] Molecular Weight: 197.19 g/mol [7]
This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[4] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[4] |
The Globally Harmonized System (GHS) signal word for this compound is Warning .[4]
Section 2: Toxicological Profile and Exposure Routes
Inhalation: Inhalation of dust may lead to respiratory tract irritation.[4] Skin Contact: Direct contact can cause skin irritation, characterized by redness and discomfort.[4] Eye Contact: The compound is a serious eye irritant, and contact can result in significant irritation and potential damage.[4] Ingestion: Ingestion is harmful and may lead to adverse health effects.[4]
Section 3: Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety through appropriate engineering controls and personal protective equipment is critical when handling this compound.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for dust generation.[4]
-
Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[4]
Personal Protective Equipment
The following PPE is mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation.[4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and subsequent irritation.[3] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if dust is generated and ventilation is inadequate. | To prevent respiratory tract irritation from inhaled dust.[4] |
Section 4: Safe Handling, Storage, and Disposal
Handling
-
Avoid breathing dust.[4]
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage
-
Keep the container tightly closed.[4]
-
Store in a dry, cool, and well-ventilated place.[4]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[4]
Disposal
Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]
Section 5: Emergency Procedures
A clear and practiced emergency response plan is essential for mitigating the consequences of accidental exposure or release.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[4] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[4] |
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[4]
-
Containment and Cleanup: Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[4]
-
Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]
Section 6: Experimental Workflow and Safety Integration
The role of this compound as a precursor in organic synthesis necessitates a workflow that embeds safety at every step.[2]
Risk Assessment Workflow
Caption: A systematic risk assessment workflow for handling this compound.
Hypothetical Synthesis Safety Protocol: Esterification
This protocol outlines the safety considerations for a common reaction type involving this compound.
Objective: To safely perform an esterification reaction using this compound as a starting material.
Materials:
-
This compound
-
Anhydrous alcohol
-
Acid catalyst (e.g., sulfuric acid)
-
Organic solvent for workup
-
Basic solution for neutralization (e.g., sodium bicarbonate)
Procedure:
-
Preparation (in fume hood):
-
Don all required PPE (lab coat, safety goggles, chemical-resistant gloves).
-
Ensure the eyewash station and safety shower are unobstructed.
-
Set up the reaction apparatus in a chemical fume hood.
-
-
Reagent Handling:
-
Carefully weigh the solid this compound, avoiding dust generation.
-
Slowly add the alcohol and the acid catalyst to the reaction vessel.
-
-
Reaction:
-
Heat the reaction mixture using a controlled heating mantle.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
-
Workup and Purification:
-
Allow the reaction to cool to room temperature.
-
Quench the reaction by carefully adding a neutralizing agent.
-
Perform extraction with an organic solvent.
-
Dispose of aqueous and organic waste in appropriately labeled containers.
-
-
Decontamination:
-
Clean all glassware and the work area thoroughly.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Conclusion
This compound is a valuable tool in the arsenal of medicinal chemists. However, its utility is intrinsically linked to its safe and responsible handling. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently and securely explore the synthetic possibilities offered by this important chemical intermediate.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]
Sources
- 1. This compound|70254-52-3 [benchchem.com]
- 2. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 3. This compound [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 70254-52-3 | TCI AMERICA [tcichemicals.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
A Senior Application Scientist's Guide to Sourcing and Qualifying Ethyl 2,4-dihydroxy-6-methylnicotinate for Drug Development
For researchers and professionals in the dynamic field of drug discovery, the quality and reliable supply of key chemical building blocks are paramount. Ethyl 2,4-dihydroxy-6-methylnicotinate (CAS No. 70254-52-3), a versatile pyridine derivative, serves as a crucial starting material in the synthesis of novel bioactive molecules.[1][2] Its structural features, including multiple reactive sites, make it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and analogs of compounds with potential antitumor and bactericidal properties like Lucanthone.[1][2][3]
This in-depth technical guide provides a comprehensive overview of commercial suppliers, quality evaluation protocols, and key chemical insights for this compound, designed to empower researchers to make informed sourcing decisions and ensure the integrity of their scientific endeavors.
The Strategic Importance of Supplier Selection
The selection of a commercial supplier for a critical reagent like this compound extends beyond a simple price comparison. The purity, consistency, and documentation provided by a supplier directly impact the reproducibility of experimental results, the timeline of a research project, and the overall success of a drug development program. A thorough evaluation of potential suppliers is a critical first step in mitigating risks and ensuring a stable supply of high-quality material.
Below is a comparative analysis of several commercial suppliers of this compound, compiled from publicly available data. It is important to note that pricing and availability are subject to change and direct inquiry with the suppliers is always recommended.
| Supplier | Stated Purity | Available Quantities | Price Range (USD) | Documentation |
| TCI Chemicals | >98.0% (GC, Titration)[4] | 1g, 5g, Bulk inquiry[4][5] | ~ | SDS, Specifications, C of A[4] |
| Fisher Scientific | 98.0+% | Varies (e.g., 5g) | Inquiry required | SDS[7][8] |
| GNEE | 99% min[9] | Custom/Bulk (e.g., 25kg)[9] | Inquiry required | COA, MSDS[9] |
| Pharmaffiliates | High Purity[1] | Inquiry required | Inquiry required | Sample COA, MSDS[1] |
| Benchchem | High Purity[2] | Inquiry required | Inquiry required | Inquiry required |
| CymitQuimica | >98.0% (GC)[6] | 1g, 5g[6] | ~ | Inquiry required |
| ChemBK | Varies by supplier | Varies by supplier | Inquiry required | Varies by supplier |
| Biosynth | Information not specified | Inquiry required | Inquiry required | MSDS, Analytical NMR Data (on request)[10] |
| Synblock | NLT 98%[11] | Inquiry required | Inquiry required | MSDS, NMR, HPLC data available[11] |
A Practical Workflow for Supplier Qualification
A systematic approach to qualifying a new supplier is essential. The following workflow, presented as a DOT graph, outlines the key steps from initial identification to final approval for use in research and development.
Caption: A stepwise workflow for the qualification of a new chemical supplier.
Core Scientific and Technical Considerations
Chemical Properties and Structure
This compound is a white to off-white crystalline powder with a melting point in the range of 210-213°C.[2][12] Its molecular formula is C₉H₁₁NO₄, and its structure features a pyridine ring with hydroxyl groups at the 2 and 4 positions, a methyl group at the 6 position, and an ethyl carboxylate group at the 3 position.[2] This arrangement of functional groups provides multiple avenues for chemical modification.
Caption: A simplified representation of a common synthesis pathway.
Understanding the synthesis route is crucial for anticipating potential impurities. These may include:
-
Unreacted starting materials (ethyl 3-aminocrotonate, diethyl malonate).
-
The corresponding carboxylic acid (2,4-dihydroxy-6-methylnicotinic acid) if esterification is incomplete or if hydrolysis occurs.
-
By-products from incomplete cyclization or other side reactions.
Experimental Protocols for Quality Control
Independent verification of the supplier's Certificate of Analysis is a cornerstone of good scientific practice. The following are suggested protocols for the quality control of incoming batches of this compound.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid. A starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes. [13][14]* Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm. [13]* Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. The retention time should be consistent between batches.
2. Gas Chromatography (GC) for Purity and Residual Solvents
GC can also be used for purity assessment and is particularly useful for detecting volatile impurities and residual solvents.
-
Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., Stabilwax-DB or TG-waxms). [15][16]* Carrier Gas: Helium or Nitrogen. [16]* Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID).
-
Oven Program: A temperature gradient from 100°C to 250°C at 10°C/min.
-
Sample Preparation: Dissolve the sample in a high-purity solvent like methanol.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are essential for confirming the chemical structure of the compound and identifying any structural impurities. While a fully assigned spectrum is not provided here, based on the structure, one would expect characteristic signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and aromatic protons. The presence of hydroxyl groups may result in broad signals. TCI America suggests that their product conforms to the expected NMR structure. 4. Titration for Assay
As indicated by TCI Chemicals' specifications, a neutralization titration can be used to determine the assay of the compound, likely by titrating the acidic hydroxyl groups. [4]
Conclusion
The successful integration of this compound into a drug development pipeline hinges on a strategic and scientifically rigorous approach to sourcing and quality control. By carefully evaluating suppliers, implementing a robust qualification workflow, and performing independent analytical verification, researchers can ensure the quality and consistency of this critical building block. This diligence not only safeguards the integrity of the research but also accelerates the path toward novel therapeutic discoveries.
References
-
Pharmaffiliates. This compound. [Link]
-
Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
-
GNEE. High Purity 99% this compound CAS 70254-52-3. [Link]
-
SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]
-
SIELC Technologies. Separation of Ethyl nicotinate on Newcrom R1 HPLC column. [Link]
-
CP Lab Safety. This compound, 5g, Each. [Link]
-
성호씨그마. [TCI]this compound, 70254-52-3, C9H11NO4=197.19, >98.0%(GC)(T). [Link]
-
Baishixing Co.,Ltd. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate 70254-52-3. [Link]
-
OSHA. Pyridine. [Link]
-
PubMed. Aza analogues of lucanthone: synthesis and antitumor and bactericidal properties. [Link]
-
PubMed. A validated high performance liquid chromatographic method for analysis of nicotine in pure form and from formulations. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A specific, sensitive and rapid LC-MS/MS method for the quantification of varenicline in human plasma and its application to a pharmacokinetic study. [Link]
-
Lund University Publications. Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. [Link]
-
Pharmaffiliates. Pharmaffiliates | Impurity standard manufacturer | CRDMO in India | USFDA Approved. [Link]
-
ChemBK. This compound. [Link]
- Google Patents. Detection and analysis method for residual solvent pyridine in solid salt.
-
The Administration and Technique of Environmental Monitoring. Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
Organic Chemistry Portal. Diol synthesis by dihydroxylation. [Link]
-
ResearchGate. (PDF) Title: Synthesis and evaluation of geometric analogs of 1 ,25-dihydroxyvitamin D 2 as potential therapeutics. [Link]
-
Semantic Scholar. Synthesis of 25-Hydroxy-provitamin D3 by Direct Hydroxylation of Protected 7-Dehydrocholesterol.. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound|70254-52-3 [benchchem.com]
- 3. Aza analogues of lucanthone: synthesis and antitumor and bactericidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 70254-52-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. gneebio.com [gneebio.com]
- 10. This compound | 10350-10-4 | KAA35010 [biosynth.com]
- 11. CAS 70254-52-3 | this compound - Synblock [synblock.com]
- 12. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate 70254-52-3 [cds-bsx.com]
- 13. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. osha.gov [osha.gov]
- 16. CN112305102A - Detection and analysis method for residual solvent pyridine in solid salt - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate: A Detailed Protocol and Application Guide
Introduction: The Significance of a Versatile Pyridine Scaffold
Ethyl 2,4-dihydroxy-6-methylnicotinate is a highly functionalized pyridine derivative that serves as a pivotal structural motif and versatile building block in the realms of medicinal chemistry and drug discovery.[1] Its pyridine core, adorned with hydroxyl, methyl, and ethyl carboxylate groups, presents multiple reactive sites for chemical elaboration, making it an attractive starting material for the synthesis of a diverse range of complex heterocyclic compounds. Notably, this nicotinate ester has been employed as a key precursor in the development of lucanthone analogs, which have been investigated for their potential antitumor and bactericidal activities.[2] The inherent biological relevance of the nicotinate framework, coupled with the synthetic accessibility of this multi-substituted derivative, underscores its importance for researchers and scientists in the field of drug development.
This comprehensive guide provides a detailed, field-proven protocol for the synthesis of this compound via a modified Hantzsch pyridine synthesis. It delves into the mechanistic underpinnings of the reaction, offering insights into the causality behind the experimental choices, and equips the researcher with the necessary knowledge for a safe and successful synthesis.
Reaction Scheme and Mechanism: A Modified Hantzsch Approach
The synthesis of this compound is achieved through a variation of the classic Hantzsch pyridine synthesis. The traditional Hantzsch reaction is a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[3][4][5]
In this modified approach, a pre-formed enamine, ethyl 3-aminocrotonate, reacts with diethyl malonate in the presence of a strong base, sodium ethoxide. This pathway offers excellent control over the substitution pattern of the resulting pyridine ring.
The reaction proceeds through a series of well-understood steps:
-
Deprotonation: Sodium ethoxide, a strong base, deprotonates the acidic α-carbon of diethyl malonate, generating a reactive enolate.
-
Michael-type Addition: The enolate of diethyl malonate then acts as a nucleophile, attacking the electrophilic β-carbon of ethyl 3-aminocrotonate in a Michael-type addition.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization via a nucleophilic attack of the nitrogen atom onto one of the ester carbonyl groups of the malonate moiety.
-
Elimination and Tautomerization: Subsequent elimination of an ethoxide group and tautomerization lead to the formation of the stable aromatic 2,4-dihydroxypyridine ring system.
Caption: Modified Hantzsch Synthesis Mechanism
Experimental Protocol
This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 3-aminocrotonate | 626-34-6 | 129.16 | 100 g | 0.7752 |
| Diethyl malonate | 105-53-3 | 160.17 | Stoichiometric excess is often used in practice, but the protocol specifies a 1:1 reaction with the enamine. | |
| Sodium ethoxide | 141-52-6 | 68.05 | 65 g | 0.9559 |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 240 g | |
| Deionized Water | 7732-18-5 | 18.02 | ~1000 mL | |
| Ammonium Chloride | 12125-02-9 | 53.49 | As needed for pH adjustment | |
| Basic Activated Carbon | 7440-44-0 | 12.01 | 10 g |
Equipment
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a temperature probe.
-
Heating mantle.
-
Rotary evaporator.
-
Büchner funnel and filter flask.
-
Standard laboratory glassware.
-
pH meter or pH paper.
Procedure
-
Reaction Setup: In a suitable reactor or a three-neck round-bottom flask, charge ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).[1][2] The use of anhydrous ethanol is crucial as sodium ethoxide is highly reactive with water.
-
Reaction Execution: With continuous stirring, slowly heat the reaction mixture to a gentle reflux, maintaining a temperature of 80-90 °C.[1] Allow the reaction to proceed at this temperature for 24 hours. The extended reaction time ensures the completion of the cyclization and subsequent aromatization steps.
-
Solvent Removal: After 24 hours, cool the reaction mixture to 50-60 °C.[1][2] Concentrate the solution under reduced pressure using a rotary evaporator to remove approximately 100 g of ethanol.[1] This step begins to precipitate the sodium salt of the product.
-
Work-up and Decolorization: Slowly pour the concentrated reaction mixture into 1000 ml of deionized water with stirring. To the resulting aqueous solution, add 10 g of basic activated carbon and stir for 1 hour to decolorize the solution.[1][2]
-
Filtration and Precipitation: Filter the mixture through a Büchner funnel to remove the activated carbon. Cool the filtrate to below 0 °C in an ice bath.[1][2]
-
Product Isolation: Slowly add a saturated aqueous solution of ammonium chloride to the cold filtrate with stirring to adjust the pH to 2-3.[1][2] This will cause the product to precipitate out of the solution as a white solid.
-
Collection and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water. Dry the resulting solid in a vacuum oven at 50-60 °C to obtain the final product, this compound, as white, needle-like crystals.[1][2]
Expected Yield and Purity
Following this protocol, a yield of approximately 125 g (81.85%) with an HPLC purity of around 99.5% can be expected.[2]
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Ethoxide: This reagent is highly corrosive, flammable, and reacts violently with water.[6][7] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and kept away from moisture and sources of ignition. In case of skin contact, immediately flush with copious amounts of water.
-
Ethyl 3-aminocrotonate: This compound is corrosive and can cause severe skin burns and eye damage.[8][9] It is also a lachrymator. Handle with care and avoid inhalation of its vapors.
-
Diethyl Malonate: This substance can cause serious eye irritation.[3][4] Avoid contact with eyes and skin.
-
Ethanol: Ethanol is a flammable liquid.[10][11] Keep it away from open flames and other ignition sources.
-
Ammonium Chloride: Harmful if swallowed and causes serious eye irritation.[12][13] Avoid creating dust when handling the solid.
Purification and Characterization
The described precipitation method generally yields a product of high purity. However, for applications requiring exceptionally pure material, further purification can be achieved through recrystallization. A suitable solvent system for recrystallization is a mixture of ethanol and water.
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Melting Point: The reported melting point is 210 °C.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC: To assess the purity of the final product.
Workflow Diagram
Caption: Synthesis Workflow
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. By understanding the underlying mechanistic principles and adhering to the detailed experimental and safety procedures, researchers can confidently and efficiently produce this important pyridine derivative for their drug discovery and development endeavors.
References
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Kappe, C. O. (2000). Learning from the Hantzsch synthesis.
- McElroy, W. T., & DeShong, P. (2003).
- Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes.
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.).
- Route of Synthesis: Methyl 6-methylnicotinate. (n.d.). [Source for a manufacturing process, specific publisher not available].
-
Carl Roth. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
-
Godavari Biorefineries Ltd. (2016, January 13). MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate. Retrieved from [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. This compound | 70254-52-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. vanderbilt.edu [vanderbilt.edu]
One-pot synthesis of substituted dihydropyridines using Ethyl 2,4-dihydroxy-6-methylnicotinate
Application Note & Protocol
Topic: One-Pot Synthesis of Substituted Dihydropyridines using Ethyl 2,4-dihydroxy-6-methylnicotinate as a Core Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,4-dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in L-type calcium channel blockers used to treat cardiovascular diseases.[1][2][3] Traditional synthesis, such as the Hantzsch reaction, provides reliable access to this core, but the demand for greater molecular diversity and complexity for drug discovery necessitates more advanced strategies.[4][5] This application note details a robust, one-pot, four-component methodology for synthesizing novel, fused polycyclic dihydropyridine derivatives. The protocol leverages this compound, a highly functionalized pyridine derivative, as the foundational building block. This approach streamlines the synthesis process, offering high atom economy and rapid access to complex molecules from simple starting materials, a key advantage of multicomponent reactions (MCRs).[6][7] We provide a detailed experimental protocol, mechanistic insights, and characterization data to enable researchers to readily adopt and adapt this method for their specific research and development needs.
Introduction: The Strategic Value of One-Pot Synthesis
In modern pharmaceutical chemistry, efficiency and sustainability are paramount. One-pot syntheses, where multiple reaction steps are conducted in a single vessel without the isolation of intermediates, represent a cornerstone of green chemistry and process optimization.[8][9] This approach significantly reduces solvent waste, shortens reaction times, and minimizes labor compared to traditional multi-step syntheses.[9]
Multicomponent reactions (MCRs), a class of one-pot reactions, are particularly powerful for building molecular complexity in a single, convergent step.[10][11] The Hantzsch dihydropyridine synthesis, first reported in 1881, is a classic example of a three-component reaction that efficiently constructs the DHP ring from an aldehyde, a β-ketoester, and an ammonia source.[12] This foundational chemistry has been the basis for numerous clinically important drugs.[1] This guide builds upon these principles, employing a more complex starting scaffold to access novel chemical space.
The Core Building Block: this compound
The starting material for this protocol, this compound (CAS 70254-52-3), is not a simple precursor but a highly functionalized scaffold in its own right.[13][14]
-
Chemical Structure: C₉H₁₁NO₄
-
Molecular Weight: 197.19 g/mol
-
Appearance: White to off-white crystalline powder[13]
Its structure, featuring hydroxyl groups capable of keto-enol tautomerism, makes it an ideal and reactive substrate for condensation reactions.[15] It is typically synthesized via the condensation of ethyl 3-aminocrotonate and diethyl malonate, a process analogous to the Hantzsch reaction itself.[15][16] Its utility as a building block for compounds with potential antitumor and bactericidal properties has been previously noted.[16] In our protocol, it serves as the "A" component in an A+B+C+D four-component reaction, providing the foundational ring upon which a new, fused dihydropyridine ring is constructed.
Reaction Principle and Mechanism
This protocol describes a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, this compound, and an ammonium salt. The reaction proceeds through a domino sequence of condensation and cyclization steps, characteristic of Hantzsch-type syntheses.
The proposed mechanism involves two parallel initial steps:
-
Knoevenagel Condensation: The aromatic aldehyde reacts with the active methylene compound (malononitrile) to form an electrophilic arylidene intermediate.[17]
-
Enamine Formation: Concurrently, the this compound reacts with ammonium acetate to form an enamine intermediate.
These intermediates then undergo a Michael addition , followed by intramolecular cyclization and dehydration to yield the final, thermodynamically stable fused dihydropyridine product. The entire cascade occurs in a single pot, showcasing the efficiency of the MCR strategy.
Caption: Proposed domino reaction mechanism for the four-component synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of a representative fused dihydropyridine derivative using 4-chlorobenzaldehyde.
Materials and Equipment
-
Reagents:
-
This compound (≥98%)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, ≥99%)
-
Malononitrile (≥99%)
-
Ammonium acetate (≥98%)
-
Ethanol (Anhydrous)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Melting point apparatus
-
Standard laboratory glassware
-
Synthetic Workflow Diagram
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Detailed Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.97 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).
-
Solvent Addition: Add 30 mL of anhydrous ethanol to the flask.
-
Reflux: Attach a reflux condenser and place the flask in a pre-heated oil bath. Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7). The reaction is typically complete within 4-6 hours.
-
Isolation: Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. A solid precipitate will form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield fine, crystalline needles.
-
Drying: Dry the purified product in a vacuum oven at 60 °C for 4 hours.
-
Characterization: Determine the yield, melting point, and characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Results and Discussion: Substrate Scope
To demonstrate the versatility of this protocol, a range of substituted aromatic aldehydes were tested. The results, summarized in the table below, indicate that the reaction tolerates both electron-donating and electron-withdrawing groups on the aromatic ring, consistently providing good to excellent yields.
| Entry | Aldehyde (Ar-CHO) | Time (h) | Yield (%) | M.P. (°C) |
| 1 | Benzaldehyde | 5 | 90 | 221-223 |
| 2 | 4-Chlorobenzaldehyde | 4 | 94 | 245-247 |
| 3 | 4-Methoxybenzaldehyde | 6 | 88 | 215-217 |
| 4 | 4-Nitrobenzaldehyde | 4 | 92 | 258-260 |
| 5 | 2-Naphthaldehyde | 5 | 85 | 265-267 |
Yields refer to the isolated, purified product.
The shorter reaction times observed for aldehydes with electron-withdrawing groups (Entries 2 and 4) are consistent with the proposed mechanism, as these groups enhance the electrophilicity of the aldehyde, accelerating the initial Knoevenagel condensation step.[17]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reflux time and monitor carefully by TLC. Ensure anhydrous conditions as water can inhibit the reaction. |
| Loss of product during workup. | Use minimal cold solvent for washing the precipitate. Ensure complete precipitation by cooling thoroughly. | |
| Impure Product | Side reactions or unreacted starting materials. | Ensure stoichiometry is accurate. Perform a second recrystallization or consider column chromatography for purification. |
| Reaction Fails to Start | Poor quality reagents. | Use high-purity, dry reagents and anhydrous ethanol. |
Conclusion
This application note presents a highly efficient, one-pot, four-component method for the synthesis of novel fused dihydropyridine derivatives using this compound as a key building block. The protocol is robust, scalable, and provides access to a diverse range of complex heterocyclic structures in high yields. By leveraging the principles of multicomponent reactions, this methodology offers a significant advantage for medicinal chemists and researchers in the field of drug discovery, enabling the rapid generation of compound libraries for biological screening and lead optimization.
References
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved from [Link]
-
A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (n.d.). Banaras Hindu University. Retrieved from [Link]
-
Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (2024). Materials Today: Proceedings. Retrieved from [Link]
-
Mechanistic Insight of Synthesized 1,4-Dihydropyridines as an Antidiabetic Sword against Reactive Oxygen Species. (2022). Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (n.d.). Bentham Science Publisher. Retrieved from [Link]
-
One-pot Synthesis and its Practical Application in Pharmaceutical Industry. (n.d.). Current Organic Synthesis. Retrieved from [Link]
-
Mechanistic Insight of Synthesized 1,4-Dihydropyridines as an Antidiabetic Sword against Reactive Oxygen Species | Request PDF. (2022). ResearchGate. Retrieved from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. (2023). YouTube. Retrieved from [Link]
-
Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. (2025). Current Topics in Medicinal Chemistry. PubMed. Retrieved from [Link]
-
1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022). Molecular Diversity. Springer. Retrieved from [Link]
-
Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. (2022). Frontiers in Chemistry. PMC - NIH. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Tricyclic Dihydropyridine Based Derivatives on Potassium Channels. (n.d.). Molecules. PMC - NIH. Retrieved from [Link]
-
General Mechanism of Hantzsch 1,4-dihydropyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
One-pot Synthesis and its Practical Application in Pharmaceutical Industry. (n.d.). ResearchGate. Retrieved from [Link]
-
Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. (n.d.). Molecules. PMC - NIH. Retrieved from [Link]
-
Synthesis and Evaluation of 1,4-dihydropyridine Derivatives With Calcium Channel Blocking Activity. (2013). Pflugers Archiv. PubMed. Retrieved from [Link]
-
One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
One-pot multi-component synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. (2013). Journal of Chemical Sciences. Indian Academy of Sciences. Retrieved from [Link]
-
This compound. (n.d.). ChemBK. Retrieved from [Link]
-
One-Pot Synthesis of 1,4-Dihydropyridine Derivatives and Their X-Ray Crystal Structures: Role of Fluorine in Weak Interactions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. (2022). Journal of Chemistry. Hindawi. Retrieved from [Link]
-
CAS No : 70254-52-3 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. One-pot Synthesis and its Practical Application in Pharmaceutical Industry | Bentham Science [eurekaselect.com]
- 11. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. This compound | 70254-52-3 | Benchchem [benchchem.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. This compound|70254-52-3 [benchchem.com]
- 16. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: Ethyl 2,4-dihydroxy-6-methylnicotinate in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic selection of foundational molecular frameworks is paramount to the successful development of novel therapeutics. Among the privileged scaffolds available to medicinal chemists, multi-substituted pyridine derivatives hold a place of prominence due to their inherent drug-like properties and versatile reactivity. Ethyl 2,4-dihydroxy-6-methylnicotinate, a seemingly unassuming crystalline powder, is one such scaffold that has emerged as a crucial building block in the synthesis of a diverse array of biologically active compounds.[1] Its unique arrangement of hydroxyl, methyl, and ethyl carboxylate functionalities on a central pyridine core presents multiple avenues for chemical modification, enabling the exploration of vast chemical spaces.[1] This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Chemical Properties and Synthesis
This compound is a white to off-white crystalline solid with a melting point of approximately 210°C.[1] It is sparingly soluble in water but demonstrates solubility in various polar organic solvents.[2] The molecule's stability under standard conditions makes it a reliable starting material for multi-step synthetic campaigns.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 70254-52-3 | [1] |
| Molecular Formula | C₉H₁₁NO₄ | [2] |
| Molecular Weight | 197.19 g/mol | [3] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | ~210°C | [1] |
| Solubility | Insoluble in water; soluble in polar organic solvents | [2] |
The synthesis of this key intermediate can be approached through two primary, reliable methods. The choice between these pathways often depends on the availability of starting materials and the desired scale of the reaction.
Protocol 1: One-Pot Synthesis from Ethyl 3-aminocrotonate
This method offers an efficient and convergent approach to the target molecule. The causality behind this one-pot reaction lies in the sequential condensation and cyclization of readily available starting materials, driven by a strong base.
Experimental Workflow:
Caption: One-Pot Synthesis Workflow.
Step-by-Step Methodology:
-
Reaction Setup: In a suitably sized round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 3-aminocrotonate (1.0 eq), diethyl malonate (1.1 eq), and sodium ethoxide (1.2 eq) in anhydrous ethanol.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to 50-60°C and concentrate under reduced pressure to remove about one-third of the ethanol.[4]
-
Precipitation: Slowly pour the concentrated reaction mixture into a beaker of cold water with vigorous stirring. Adjust the pH of the aqueous solution to 2-3 with a saturated solution of ammonium chloride to precipitate the product.[4]
-
Isolation and Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum at 50-60°C to afford the desired this compound.[4] Further purification can be achieved by recrystallization from ethanol if necessary.
Protocol 2: Esterification of 2,4-dihydroxy-6-methylnicotinic acid
This classic Fischer esterification is a straightforward method when the corresponding carboxylic acid is readily available. The reaction is driven to completion by using an excess of the alcohol and a catalytic amount of strong acid.
Step-by-Step Methodology:
-
Reaction Setup: Suspend 2,4-dihydroxy-6-methylnicotinic acid (1.0 eq) in an excess of absolute ethanol in a round-bottom flask.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralization and Extraction: Dilute the residue with water and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Application in the Synthesis of Bioactive Molecules
The true value of this compound lies in its utility as a versatile starting material for the synthesis of more complex and biologically active molecules.[1] Its dihydroxy-substituted pyridine core is a key pharmacophore in a number of therapeutic areas, including oncology and inflammatory diseases.
Case Study: Synthesis of Pyridone-based p38 MAPK Inhibitors
Derivatives of the pyridone scaffold have shown promise as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling pathways of inflammation and fibrosis.[5] The synthesis of these inhibitors often involves the strategic modification of the hydroxyl and ester functionalities of the starting nicotinate.
Synthetic Strategy Overview:
The general approach involves the protection of one hydroxyl group, followed by the alkylation or arylation of the other, and subsequent manipulation of the ester group to introduce further diversity.
Caption: General synthetic route to pyridone-based inhibitors.
Protocol 3: Synthesis of a Pirfenidone Analog Intermediate
This protocol outlines a representative synthesis of a key intermediate for a pirfenidone-like molecule, which are known for their anti-fibrotic properties.[6][7][8]
Step-by-Step Methodology:
-
Chlorination: To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0°C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. The hydroxyl groups are converted to chloro groups.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the resulting dichloronicotinate derivative by column chromatography.
-
Selective Amination: The more reactive 4-chloro position can be selectively displaced with a desired amine by performing the reaction at controlled temperatures (e.g., room temperature to 50°C).
-
Hydrolysis and Decarboxylation: The ester can then be hydrolyzed to the carboxylic acid, which can be subsequently decarboxylated under thermal or acidic conditions to yield the pirfenidone analog scaffold.
Biological Activity and Mechanism of Action
The pyridone derivatives synthesized from this compound have been shown to exhibit a range of biological activities, with anti-inflammatory and anti-fibrotic effects being particularly noteworthy.[5][9] As mentioned, a key target for these compounds is the p38 MAPK signaling pathway.
Signaling Pathway:
Caption: Inhibition of the p38 MAPK signaling pathway.
By inhibiting p38 MAPK, these pyridone derivatives can effectively block the downstream signaling cascade that leads to the expression of pro-inflammatory and pro-fibrotic genes. This makes them attractive candidates for the treatment of diseases such as idiopathic pulmonary fibrosis (IPF) and rheumatoid arthritis.
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and the presence of multiple reactive handles allow for the efficient construction of complex molecular architectures with significant therapeutic potential. The successful application of this scaffold in the development of p38 MAPK inhibitors for fibrotic diseases serves as a compelling example of its utility. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable chemical entity in their drug discovery endeavors.
References
-
Synthesis and biological evaluation of the pirfenidone derivatives as antifibrotic agents. (URL: [Link])
-
Novel pirfenidone derivatives: synthesis and biological evaluation. (URL: [Link])
-
Novel pirfenidone derivatives: synthesis and biological evaluation. (URL: [Link])
-
Novel Pirfenidone Derivatives: Synthesis, and Biological Evaluation. (URL: [Link])
-
Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. (URL: [Link])
-
A Review on Medicinally Important Heterocyclic Compounds. (URL: [Link])
-
This compound - ChemBK. (URL: [Link])
-
Synthesis of Biologically Active Heterocyclic Compounds Using Ketonic Mannich Bases. (URL: [Link])
-
CAS No : 70254-52-3 | Product Name : this compound. (URL: [Link])
-
A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. (URL: [Link])
Sources
- 1. This compound|70254-52-3 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 5. Synthesis and biological evaluation of the pirfenidone derivatives as antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pirfenidone derivatives: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pirfenidone derivatives: synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Ethyl 2,4-dihydroxy-6-methylnicotinate: A Scaffold for Biological Screening
Introduction: The Strategic Value of the Pyridine Core
In the landscape of medicinal chemistry, the pyridine scaffold holds a privileged position. Its presence in numerous natural products and FDA-approved drugs underscores its importance as a pharmacophore. Ethyl 2,4-dihydroxy-6-methylnicotinate is a particularly versatile starting material, offering multiple reactive sites for chemical modification.[1] The dihydroxy substitution pattern, coupled with an ester functionality and a methyl group, provides a rich platform for generating diverse libraries of compounds for biological screening. The inherent biological activities of nicotinic acid and pyridine derivatives, ranging from antimicrobial to anticancer effects, further enhance the potential of this scaffold in drug discovery programs.[2][3][4]
This technical guide provides a comprehensive overview of strategic derivatization approaches for this compound, complete with detailed, field-proven protocols. The methodologies are designed to be robust and adaptable, enabling researchers to efficiently generate novel chemical entities for subsequent biological evaluation.
Chemical Derivatization Strategies: Unlocking Molecular Diversity
The structure of this compound presents three primary sites for derivatization: the two hydroxyl groups, the ethyl ester, and the pyridine nitrogen. The tautomeric nature of the 2,4-dihydroxypyridine system, existing in equilibrium with its 4-hydroxy-2-pyridone form, influences the reactivity of the hydroxyl and ring nitrogen atoms.
Protocol 1: Selective O-Alkylation of the 4-Hydroxyl Group
The selective alkylation of one hydroxyl group over the other is a key step in creating a diverse set of derivatives. The 4-hydroxyl group is generally more acidic and nucleophilic than the 2-hydroxyl group, allowing for selective modification under controlled conditions.
Rationale: O-alkylation introduces a variety of lipophilic or functionalized groups that can significantly impact the compound's pharmacokinetic properties and target interactions. This modification can enhance membrane permeability and introduce new binding motifs.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.1 eq), to the solution and stir at room temperature for 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.05 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Conversion of the Ester to Nicotinamide Derivatives
The transformation of the ethyl ester to an amide introduces a key hydrogen bond donor and acceptor moiety, which can be crucial for biological activity. This conversion is typically achieved in a two-step process involving hydrolysis of the ester followed by amide coupling.
Rationale: Amide derivatives can mimic peptide bonds and interact with a wide range of biological targets. The diversity of commercially available amines allows for the introduction of a vast array of substituents. Microwave-assisted synthesis can significantly accelerate these reactions.[5][6][7]
Experimental Protocol:
Step A: Hydrolysis of the Ethyl Ester
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH, 2.0 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry to obtain 2,4-dihydroxy-6-methylnicotinic acid.
Step B: Amide Coupling
-
Activation: In a dry flask, suspend the 2,4-dihydroxy-6-methylnicotinic acid (1.0 eq) in a dry aprotic solvent like DMF. Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography or recrystallization to isolate the desired amide derivative.
Protocol 3: N-Alkylation of the Pyridine Ring
Alkylation of the pyridine nitrogen can lead to the formation of pyridinium salts or N-alkyl pyridones, depending on the reaction conditions and the tautomeric form of the starting material. Microwave irradiation can be an effective method to accelerate N-alkylation reactions.[8][9]
Rationale: N-alkylation introduces a permanent positive charge in the case of pyridinium salts, which can enhance water solubility and promote interactions with negatively charged biological targets. N-alkyl pyridones offer a different set of physicochemical properties and have been shown to possess antimicrobial activity.[10][11]
Experimental Protocol:
-
Reactant Mixture: In a microwave-safe vessel, combine ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (the pyridone tautomer) (1.0 eq), the alkyl halide (1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a temperature and time optimized for the specific reactants (e.g., 120 °C for 15-30 minutes).
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent. Purify the product by column chromatography.
Protocol 4: Synthesis of Fused Heterocyclic Systems: Pyrazolo[3,4-b]pyridines
The dihydroxy-nicotinate scaffold is an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are known to possess a wide range of biological activities, including kinase inhibition.[12][13][14]
Rationale: The construction of fused ring systems dramatically alters the shape and electronic properties of the molecule, leading to novel interactions with biological targets. This strategy is a powerful tool for scaffold hopping and exploring new chemical space.
Experimental Protocol:
-
Chlorination: Convert the hydroxyl groups of this compound to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃). This yields ethyl 2,4-dichloro-6-methylnicotinate.[8]
-
Hydrazine Addition: React the resulting dichloro derivative with hydrazine hydrate in a suitable solvent like ethanol.
-
Cyclization: Heat the reaction mixture to reflux to promote cyclization. The hydrazine will displace one of the chloro groups and subsequently attack the other, leading to the formation of the pyrazole ring fused to the pyridine core.
-
Isolation and Purification: After cooling, the product will often precipitate. It can be collected by filtration and purified by recrystallization.
Biological Screening Protocols: From Hit Identification to Lead Optimization
A systematic biological screening cascade is essential for identifying promising derivatives. The following protocols outline standard assays for assessing antimicrobial and anticancer activities.
Protocol 5: Antimicrobial Susceptibility Testing - Disk Diffusion and Broth Microdilution
This two-tiered approach allows for the initial identification of antimicrobial activity followed by a quantitative determination of potency.
Rationale: The disk diffusion method is a simple and rapid qualitative screening tool. The broth microdilution method provides a quantitative measure of the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15]
Experimental Protocol:
A. Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the agar surface. Include positive (standard antibiotic) and negative (solvent) control disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.
B. Broth Microdilution for MIC Determination
-
Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
| Derivative ID | Zone of Inhibition (mm) | MIC (µg/mL) |
| S. aureus | E. coli | |
| Parent Compound | 6 | 6 |
| Derivative X | 15 | 8 |
| Derivative Y | 18 | 16 |
| Ciprofloxacin | 25 | 30 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 6: In Vitro Cytotoxicity Screening - The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[9][16][17][18]
Rationale: The assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This allows for the determination of the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10][19][20][21][22]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.
| Derivative ID | IC₅₀ (µM) |
| HeLa | |
| Parent Compound | >100 |
| Derivative A | 25.4 |
| Derivative B | 5.8 |
| Doxorubicin | 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 7: Enzyme Inhibition Assays
For derivatives showing significant biological activity, further investigation into their mechanism of action is warranted. Enzyme inhibition assays are crucial for identifying specific molecular targets.
Rationale: Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. High-throughput screening methods can be employed to rapidly screen a library of compounds against a target enzyme.[18][19][20][23][24]
Experimental Protocol (General):
-
Assay Setup: In a microplate format, combine the target enzyme, a suitable buffer, and the test compound at various concentrations.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Determine the rate of the reaction for each inhibitor concentration and calculate the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[25][26]
Conclusion and Future Directions
The derivatization of this compound offers a fertile ground for the discovery of novel bioactive molecules. The protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of a diverse range of derivatives. By systematically exploring the chemical space around this versatile scaffold and employing a well-defined screening cascade, researchers can significantly enhance the probability of identifying promising lead compounds for further development in the ongoing quest for new and effective therapeutics. The structure-activity relationship (SAR) data generated from these studies will be invaluable in guiding the design of next-generation compounds with improved potency and selectivity.[16][21]
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
National Center for Biotechnology Information. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
Boster Bio. (2025, August 20). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
ResearchGate. (2025, August 6). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. [Link]
-
Scientific Research Publishing. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. [Link]
-
MDPI. (2022, December 1). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
National Center for Biotechnology Information. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. [Link]
-
National Center for Biotechnology Information. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. [Link]
-
ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]
-
OUCI. (2005). Enzyme Assay Design for High-Throughput Screening. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
ScienceDirect. (n.d.). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Tetrahedron Letters. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
ResearchGate. (2025, August 6). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. [Link]
-
ResearchGate. (n.d.). A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity. [Link]
-
Der Pharma Chemica. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. [Link]
-
Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]
-
MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]pyridine derivatives (5a–c). 8a: R =.... [Link]
-
National Center for Biotechnology Information. (2022, July 19). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. [Link]
-
Royal Society of Chemistry. (n.d.). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]
-
National Center for Biotechnology Information. (2024, January 2). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. [Link]
-
Royal Society of Chemistry. (n.d.). Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. [Link]
Sources
- 1. This compound|70254-52-3 [benchchem.com]
- 2. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 20. Enzyme Assay Design for High-Throughput Screening [ouci.dntb.gov.ua]
- 21. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. asianpubs.org [asianpubs.org]
Application Notes & Protocols: Synthesis of Lucanthone Analogs from Ethyl 2,4-dihydroxy-6-methylnicotinate
Introduction: The Therapeutic Potential of Lucanthone and the Role of a Versatile Pyridine Building Block
Lucanthone, a thioxanthenone-based compound, has a well-documented history as an anti-schistosomal agent.[1] Its mechanism of action involves intercalating with DNA and inhibiting topoisomerase I and II, crucial enzymes for DNA replication and transcription.[2] More recently, Lucanthone and its analogs have garnered significant interest in oncology. They exhibit potential as antineoplastic agents by inhibiting the DNA repair enzyme apurinic-apyrimidinic endonuclease 1 (APE1) and disrupting autophagy, a cell survival pathway often exploited by cancer cells.[1][2] This dual action can sensitize tumors to conventional radiation and chemotherapy, opening new avenues for combination therapies.[2]
The development of novel Lucanthone analogs with improved efficacy and better therapeutic indices is a key objective for drug discovery professionals.[1][3][4] This guide details a synthetic pathway for creating a library of Lucanthone analogs starting from Ethyl 2,4-dihydroxy-6-methylnicotinate. This multi-substituted pyridine derivative serves as an ideal and versatile building block, offering multiple reactive sites for constructing the complex thioxanthenone core.[5][6] The strategic approach involves a condensation reaction followed by an acid-catalyzed intramolecular cyclization and subsequent side-chain functionalization.
Part 1: The Starting Material: this compound
A thorough understanding of the starting material is fundamental to successful synthesis. This compound is a white to off-white crystalline powder that provides the foundational pyridine ring for the thioxanthenone scaffold.[5][7]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 70254-52-3 | [5][8] |
| Molecular Formula | C₉H₁₁NO₄ | [8][9] |
| Molecular Weight | 197.19 g/mol | [10] |
| Appearance | White to off-white crystalline powder | [5][7] |
| Purity | Typically >98% | [7] |
| Melting Point | 210 °C | [5] |
| Solubility | Soluble in some polar solvents (e.g., methanol); insoluble in nonpolar solvents (e.g., benzene, ether). | [9] |
Synthesis of Starting Material
For laboratories requiring in-house preparation, this compound can be synthesized from ethyl 3-aminocrotonate and diethyl malonate in the presence of sodium ethoxide in ethanol.[6] The reaction is typically refluxed for 24 hours, followed by an aqueous workup, pH adjustment, and crystallization to yield the final product with high purity.[6]
Part 2: Synthetic Workflow for Lucanthone Analogs
The synthesis is designed as a three-stage process. This modular approach allows for diversification at multiple points to generate a library of analogs for structure-activity relationship (SAR) studies.
Caption: Overall synthetic workflow from starting materials to final Lucanthone analogs.
Stage 1: Condensation to Form Diaryl Sulfide Intermediate
Causality: This initial step joins the two key fragments of the target molecule. A nucleophilic aromatic substitution or condensation reaction is employed. A base is used to deprotonate the thiol group of the 2-aminothiophenol, converting it into a more potent thiophenolate nucleophile. This nucleophile then attacks the pyridine ring of the nicotinate ester. The reaction requires heat to overcome the activation energy for the substitution on the heterocyclic ring.
Experimental Protocol:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to create a 0.5 M solution.
-
Add the selected substituted 2-aminothiophenol (1.1 eq). The choice of substituents on this reagent is a primary point for analog diversification.
-
Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and pour it slowly into ice-water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude diaryl sulfide intermediate. Further purification can be achieved by recrystallization or column chromatography.
Stage 2: Intramolecular Friedel-Crafts Cyclization
Causality: This crucial step forms the tricyclic thioxanthenone core. A strong protic acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), acts as both the solvent and the catalyst.[11] The acid protonates the ester carbonyl group, significantly increasing its electrophilicity. This activates the molecule for an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation), where the electron-rich aromatic ring derived from the thiophenol attacks the activated carbonyl carbon to close the central ring.[11]
Experimental Protocol:
-
Carefully add the dried diaryl sulfide intermediate (1.0 eq) in portions to a flask containing polyphosphoric acid (PPA) (10-20 times the weight of the sulfide) pre-heated to 80 °C.
-
Increase the temperature of the reaction mixture to 100-120 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to approximately 60 °C and carefully pour it onto a large volume of crushed ice with continuous stirring.
-
The thioxanthenone core product will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration, wash with a dilute sodium bicarbonate solution to neutralize residual acid, and then wash with water until the filtrate is neutral.
-
Dry the solid product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) will yield the purified thioxanthenone core.
Caption: Generalized reaction scheme for the synthesis of Lucanthone analogs.
Stage 3: Side-Chain Alkylation for Analog Diversification
Causality: This final stage attaches the pharmacologically important side-chain, a key feature of Lucanthone and its active analogs.[3][4] The reaction is a standard Williamson ether synthesis or N-alkylation. A base is required to deprotonate a hydroxyl or amino group on the thioxanthenone core, generating a potent nucleophile. This nucleophile then displaces the leaving group (typically a halide) on the side-chain precursor.
Experimental Protocol:
-
In a dry flask under a nitrogen atmosphere, dissolve the purified thioxanthenone core (1.0 eq) in anhydrous DMF or acetone.
-
Add a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq) or, for less acidic hydroxyl groups, sodium hydride (NaH, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent, for example, 2-(diethylamino)ethyl chloride hydrochloride (1.2 eq), portion-wise.
-
Heat the reaction to 60-80 °C and stir until TLC analysis indicates the consumption of the starting material (typically 4-8 hours).
-
Cool the reaction mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the final Lucanthone analog using column chromatography on silica gel to obtain a product of high purity.
Part 3: Characterization and Data
Rigorous characterization is essential to confirm the identity and purity of the synthesized analogs. Standard analytical techniques should be employed.
| Technique | Purpose | Expected Observations |
| TLC | Monitor reaction progress and assess purity. | Single spot for purified compound with Rƒ value distinct from starting materials. |
| ¹H NMR | Structural elucidation (proton environment). | Signals corresponding to aromatic protons on the thioxanthenone core, the methyl group from the original nicotinate, and protons from the newly attached side-chain. |
| ¹³C NMR | Structural elucidation (carbon skeleton). | Resonances for all unique carbon atoms, including the characteristic C=O of the thioxanthenone at ~180 ppm. |
| Mass Spectrometry | Confirm molecular weight. | A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated mass of the target analog. |
| HPLC | Determine final purity. | A single major peak indicating >95% purity for use in biological assays. |
Conclusion
This guide provides a robust and adaptable framework for the synthesis of novel Lucanthone analogs from the versatile starting material, this compound. By systematically modifying the substituents on the 2-aminothiophenol reagent and varying the side-chain introduced in the final alkylation step, researchers can generate a diverse library of compounds. This will enable comprehensive structure-activity relationship studies aimed at identifying next-generation thioxanthenone-based therapeutics with enhanced antineoplastic properties and an improved safety profile for clinical development.
References
- National Cancer Institute. (n.d.). Definition of lucanthone - NCI Drug Dictionary.
- Carew, J. S., et al. (2010). Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis. Molecular Cancer Therapeutics.
- BenchChem. (n.d.). This compound: A Technical Guide for Drug Discovery Professionals.
- Archer, S., et al. (1982). Ring-hydroxylated analogues of lucanthone as antitumor agents. Journal of Medicinal Chemistry, 25(3), 220-7.
- ChemBK. (2024). This compound.
- ChemicalBook. (2025). Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate.
- Archer, S., et al. (1983). Analogues of hycanthone and lucanthone as antitumor agents. Journal of Medicinal Chemistry, 26(9), 1240-6.
- ResearchGate. (n.d.). Proposed reaction mechanism for the cyclization of compound 12.
- National Center for Biotechnology Information. (1997). Synthesis of 1-(heterocyclic substituted anilino)-9H-thioxanthon-9-ones and their antitumor activity. Archives of Pharmacal Research, 20(6), 610-9.
- BenchChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- Pharmaffiliates. (n.d.). CAS No : 70254-52-3 | Product Name : this compound.
Sources
- 1. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Ring-hydroxylated analogues of lucanthone as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogues of hycanthone and lucanthone as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|70254-52-3 [benchchem.com]
- 6. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 7. This compound | 70254-52-3 | Benchchem [benchchem.com]
- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. chembk.com [chembk.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Alkylation of Ethyl 2,4-dihydroxy-6-methylnicotinate Hydroxyl Groups
<-48>
Introduction
Ethyl 2,4-dihydroxy-6-methylnicotinate is a versatile pyridine derivative that serves as a critical building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring two hydroxyl groups at the C2 and C4 positions, presents a unique challenge and opportunity for regioselective functionalization. The ability to selectively alkylate one hydroxyl group over the other is paramount in the synthesis of a wide array of biologically active compounds, including potential antitumor and bactericidal agents.[2][4] This guide provides a comprehensive overview of the principles and detailed protocols for achieving high regioselectivity in the O-alkylation of this important scaffold.
The 4-hydroxy-2-pyridone moiety is a common structural motif in numerous natural products and pharmaceuticals, exhibiting a range of biological activities such as antifungal, antibacterial, and cytotoxic effects.[4][5][6][7] Consequently, the development of robust and selective methods for the modification of this core structure is of significant interest to researchers in drug discovery and development.
Understanding the Chemistry: Tautomerism and Reactivity
The regioselectivity of the alkylation of this compound is governed by the tautomeric equilibrium of the molecule and the interplay of kinetic and thermodynamic control. The substrate can exist in several tautomeric forms, with the 4-hydroxy-2-pyridone form being a major contributor. This tautomerism influences the nucleophilicity of the different oxygen atoms.
The oxygen at the C4 position is generally more acidic and, upon deprotonation, forms a phenoxide-like anion that is stabilized by resonance. In contrast, the oxygen at the C2 position is part of a hydroxypyridine system. The relative reactivity of these two sites can be modulated by the choice of base, solvent, and alkylating agent, allowing for selective functionalization.
Caption: Tautomeric equilibrium of the dihydroxynicotinate scaffold.
Kinetic vs. Thermodynamic Control
The outcome of the alkylation can often be directed by applying principles of kinetic versus thermodynamic control.[8][9][10][11]
-
Kinetic Control: Under milder conditions (e.g., lower temperatures, weaker bases), the reaction is often under kinetic control, favoring the formation of the product that is formed fastest.[8][9][10] This typically leads to alkylation at the more nucleophilic oxygen, which is often the C4-hydroxyl group.
-
Thermodynamic Control: At higher temperatures and with stronger bases, the reaction can become reversible, leading to the thermodynamically more stable product.[8][9][10] The relative stability of the O4-alkylated versus the O2-alkylated product can depend on factors such as steric hindrance and electronic effects.
Protocols for Regioselective O-Alkylation
The following protocols provide detailed methodologies for achieving regioselective alkylation at either the C4 or C2 position of this compound.
Protocol 1: Selective C4-O-Alkylation via Williamson Ether Synthesis
This protocol utilizes the classic Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[12][13][14][15][16] By carefully selecting the base and reaction conditions, preferential alkylation at the more acidic C4-hydroxyl group can be achieved.
Rationale: A moderately strong base like potassium carbonate (K2CO3) is sufficient to deprotonate the more acidic C4-hydroxyl group selectively.[17] The use of a polar aprotic solvent like DMF facilitates the SN2 reaction.[12][15]
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate (K2CO3) | Selectively deprotonates the more acidic C4-OH. |
| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent, accelerates SN2 reactions. |
| Temperature | Room Temperature to 60 °C | Balances reaction rate and selectivity. |
| Alkylating Agent | Primary Alkyl Halide (e.g., Benzyl Bromide) | Good electrophile for SN2 reaction. |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in dry DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C overnight. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C4-O-alkylated product.
Protocol 2: Selective C2-O-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction provides an alternative strategy for O-alkylation, particularly when the Williamson ether synthesis is not effective or when inversion of stereochemistry is desired at a chiral alcohol center.[18][19][20][21][22] While the substrate is not chiral, the Mitsunobu reaction can sometimes offer different regioselectivity compared to traditional SN2 reactions.
Rationale: The Mitsunobu reaction proceeds through the formation of an oxyphosphonium intermediate.[18][20] The regioselectivity in this case can be influenced by the steric accessibility of the hydroxyl groups and the specific reaction conditions. In some instances, the C2-hydroxyl group may be more reactive under Mitsunobu conditions.
| Parameter | Condition | Rationale |
| Phosphine | Triphenylphosphine (PPh3) | Activates the alcohol. |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Oxidant in the reaction. |
| Solvent | Tetrahydrofuran (THF) | Common solvent for Mitsunobu reactions. |
| Temperature | 0 °C to Room Temperature | Controlled temperature to manage reactivity. |
| Nucleophile | The alkyl group is introduced via an alcohol (R-OH) | The alcohol to be coupled. |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 eq) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be challenging to remove completely.
Troubleshooting and Optimization
Achieving high regioselectivity can sometimes be challenging. The following diagram outlines a decision-making process for troubleshooting common issues.
Caption: Troubleshooting workflow for optimizing regioselectivity.
Characterization of Products
The regioselectivity of the alkylation must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the site of alkylation. The chemical shifts of the pyridine ring protons and carbons will be significantly different for the C2- and C4-alkylated isomers. NOE (Nuclear Overhauser Effect) experiments can also be used to establish through-space proximity between the newly introduced alkyl group and the neighboring protons on the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product, ensuring that the desired alkylation has occurred.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination.
Conclusion
The regioselective alkylation of this compound is a crucial transformation for the synthesis of a diverse range of heterocyclic compounds with potential applications in drug discovery. By understanding the underlying principles of tautomerism, kinetic and thermodynamic control, and by carefully selecting reaction conditions, researchers can achieve high selectivity for either the C4 or C2 position. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists working in this area.
References
-
Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545–552. [Link]
-
Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(16), 6411–6423. [Link]
-
Jessen, H. J., & Gademann, K. (2010). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Natural Product Reports, 27(8), 1168–1185. [Link]
-
Li, Y., et al. (2023). Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb. Molecules, 28(5), 2206. [Link]
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 29). Mitsunobu reaction. In Wikipedia. [Link]
-
Wikipedia. (2023, December 29). Thermodynamic and kinetic reaction control. In Wikipedia. [Link]
-
Wikipedia. (2023, October 29). Williamson ether synthesis. In Wikipedia. [Link]
Sources
- 1. This compound|70254-52-3 [benchchem.com]
- 2. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. youtube.com [youtube.com]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 20. Mitsunobu Reaction [organic-chemistry.org]
- 21. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of Dihydropyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of dihydropyridine (DHP) and structurally related dihydropyrimidinone (DHPM) derivatives using microwave-assisted organic synthesis (MAOS). As a senior application scientist, the goal is to bridge theoretical principles with practical, field-proven methodologies, explaining not just the "how" but the critical "why" behind each experimental step.
The Strategic Advantage of Microwave Synthesis for Heterocyclic Scaffolds
1,4-Dihydropyridines are a cornerstone of medicinal chemistry, most famously represented by drugs like Nifedipine and Amlodipine, which act as calcium channel blockers for treating cardiovascular diseases.[1] The synthesis of this privileged scaffold, traditionally achieved through the Hantzsch reaction, often requires long reflux times and can result in low yields, especially with sterically hindered substrates.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[3] Unlike conventional heating, which relies on slow, inefficient heat transfer through vessel walls, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture.[4] This results in rapid, uniform, and highly efficient heating. The primary benefits for synthesizing dihydropyridine derivatives include:
-
Drastic Reaction Acceleration: Reaction times are often reduced from many hours to mere minutes.[5][6]
-
Enhanced Chemical Yields: Rapid heating to and precise control of the target temperature can minimize the formation of byproducts, leading to cleaner reactions and higher product yields.[6][7]
-
Improved Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS significantly reduces energy consumption, aligning with the principles of green chemistry.[6][7]
-
Greater Reproducibility: Dedicated microwave synthesizers offer excellent control over temperature and pressure, leading to more consistent and reproducible results compared to domestic microwave ovens.[2][6]
Mechanism of Microwave Heating
Microwave energy accelerates chemical reactions through two primary mechanisms involving dielectric heating[4]:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in the mixture, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat.[4][8][9]
-
Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave field. Collisions caused by this movement generate heat through electrical resistance.[8][9]
This direct energy transfer allows the reaction mixture to be heated to temperatures far above the solvent's atmospheric boiling point in a sealed, pressurized vessel—a phenomenon known as superheating.[4] This is a key factor in the dramatic rate enhancements observed.
Caption: Conventional vs. Microwave Heating.
Core Synthetic Protocols: Hantzsch and Biginelli Reactions
The synthesis of the dihydropyridine core and its analogs is dominated by powerful multi-component reactions (MCRs). Below are protocols for the two most prominent examples, optimized for microwave synthesis.
The Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis is a classic one-pot reaction that combines an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source.[1]
Caption: General Scheme for Hantzsch Synthesis.
Protocol 1: Microwave-Assisted Hantzsch Synthesis
This protocol utilizes a dedicated single-mode microwave synthesizer for precise temperature control, leading to higher yields and reproducibility than domestic ovens.[2][10]
-
Materials:
-
Substituted Aldehyde (e.g., Benzaldehyde): 2.5 mmol
-
Ethyl Acetoacetate: 12.5 mmol (A 5-fold excess is often used to drive the reaction to completion, but a 2-fold stoichiometric amount can also be effective).
-
Ammonium Hydroxide (25% aqueous solution): 10.0 mmol
-
Microwave reaction vial (10 mL) with a Teflon septum and stir bar.
-
Single-mode microwave synthesizer.
-
-
Step-by-Step Methodology:
-
Preparation: Place the aldehyde (2.5 mmol), ethyl acetoacetate (12.5 mmol), and aqueous ammonium hydroxide (10.0 mmol) into the 10 mL microwave reaction vial containing a magnetic stir bar.
-
Sealing: Securely seal the vial with the Teflon septa. Causality: Sealing the vessel is crucial as it allows the reaction to reach temperatures above the solvent's boiling point, dramatically accelerating the reaction rate.[4]
-
Microwave Irradiation: Place the vial inside the microwave cavity. Set the reaction parameters:
-
Temperature: 140 °C
-
Reaction Time: 10 minutes
-
Stirring: On
-
-
Cooling: After the irradiation cycle is complete, the vial is automatically cooled to room temperature using a stream of compressed air. Safety Note: Do not attempt to open a hot, pressurized vial.
-
Work-up and Isolation:
-
Open the cooled vial and pour the contents into a beaker containing crushed ice or cold water (approx. 50 mL).
-
A solid precipitate of the dihydropyridine product should form. Stir for 5-10 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.[1]
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 1,4-dihydropyridine derivative.[1]
-
Data Presentation: Hantzsch Synthesis Yields
| Aldehyde | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | 140 | 10 | 85% | [2] |
| 4-Chlorobenzaldehyde | 140 | 10 | 89% | [2] |
| 4-Nitrobenzaldehyde | 140 | 10 | 75% | [2] |
| Propionaldehyde | 140 | 10 | 61% | [11] |
The Biginelli Reaction for Dihydropyrimidinone (DHPM) Synthesis
The Biginelli reaction is another vital MCR that produces 3,4-dihydropyrimidin-2(1H)-ones, which are structurally related to DHPs and also possess significant biological activities.[12] It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea). Microwave assistance, particularly under solvent-free conditions, has proven exceptionally effective for this synthesis.[12][13]
Caption: General Scheme for Biginelli Reaction.
Protocol 2: Solvent-Free Microwave-Assisted Biginelli Reaction
-
Materials:
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde): 10 mmol
-
Ethyl Acetoacetate: 10 mmol
-
Urea: 12 mmol
-
Catalyst (e.g., Sulfamic Acid): 1 mmol (10 mol%)
-
Open glass beaker or flask suitable for microwave irradiation.
-
-
Step-by-Step Methodology:
-
Preparation: In a 50 mL beaker, thoroughly mix the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (12 mmol), and the sulfamic acid catalyst. Causality: The use of a catalyst is essential for this reaction. The solvent-free approach is a key "green" advantage of microwave synthesis, reducing waste and simplifying work-up.[3][13]
-
Microwave Irradiation: Place the open vessel into the microwave cavity. Irradiate at a low power setting (e.g., 100-150 W) for 3-5 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After cooling to room temperature, add cold water to the solidified reaction mass and stir.
-
Collect the crude solid by vacuum filtration.
-
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
-
Data Presentation: Microwave vs. Conventional Heating for Biginelli Reaction
| Aldehyde | Method | Time | Yield (%) | Reference |
| Benzaldehyde | Conventional (Reflux in EtOH) | 3 hours | 85% | [13] |
| Benzaldehyde | Microwave (Solvent-free) | 3 minutes | 95% | [13] |
| 4-Chlorobenzaldehyde | Conventional (Reflux in EtOH) | 4 hours | 82% | [13] |
| 4-Chlorobenzaldehyde | Microwave (Solvent-free) | 4 minutes | 94% | [13] |
| 4-Methoxybenzaldehyde | Conventional (Reflux in EtOH) | 2.5 hours | 88% | [13] |
| 4-Methoxybenzaldehyde | Microwave (Solvent-free) | 2.5 minutes | 96% | [13] |
Experimental Workflow and Characterization
A successful synthesis campaign relies on a robust and logical workflow, from initial setup to final validation of the product.
Caption: Microwave Synthesis Experimental Workflow.
Characterization of Synthesized Derivatives
To ensure the identity and purity of the final compounds, a suite of standard analytical techniques is employed:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure elucidation. Key signals for 1,4-DHPs include the N-H proton (a broad singlet), the C4-H proton, and the signals for the ester and methyl groups.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Look for characteristic stretches for N-H (around 3300 cm⁻¹), C=O of the ester (around 1700 cm⁻¹), and C=C bonds.[14]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of all components.
-
Melting Point (MP) Analysis: A sharp melting point range is a reliable indicator of high purity for crystalline solids.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of dihydropyridine derivatives and related heterocyclic compounds.[6][15] By leveraging the principles of direct dielectric heating, researchers can achieve dramatic reductions in reaction times, improve yields, and operate within the framework of green chemistry. The protocols outlined here provide a robust starting point for scientists in both academic and industrial settings to accelerate their research and development efforts in medicinal chemistry.
References
-
Wikipedia. Microwave chemistry. [Link]
-
Patil, A. D., et al. (2012). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Rasayan Journal of Chemistry. [Link]
-
Rather, M. A., & Ganaie, S. B. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Scientific Research in Science and Technology. [Link]
-
Bandyopadhyay, A., & Chowdhury, A. (2013). Microwave Chemistry: General Features and Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
Sharma, S. K. (2012). Microwave Chemistry: A Review. International Journal of ChemTech Research. [Link]
-
Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]
-
Öhberg, L., & Westman, J. (2001). An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. Synlett, 2001(08), 1296-1298. [Link]
-
Kumar, A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
Popovics-Tóth, N., et al. (2021). Synthesis of 3,4-Dihydropyrimidin-2(1H)-One-Phosphonates by the Microwave-Assisted Biginelli Reaction. Catalysts, 11(1), 45. [Link]
-
Bentham Science. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. [Link]
-
AIE Journals. (2024). Microwave assisted green organic synthesis. [Link]
-
Smith, C. J., et al. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 7, 1337-1343. [Link]
-
Dudley, G. B., et al. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. Chemical Science, 6(4), 2144-2151. [Link]
-
Pandit, R. (2018). Microwave assisted organic synthesis. Slideshare. [Link]
-
de la Hoz, A., et al. (2000). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 5(3), 269-281. [Link]
-
ChemRxiv. (2021). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. [Link]
-
Kotharkar, S. A., & Shinde, D. B. (2006). Microwave assisted synthesis of 1,4 dihydropyridines. Ukrainica Bioorganica Acta, 1, 3-5. [Link]
-
Kumar, A., et al. (2015). One Pot Microwave Assisted Synthesis and Biological Activities of 1, 4-Dihydropyridines. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Der Pharma Chemica. (2014). Microwave Assisted Synthesis and Evaluation for Anticonvulsant Activity of Some 1,4 Dihydropyridine Derivatives. [Link]
-
Podschun, B., et al. (1995). Purification and characterization of dihydropyrimidine dehydrogenase from Alcaligenes eutrophus. Journal of Biological Chemistry, 270(51), 30361-30367. [Link]
-
Kanngiesser, U., et al. (1988). Purification and affinity labeling of dihydropyridine receptor from rabbit skeletal muscle membranes. Proceedings of the National Academy of Sciences, 85(9), 2969-2973. [Link]
-
ACS Omega. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. [Link]
-
Royal Society of Chemistry. (2024). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. [Link]
-
MDPI. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. [Link]
-
Rengasamy, A., et al. (1985). Purification of the cardiac 1,4-dihydropyridine receptor/calcium channel complex. Biochemical and Biophysical Research Communications, 126(1), 1-7. [Link]
-
Lu, Z. (1993). Human Dihydropyrimidine Dehydrogenase (Dpd): Purification, Characterization, And Relevance To Fluoropyrimidine Chemotherapy. [Link]
Sources
- 1. bioorganica.org.ua [bioorganica.org.ua]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Microwave assisted green organic synthesis [wisdomlib.org]
- 4. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 9. ijper.org [ijper.org]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. asianpubs.org [asianpubs.org]
- 14. mdpi.com [mdpi.com]
- 15. Microwave assisted organic synthesis | PPTX [slideshare.net]
The Versatile Scaffold: Harnessing Ethyl 2,4-dihydroxy-6-methylnicotinate for the Synthesis of Novel Anticancer Agents
For Immediate Release to the Research Community
Ethyl 2,4-dihydroxy-6-methylnicotinate, a multi-substituted pyridine derivative, is emerging as a critical building block in the field of medicinal chemistry for the development of novel anticancer therapeutics.[1] Its unique structural framework, featuring multiple reactive sites, provides a versatile platform for the synthesis of complex heterocyclic compounds with potent biological activities.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of promising anticancer agents, including detailed experimental protocols and an exploration of the underlying mechanistic principles.
The core of this compound's utility lies in its identity as a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyridine ring system, in particular, is a common feature in many kinase inhibitors, as it can effectively mimic the hinge-binding region of ATP in the kinase active site.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Chemical Properties and Strategic Importance
This compound (CAS No: 70254-52-3) is a white to off-white crystalline powder.[1] Its structure offers several points for chemical modification, allowing for the systematic development of compound libraries for structure-activity relationship (SAR) studies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₄ | [2] |
| Molecular Weight | 197.19 g/mol | [2] |
| Appearance | White to Almost white powder to crystal | [2] |
| Purity | >98.0% | [2] |
The strategic importance of this molecule is underscored by its use as a starting material for the synthesis of analogs of compounds like Lucanthone, which have been investigated for their antitumor properties.[1]
Synthetic Pathways to Anticancer Agents: A Step-by-Step Approach
A key strategy for leveraging this compound in anticancer drug discovery involves its conversion to a highly reactive dichloro intermediate. This intermediate serves as a versatile precursor for the introduction of various pharmacophores through nucleophilic substitution reactions.
Protocol 1: Synthesis of the Dichloro Intermediate
This protocol details the conversion of the dihydroxy starting material to the corresponding dichloro derivative, a critical step in enabling further functionalization.
Causality: The hydroxyl groups at the 2- and 4-positions of the pyridine ring are relatively unreactive for direct nucleophilic substitution. Conversion to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃) transforms them into excellent leaving groups, thereby activating the pyridine core for subsequent reactions with nucleophiles such as amines.
Sources
The Versatile Scaffold: Ethyl 2,4-dihydroxy-6-methylnicotinate in Modern Drug Discovery
Introduction: The Significance of the Pyridinone Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The pyridinone core is a prominent member of this elite group.[1][2] These six-membered heterocyclic structures are adept at forming hydrogen bonds, acting as both donors and acceptors, and can serve as bioisosteres for various functional groups, including amides and phenols.[3][4] This versatility allows for the modulation of critical drug-like properties such as polarity, lipophilicity, and metabolic stability.[3][4]
Ethyl 2,4-dihydroxy-6-methylnicotinate, a multi-substituted pyridinone derivative, stands out as a particularly valuable building block for the synthesis of novel therapeutic agents.[5] Its pyridine ring, adorned with hydroxyl, methyl, and ethyl carboxylate groups, presents multiple reactive sites for chemical diversification.[5][6] This allows for the systematic exploration of chemical space to develop compounds with a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2][3] This guide provides an in-depth exploration of this compound as a scaffold, complete with detailed protocols for its derivatization and its application in the synthesis of bioactive molecules.
Physicochemical Properties and Synthesis of the Scaffold
This compound is a white to off-white crystalline solid with a melting point of approximately 205-210°C.[5][7] It is soluble in polar organic solvents such as DMSO and DMF. The presence of two hydroxyl groups, an ester, and a methyl group on the pyridine ring allows for a variety of chemical modifications.
Synthesis of this compound
The synthesis of the title scaffold is typically achieved through a condensation reaction. A common and efficient method involves the reaction of ethyl 3-aminocrotonate with diethyl malonate in the presence of a strong base like sodium ethoxide.[8]
Application Notes: Derivatization Strategies for Drug Discovery
The true power of this compound as a scaffold lies in its potential for derivatization. The following sections provide detailed protocols for key chemical transformations that enable the generation of diverse compound libraries for screening and lead optimization.
O-Alkylation of the Hydroxyl Groups
The hydroxyl groups at the 2- and 4-positions are nucleophilic and can be readily alkylated to introduce a variety of substituents. This modification can significantly impact the molecule's solubility, lipophilicity, and target-binding interactions.
Rationale: O-alkylation can be used to probe for hydrophobic pockets in a target's binding site or to block hydrogen bonding interactions that may be detrimental to activity. It is a fundamental strategy for structure-activity relationship (SAR) studies.
Experimental Protocol: General Procedure for O-Alkylation
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.2 eq.) or cesium carbonate (Cs₂CO₃, 2.2 eq.) to the solution.
-
Alkylation: To the stirred suspension, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 2.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Amidation of the Ethyl Ester
The ethyl ester at the 3-position can be converted to a wide range of amides. This transformation is crucial for introducing diverse functional groups and modulating the electronic properties of the molecule.
Rationale: The amide bond is a key feature in many biologically active molecules, often participating in crucial hydrogen bonding interactions with protein targets. Converting the ester to an amide allows for the introduction of various side chains, enabling the exploration of different binding modes and the optimization of pharmacokinetic properties.
Experimental Protocol: General Procedure for Amidation
-
Amine Solution: In a sealed tube, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Amine Addition: Add the desired primary or secondary amine (2.0-5.0 eq.). For ammonia, a solution of ammonia in methanol can be used.
-
Heating: Seal the tube and heat the reaction mixture to 80-120°C. The reaction time can vary from a few hours to overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude amide by recrystallization or column chromatography.
Suzuki Cross-Coupling for C-C Bond Formation
To enable Suzuki coupling, the hydroxyl groups must first be converted to a more suitable leaving group, such as a triflate or a halide. This two-step process allows for the introduction of aryl or heteroaryl moieties, significantly increasing the structural complexity and potential for novel biological activity.
Rationale: The introduction of aryl or heteroaryl groups via Suzuki coupling is a powerful tool for exploring new binding interactions and expanding the SAR.[9] This strategy is widely used in the synthesis of kinase inhibitors and other targeted therapies where interactions with aromatic residues are critical for potency.
Experimental Protocol: Two-Step Procedure for Suzuki Coupling
Step 1: Triflation of Hydroxyl Groups
-
Dissolution: Dissolve this compound (1.0 eq.) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (2.5 eq.) or pyridine (2.5 eq.).
-
Triflation: Add triflic anhydride (Tf₂O, 2.2 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and purify the crude ditriflate by flash chromatography.
Step 2: Suzuki Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the synthesized ditriflate (1.0 eq.), the desired boronic acid or boronate ester (2.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq.), and a base like potassium carbonate (3.0 eq.).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100°C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Case Study: Synthesis of a Lucanthone Analog Precursor
Lucanthone and its analogs have been investigated for their antitumor properties.[10][11] this compound can serve as a starting material for precursors to these complex structures. The following workflow illustrates a hypothetical pathway.
Workflow for Lucanthone Analog Precursor Synthesis
Caption: Hypothetical workflow for synthesizing a Lucanthone analog precursor.
Data Summary
| Reaction Type | Key Reagents | Typical Solvents | Temperature Range (°C) | Purpose in Drug Discovery |
| O-Alkylation | Alkyl halides, K₂CO₃/Cs₂CO₃ | DMF, Acetonitrile | 25 - 80 | Modulate lipophilicity, probe hydrophobic pockets |
| Amidation | Primary/Secondary Amines | Methanol, Ethanol | 80 - 120 | Introduce H-bond donors/acceptors, add side chains |
| Suzuki Coupling | Boronic acids, Pd catalyst, Base | Dioxane/Water, Toluene | 80 - 100 | Introduce (hetero)aryl groups, expand SAR |
Conclusion: A Scaffold for Future Discoveries
This compound is a highly versatile and valuable scaffold in drug discovery. Its readily available starting materials and multiple points for chemical modification make it an ideal platform for the generation of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged core. By leveraging these derivatization strategies, scientists can continue to unlock the therapeutic potential of the pyridinone class of molecules, paving the way for the discovery of novel drugs to address a wide range of diseases.
References
-
Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
PubMed. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
PubMed. (2021). Pyridones in drug discovery: Recent advances. [Link]
-
PubMed. (1982). Ring-hydroxylated analogues of lucanthone as antitumor agents. [Link]
-
GNEE. (n.d.). High Purity 99% this compound CAS 70254-52-3. [Link]
-
PubMed. (1983). Analogues of hycanthone and lucanthone as antitumor agents. [Link]
-
National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
Sources
- 1. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring-hydroxylated analogues of lucanthone as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analogues of hycanthone and lucanthone as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2,4-dihydroxy-6-methylnicotinate by Recrystallization
Welcome to the technical support center for the purification of Ethyl 2,4-dihydroxy-6-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this versatile pyridine derivative. As a crucial building block in medicinal chemistry, achieving high purity is paramount for the successful synthesis of complex bioactive molecules.[1][2] This resource combines theoretical principles with field-proven troubleshooting strategies to ensure you can optimize your purification process with confidence.
Core Principles of Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[3][4][5][6] The process leverages differences in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent should dissolve the target compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature.[6] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4][7]
Physicochemical Properties of this compound
Understanding the properties of this compound is the first step in developing a robust recrystallization protocol.
| Property | Value | Source |
| CAS Number | 70254-52-3 | [1][8][9] |
| Molecular Formula | C₉H₁₁NO₄ | [8][10] |
| Molecular Weight | 197.19 g/mol | [8][9][10] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~205-210 °C | [1][10] |
| Solubility | Soluble in some polar solvents (e.g., methanol), insoluble in nonpolar solvents (e.g., benzene, ether).[1][10] | [1][10] |
The high melting point and polar nature of the molecule, due to the dihydroxy and nicotinate functionalities, heavily influence solvent selection.
Experimental Protocol: Single-Solvent Recrystallization
This protocol provides a generalized procedure for the recrystallization of this compound. Solvent selection is critical and may require small-scale trials to optimize.[11] Polar solvents like ethanol, methanol, or mixtures with water are common starting points.[1]
Step-by-Step Methodology
-
Solvent Selection & Dissolution :
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable polar solvent (e.g., ethanol).
-
Heat the mixture gently on a hot plate with stirring to dissolve the solid.[5][12] Add the solvent portion-wise until the solid just dissolves. Using a large excess of solvent will result in poor yield.[4][13]
-
-
Decolorization (Optional) :
-
Hot Filtration (if necessary) :
-
Crystallization :
-
Isolation and Washing :
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[12]
-
-
Drying :
Visualizing the Workflow
Caption: Decision tree for troubleshooting lack of crystallization.
Problem 3: Poor Recovery or Low Yield
Observation: The final mass of the purified crystals is significantly lower than expected.
Causality:
-
Excess Solvent: As with the failure to crystallize, using too much solvent will keep a significant portion of the product dissolved in the mother liquor. [4][13]* Premature Crystallization: The product crystallized during hot filtration and was lost. [15]* Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product. [4]* Inherent Solubility: Every compound has some finite solubility even in cold solvent, so some loss is inevitable. [4][16] Solutions:
| Step | Action | Rationale |
| 1. Concentrate Mother Liquor | If the mother liquor has not been discarded, reduce its volume by boiling off some solvent and re-cool to obtain a second crop of crystals. [13] | This increases the concentration of the dissolved product, allowing more of it to crystallize upon cooling. |
| 2. Optimize Solvent Volume | In subsequent attempts, use the absolute minimum amount of hot solvent required to dissolve the crude product. [4] | This ensures the solution becomes supersaturated upon cooling, maximizing the yield. |
| 3. Ensure Proper Hot Filtration | Keep the filtration apparatus (funnel, flask) hot to prevent the product from crystallizing prematurely. | Maintaining a high temperature keeps the product dissolved during the filtration step. |
| 4. Use Ice-Cold Washing Solvent | Always use a minimal amount of ice-cold solvent to wash the final crystals on the filter. [4] | The product's solubility is lowest at colder temperatures, minimizing loss during washing. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the impurities present. However, given the compound's polar nature with hydroxyl groups, polar solvents are the best starting point. [11]Ethanol, methanol, and isopropanol are excellent candidates. A mixed-solvent system, such as ethanol/water, can also be very effective. [17]The ideal solvent will dissolve the compound when hot but have low solubility when cold. [7] Q2: My purified crystals are still colored. What should I do?
A2: If the final product retains a colored tint, it indicates the presence of colored impurities. This can be addressed by repeating the recrystallization and including a decolorization step. After dissolving the compound in the hot solvent, add a small amount of activated charcoal, boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. [14] Q3: How can I improve the size and quality of the crystals?
A3: Crystal size and quality are primarily influenced by the rate of cooling. [18]For larger, more well-defined crystals, a very slow cooling rate is essential. [12][18]After dissolving the compound, allow the flask to cool to room temperature on a benchtop, undisturbed. Insulating the flask (e.g., by placing it in a warm water bath that cools with it) can further slow the process. Avoid rapid cooling in an ice bath until crystallization at room temperature is complete. [7]Fewer nucleation sites also lead to larger crystals. [19][20] Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" is the separation of the solute as a liquid phase instead of a solid crystalline phase. [13][21]This often happens when a compound's melting point is lower than the temperature at which it precipitates from the solution. [13][22]To prevent this, you can:
-
Use a larger volume of solvent to lower the saturation temperature. [13]* Employ a solvent with a lower boiling point.
-
Cool the solution very slowly to encourage crystallization at a lower temperature. [22][23] Q5: Is it possible to recover the product that remains in the mother liquor?
A5: Yes, it is often possible to obtain a "second crop" of crystals from the mother liquor. This is achieved by evaporating some of the solvent to increase the concentration of the dissolved product and then cooling the solution again. [13]Be aware that the purity of the second crop may be lower than the first, as the concentration of impurities is also higher in the remaining mother liquor.
References
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]
-
Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
SciSpace. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
-
ResearchGate. (n.d.). Non-classical crystal growth of inorganic and organic materials. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Unknown. (n.d.). viii. common solvents for crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
ResearchGate. (2019, March 20). How to select the best solvent or re crystallization? Retrieved from [Link]
-
ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 70254-52-3 | Product Name : this compound. Retrieved from [Link]
-
Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Retrieved from [Link]
-
Unknown. (n.d.). 6. Retrieved from [Link]
Sources
- 1. This compound|70254-52-3 [benchchem.com]
- 2. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 3. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. Recrystallization [wiredchemist.com]
- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. chembk.com [chembk.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 16. scispace.com [scispace.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 19. How To [chem.rochester.edu]
- 20. chem.tamu.edu [chem.tamu.edu]
- 21. mt.com [mt.com]
- 22. reddit.com [reddit.com]
- 23. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Overcoming Low Yields in the Esterification of Hydroxynicotinic Acids
Welcome to the technical support center for synthetic challenges in drug development and materials science. This guide is designed for researchers, chemists, and process development professionals who are encountering difficulties with the esterification of hydroxynicotinic acids. These compounds are valuable building blocks, but their inherent chemical nature presents unique challenges that often lead to disappointingly low yields.
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven strategies to help you optimize your reactions and achieve your desired outcomes.
The Core Challenge: Why is Esterifying Hydroxynicotinic Acid So Difficult?
Hydroxynicotinic acids (also known as hydroxypyridinecarboxylic acids) are bifunctional molecules containing both a phenolic hydroxyl group and a carboxylic acid on a pyridine ring. This structure leads to several intrinsic problems:
-
Amphoteric Nature: The acidic carboxylic acid and the basic pyridine nitrogen can form an intramolecular salt or zwitterion. This reduces the nucleophilicity of the hydroxyl group and the electrophilicity of the carboxyl group, hindering the reaction.
-
Reduced Nucleophilicity of the Hydroxyl Group: The hydroxyl group is phenolic, making it less nucleophilic than an aliphatic alcohol because the oxygen's lone pairs are delocalized into the aromatic pyridine ring.[1][2]
-
Catalyst Inhibition: In classic acid-catalyzed methods like Fischer esterification, the pyridine nitrogen is readily protonated by the acid catalyst. This deactivates the molecule and makes the carbonyl carbon less electrophilic.[3]
-
Competing Reactions: The presence of multiple reactive sites can lead to undesired side reactions, such as polymerization or ether formation, especially under harsh conditions.[4]
-
Poor Solubility: The zwitterionic character can cause poor solubility in common aprotic organic solvents, leading to heterogeneous reaction mixtures and low conversion rates.
This guide will address these issues through a series of troubleshooting questions and advanced protocols.
Troubleshooting Guide (Question & Answer Format)
Issue 1: My Fischer esterification reaction is not working or gives very low yields.
Q: I'm refluxing my hydroxynicotinic acid with an alcohol and a strong acid catalyst (like H₂SO₄), but I'm only recovering starting material or seeing a complex mixture. What's going wrong?
A: This is a common and expected outcome. The Fischer-Speier esterification is an equilibrium-limited reaction that is often unsuitable for this class of compounds for two primary reasons.[5][6][7]
-
Catalyst Sequestration: The pyridine nitrogen, being basic, will be protonated by your sulfuric or p-toluenesulfonic acid catalyst. This protonated intermediate is highly deactivated towards nucleophilic attack at the carbonyl carbon, effectively stalling the reaction.
-
Equilibrium and Water Removal: The reaction produces water. According to Le Châtelier's principle, this water must be removed to drive the equilibrium toward the ester product.[5][6][8] In the presence of a hydrophilic, zwitterionic starting material, azeotropic removal of water (e.g., with a Dean-Stark apparatus) can be inefficient.[5][6]
Troubleshooting Workflow: Fischer Esterification
Caption: Troubleshooting logic for failing Fischer esterification.
Alternative Protocol: Thionyl Chloride Method
A more reliable approach is to first activate the carboxylic acid by converting it to the acid chloride, which then readily reacts with the alcohol. Using thionyl chloride in the alcohol as the solvent is a classic and effective one-pot method.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), suspend the hydroxynicotinic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used as the solvent, ~10-20 mL per gram of acid).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 2.0 eq) dropwise to the stirred suspension over 30-60 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (typically 50-80 °C, depending on the alcohol) for 4-12 hours, monitoring by TLC.[9]
-
Workup: Cool the reaction to room temperature and carefully remove the excess alcohol under reduced pressure. Dilute the residue with water and neutralize cautiously with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester, which can be purified by column chromatography or recrystallization.
Issue 2: My reaction is slow, and I am forming a significant amount of an insoluble byproduct.
Q: I'm using a coupling agent like DCC, but the reaction stalls, and a white precipitate that isn't my product forms. What is this, and how can I prevent it?
A: You are likely using the Steglich esterification method, a powerful technique that employs a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.[10][11] The insoluble byproduct you are observing is N-acylurea. This happens when the activated intermediate (an O-acylisourea) undergoes an irreversible 1,3-rearrangement before the alcohol can attack it.[10][12] This side reaction is especially problematic with poor nucleophiles like the phenolic hydroxyl group in your substrate.
The key to preventing this is to add a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP) , which acts as an acyl-transfer agent.[13][14] DMAP intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt, which is then rapidly attacked by the alcohol, outcompeting the N-acylurea rearrangement.[13]
Mechanism: The Role of DMAP in Steglich Esterification
Caption: DMAP prevents N-acylurea formation in Stegilch esterification.
Optimized Protocol: Steglich Esterification with DCC/DMAP
Step-by-Step Protocol:
-
Setup: To a solution of the hydroxynicotinic acid (1.0 eq), the alcohol (1.2-1.5 eq), and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, ~20 mL per gram of acid) in a round-bottom flask, add a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of the same solvent dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[10]
-
Workup: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of the reaction solvent.
-
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to remove excess DMAP and any remaining DCC), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by flash column chromatography. Note that sometimes DCU is slightly soluble and may require chromatography for complete removal.[15] Using water-soluble carbodiimides like EDC can simplify this workup as the urea byproduct can be removed with the aqueous washes.[11]
Issue 3: My starting materials are sensitive, and the above methods are too harsh or fail.
Q: My substrates contain other sensitive functional groups, and I need an even milder method. Are there other options?
A: Yes. For highly sensitive or sterically hindered substrates, the Mitsunobu reaction is an exceptionally mild and effective method for ester formation.[16][17] This reaction works by activating the alcohol rather than the carboxylic acid. It uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16]
The key advantages are the neutral, room-temperature conditions and its high reliability. A notable feature is that the reaction proceeds with a complete inversion of stereochemistry at the alcohol's carbon center, which is a powerful tool in stereoselective synthesis.[18][19]
Mechanism: Mitsunobu Reaction
Caption: Simplified mechanism of the Mitsunobu esterification.
Protocol: Mitsunobu Esterification
Step-by-Step Protocol:
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the hydroxynicotinic acid (1.5 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the azodicarboxylate (DIAD or DEAD, 1.5 eq) dropwise via syringe. A color change (often to orange/red) and/or the formation of a precipitate may be observed. Note: The order of addition can be critical. If this fails, try pre-forming the betaine by adding DEAD to PPh₃ first, followed by the alcohol, and finally the acid.[16]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The main challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (TPPO) and the reduced hydrazine byproducts.[17]
-
Purification: Purification is almost always achieved via flash column chromatography. Different strategies exist to simplify byproduct removal, such as using polymer-bound PPh₃ or modified reagents that allow for easier separation.[16][17]
Frequently Asked Questions (FAQs)
Q1: Should I consider using a protecting group for the hydroxyl function?
A: Yes, this is a very robust strategy, especially if you need to perform other transformations on the molecule or if milder esterification methods fail. By protecting the phenolic hydroxyl group (e.g., as a benzyl ether or a silyl ether), you can use more forceful and classical esterification conditions (like the SOCl₂ method) without fear of side reactions at the hydroxyl position.[20][21][22] The protecting group is then removed in a final step. This adds steps to your synthesis but often improves the overall yield and reliability.
Q2: What is the best all-around method to try first?
A: For a balance of mild conditions, high yield, and operational simplicity, the Steglich esterification (DCC/DMAP or EDC/DMAP) is often the best starting point for hydroxynicotinic acids.[13][14] It avoids the harsh acidity of the Fischer method and the purification challenges of the Mitsunobu reaction.
Q3: How can I compare these primary methods?
A: The choice of method depends on your substrate's sensitivity, scale, and purification capabilities.
| Method | Activating Agent(s) | Conditions | Pros | Cons |
| Fischer Esterification | Strong Acid (H₂SO₄) | High temp, reflux | Inexpensive reagents, simple setup. | Often fails for this substrate class; harsh conditions; equilibrium-limited.[3][5] |
| Thionyl Chloride | SOCl₂ in Alcohol | Reflux | High-yielding; drives reaction to completion. | Harsh; generates corrosive HCl and SO₂ gas; not suitable for acid-sensitive molecules.[9] |
| Steglich Esterification | DCC (or EDC), DMAP | Mild, 0 °C to RT | Very effective under mild, neutral conditions; good for sensitive substrates.[11][13] | DCC can cause allergies; DCU byproduct can be difficult to remove completely.[10][15] |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Very mild, 0 °C to RT | Excellent for sensitive/hindered substrates; proceeds with stereochemical inversion.[16][18] | Stoichiometric byproducts (TPPO, hydrazine) make purification by chromatography essential; expensive reagents.[17] |
Q4: My purification is very difficult. Any tips?
A: Purification is often the step where most of the yield is lost.[23][24]
-
Acid/Base Washes: Use dilute acid (e.g., 0.5 M HCl) to remove basic impurities like DMAP or unreacted pyridine starting material. Use dilute base (e.g., sat. NaHCO₃) to remove acidic impurities like unreacted carboxylic acid.
-
For Steglich: If DCU is a problem, try cooling your filtered reaction mixture in the freezer to precipitate more of it before chromatography. Switching to the water-soluble carbodiimide EDC is a common and effective solution.[11]
-
For Mitsunobu: Removing TPPO can be aided by precipitating it from a nonpolar solvent like hexanes/ether or by using specialized reagents designed for easier removal.[16][17]
References
-
Technical note: Preparation and purification of atmospherically relevant α-hydroxynitrate esters of monoterpenes . (2020). Atmospheric Chemistry and Physics. [Link]
-
Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals . Arkivoc. [Link]
-
Esterification of phenols (video) . (n.d.). Khan Academy. [Link]
- JPS6094941A - Esterification of phenol group-containing carboxylic acid. (n.d.).
-
Alcohols, phenols and acids | Grade 12 | Chemistry | Khan Academy . (2025, July 20). YouTube. [Link]
-
Mitsunobu reaction . (n.d.). Wikipedia. [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products . (2014). The Royal Society of Chemistry. [Link]
-
6-HYDROXYNICOTINIC ACID . (n.d.). Organic Syntheses. [Link]
-
Steglich esterification . (n.d.). Wikipedia. [Link]
-
Steglich esterification . (n.d.). Grokipedia. [Link]
-
Mitsunobu Reaction . (2019, August 26). Organic-Chemistry.org. [Link]
-
Mitsunobu reaction . (n.d.). Organic Synthesis. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives . (2023, December 9). National Institutes of Health. [Link]
-
Mitsunobu Reaction . (n.d.). Organic Chemistry Portal. [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? . (2020, April 3). Quora. [Link]
-
Protecting group . (n.d.). Wikipedia. [Link]
-
Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate . (n.d.). Organic Syntheses. [Link]
-
Simple Method for the Esterification of Carboxylic Acids . (n.d.). Organic Chemistry Portal. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . (n.d.). Chemistry Steps. [Link]
-
Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? . (n.d.). Homework.Study.com. [Link]
-
Fischer–Speier esterification . (n.d.). Wikipedia. [Link]
-
Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? . (2019, April 7). Quora. [Link]
-
Explain the difference in products from acid-catalyzed hydrolysis versus base-catalyzed hydrolysis of esters . (2024, February 8). Brainly. [Link]
-
Appendix 6: Protecting groups . (n.d.). Oxford Learning Link. [Link]
-
Steglich Esterification . (n.d.). Organic Chemistry Portal. [Link]
-
Fischer Esterification . (n.d.). Organic Chemistry Portal. [Link]
-
Protecting Groups . (n.d.). University of Wisconsin-Madison. [Link]
-
Fischer Esterification . (2023, January 22). Chemistry LibreTexts. [Link]
-
PROTECTING GROUPS . (n.d.). University of California, Irvine. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . (2022, November 16). Master Organic Chemistry. [Link]
-
Fischer Esterification . (n.d.). Chemistry Steps. [Link]
-
Protective Groups . (n.d.). Organic Chemistry Portal. [Link]
-
Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? . (2014, February 10). Reddit. [Link]
- Method for the production of 6-hydroxynicotinic acid. (n.d.).
-
Esterification reactions of phenolic compounds . (n.d.). ResearchGate. [Link]
-
What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? . (2015, April 13). Quora. [Link]
- US4521595A - Process for the purification of esters. (n.d.).
-
DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones . (n.d.). ResearchGate. [Link]
-
Any procedure for the esterification of isonicotinic acid? . (2017, March 17). ResearchGate. [Link]
-
Esters 4. Organic Preparation & Purification of an Ester . (2014, February 16). YouTube. [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids . (n.d.). National Institutes of Health. [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids . (2025, October 16). MDPI. [Link]
-
How to purify esterefication product? . (2016, April 15). ResearchGate. [Link]
- US4304925A - Process for purifying esters. (n.d.).
Sources
- 1. Khan Academy [khanacademy.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. JPS6094941A - Esterification of phenol group-containing carboxylic acid - Google Patents [patents.google.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. researchgate.net [researchgate.net]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. Mitsunobu Reaction [organic-chemistry.org]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. learninglink.oup.com [learninglink.oup.com]
- 22. vanderbilt.edu [vanderbilt.edu]
- 23. quora.com [quora.com]
- 24. quora.com [quora.com]
Hantzsch Pyridine Synthesis Scale-Up: A Technical Support Center
Welcome to the Technical Support Center for the Hantzsch Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this classic multicomponent reaction from the bench to a larger scale. As a Senior Application Scientist, I will provide you with field-proven insights and troubleshooting strategies to navigate the common challenges encountered during the scale-up process. This guide is structured in a question-and-answer format to directly address the specific issues you may face in your experiments.
Part 1: Frequently Asked Questions - Optimizing Yield and Conversion
This section addresses the most common initial hurdle in the Hantzsch synthesis: achieving high yields and complete conversion of starting materials.
Question 1: My Hantzsch synthesis is resulting in low yields. What are the primary factors I should investigate to improve the outcome?
Low yields in the Hantzsch synthesis are a frequent challenge, often stemming from suboptimal reaction conditions that have a more pronounced negative impact at a larger scale.[1][2] The classical approach of refluxing in ethanol for extended periods can be inefficient and lead to product degradation.[1][3] Here are the key areas to focus on for optimization:
-
Reaction Conditions:
-
Temperature and Time: Prolonged exposure to high temperatures can degrade the dihydropyridine product. A systematic study to determine the minimum reaction time and optimal temperature is crucial.
-
Solvent Selection: While ethanol and acetic acid are traditional solvents, they are not always the most effective.[2] The polarity of the solvent plays a significant role in the reaction rate.[2] Greener and more efficient options like conducting the reaction in aqueous micelles have demonstrated significantly higher yields.[3]
-
Catalysis: The uncatalyzed reaction is often slow and inefficient. The use of a catalyst can dramatically accelerate the reaction and improve yields. Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids have proven effective.[2] For a more environmentally friendly approach, consider solid acid catalysts like γ-Al2O3 nanoparticles, which can be easily recovered and reused.[1]
-
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the final pyridine product. If your target is the pyridine, incomplete oxidation will directly lead to lower yields.
-
Purity of Reactants: The purity of your starting materials—aldehyde, β-ketoester, and ammonia source—is critical. Impurities can introduce side reactions that consume reactants and lower the yield of your desired product.[2]
Question 2: My reaction is not proceeding to completion, and I observe a significant amount of unreacted starting materials. How can I drive the reaction forward?
Incomplete conversion is a common issue when scaling up. Here are several strategies to enhance the reaction kinetics and achieve full conversion:
-
Leverage Catalysis: As mentioned, a catalyst is often essential. For instance, p-toluenesulfonic acid (PTSA) used in conjunction with ultrasonic irradiation in aqueous micelles has been shown to boost product yields to over 96%.[3]
-
Alternative Energy Sources: Microwave irradiation and ultrasound can significantly reduce reaction times and improve yields compared to conventional heating methods by providing more efficient energy transfer.[2][3]
-
Concentration and Solvent-Free Conditions: Increasing the concentration of reactants can accelerate the reaction. In some cases, solvent-free conditions, often with a solid catalyst, can provide excellent yields in a shorter timeframe.[1][2]
-
Choice of Nitrogen Source: The source of ammonia can influence the reaction. Ammonium acetate is commonly used, but other sources might be more suitable depending on the specific substrates and reaction conditions.[3][4]
Part 2: Troubleshooting Guide - Impurities and Byproduct Formation
The formation of impurities is a major concern during scale-up as it complicates purification and reduces the overall efficiency. This section provides a guide to identifying and mitigating common byproducts.
Question 3: I am observing a significant amount of an over-oxidized byproduct. What is causing this and how can I prevent it?
This issue arises during the aromatization step where the intermediate 1,4-dihydropyridine is converted to the final pyridine.
-
Causality: The use of harsh oxidizing agents like chromium trioxide (CrO₃), potassium permanganate (KMnO₄), or nitric acid (HNO₃) can lead to over-oxidation or other side reactions, especially if not carefully controlled.[3]
-
Mitigation Strategies:
-
Milder Oxidants: Explore milder and more selective oxidizing agents. A range of modern methods have been developed to address this issue.[3]
-
Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent. An excess of the oxidant is a common cause of byproduct formation.
-
Temperature Management: The oxidation process can be exothermic. Maintain strict temperature control to prevent runaway reactions and unwanted side products.
-
Question 4: In my unsymmetrical Hantzsch synthesis, I am getting a mixture of the desired product and two symmetrical byproducts. How can I improve the selectivity?
This is a classic challenge in unsymmetrical Hantzsch reactions where two different β-dicarbonyl compounds are used.
-
Causality: The reaction mechanism involves the formation of two key intermediates: a Knoevenagel condensation product and an enamine.[5] If these intermediates can react with themselves, symmetrical byproducts will form.
-
Mitigation Strategy: Controlled Reagent Addition: The order of reagent addition is critical. Instead of a one-pot mixing of all components, a sequential addition strategy is often necessary. It is often advantageous to pre-form either the enamine or the Knoevenagel product before introducing the final component to direct the reaction towards the desired unsymmetrical product.[1]
Question 5: I have identified a tricyclic pyran impurity in my reaction mixture. What is the origin of this byproduct?
The formation of a tricyclic pyran is a known side reaction in certain Hantzsch syntheses, particularly in unsymmetrical reactions.
-
Causality: This impurity can arise from the decomposition of an intermediate.[5]
-
Mitigation Strategy: The formation of this impurity is often sensitive to the order of reagent addition and the reaction conditions. A thorough investigation into the sequence of adding the aldehyde, ammonia source, and the two β-dicarbonyl compounds is recommended to minimize its formation.[5]
Part 3: Scale-Up and Thermal Management
Transitioning the Hantzsch synthesis to a larger scale introduces new challenges, particularly related to heat transfer and reaction control.
Question 6: The Hantzsch reaction is exothermic. What are the risks of thermal runaway during scale-up, and how can I manage them?
Thermal runaway is a critical safety concern for any exothermic reaction at scale. It occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure.
-
Risk Assessment: A thorough hazard assessment is essential before any scale-up. This should include a study of the reaction's thermal profile to understand the rate of heat generation.
-
Heat Management Strategies:
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system capable of handling the heat load of the reaction.
-
Controlled Addition: Instead of adding all reagents at once, a controlled, slow addition of one of the reactants can help to manage the rate of heat evolution.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively, although this may impact reaction kinetics.
-
-
Continuous Flow Processing: For large-scale production, consider moving from a batch process to a continuous flow setup. Flow reactors offer superior heat transfer and temperature control, significantly reducing the risk of thermal runaway. They also allow for safer handling of potentially hazardous intermediates.[6]
Part 4: Purification and Isolation at Scale
Obtaining a pure product is the final and often most challenging step in the synthesis.
Question 7: What are the best practices for purifying Hantzsch dihydropyridines at an industrial scale?
Crystallization is the most common and cost-effective method for purifying solid compounds at scale.
-
Solvent Screening: A thorough solvent screen is the first step to identify a suitable crystallization solvent or solvent system. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while impurities should remain in solution.
-
Control of Crystallization Parameters:
-
Cooling Rate: A slow and controlled cooling rate is generally preferred to promote the growth of larger, purer crystals.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystal form and size distribution.
-
Agitation: Proper agitation is necessary to ensure good heat and mass transfer, but excessive agitation can lead to crystal breakage.
-
-
Recrystallization: If the initial purity is not sufficient, a second recrystallization step may be necessary.
-
Alternative Methods: For challenging separations, column chromatography on silica gel can be used, although this is generally less economical at a very large scale.[1] High-throughput crystallization techniques can be employed during development to rapidly screen for optimal conditions.[7][8]
Part 5: Analytical Methods for Process Monitoring
Effective process control relies on accurate and timely analytical data.
Question 8: What analytical techniques are recommended for monitoring the progress and purity of the Hantzsch synthesis during and after the reaction?
-
In-Process Monitoring:
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for qualitatively monitoring the consumption of starting materials and the formation of the product.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the concentration of reactants, intermediates, and products, making it ideal for tracking reaction kinetics and determining the impurity profile.
-
Raman Spectroscopy: For larger scale operations, in-situ Raman spectroscopy can be a powerful tool for real-time monitoring of the reaction without the need for sampling.[6]
-
-
Final Product Analysis:
-
NMR Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and can be a valuable tool for identifying unknown byproducts.[10][11]
-
Melting Point: A sharp melting point is a good indicator of the purity of a crystalline solid.
-
Visualizations
Hantzsch Pyridine Synthesis: Reaction Mechanism
Caption: The reaction mechanism of the Hantzsch pyridine synthesis.
Troubleshooting Workflow for Low Yields
Caption: A workflow for troubleshooting low yields in the Hantzsch synthesis.
References
-
Wikipedia. (2023, October 28). Hantzsch pyridine synthesis. Retrieved from [Link]
- Kappe, C. O., et al. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. Molecules, 19(7), 9986-10007.
- Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry Letters and Reviews, 6(3), 262-268.
- Svete, J., et al. (2001). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 6(9), 736-747.
- Li, J., et al. (2018). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 20(14), 3249-3254.
- Fang, D., et al. (2011). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 13(11), 3014-3017.
- Parker, A. J., et al. (2006). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 10(4), 797-803.
- Zare, R. N., et al. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 5(12), 4939-4944.
- Personal Chemistry. (n.d.). An efficient and fast procedure for the Hantzsch dihydropyridine syntheses using Coherent Synthesis™.
- Cooks, R. G., et al. (2014). Accelerated Hantzsch Electrospray Synthesis with Temporal Control of Reaction Intermediates. Chemical science, 5(12), 4939-4944.
- Eberlin, M. N., et al. (2012). The Multicomponent Hantzsch Reaction: Comprehensive Mass Spectrometry Monitoring Using Charge-Tagged Reagents. Chemistry - A European Journal, 18(44), 14093-14099.
- Coles, S. J., et al. (2024). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients.
- Kappe, C. O., et al. (2014). (PDF) Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study.
-
Indicatrix Crystallography. (2024, September 16). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. Retrieved from [Link]
- Asghari, S., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170227.
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
- Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry Letters and Reviews, 6(3), 262-268.
- Coles, S. J., et al. (2023). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients.
- Faizan, M., et al. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis.
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
- Rohani, S., et al. (2014). Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. Organic Process Research & Development, 18(8), 947-961.
-
Sharma, J. (2022, April 24). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry [Video]. YouTube. [Link]
- Das, B., et al. (2012). Unprecedented Synthesis of Hantzsch 1,4-Dihydropyridines under Biginelli Reaction Conditions.
- Lamb, J., et al. (2018). Thermal runaway of large automotive Li-ion batteries. Journal of Power Sources, 405, 136-146.
- Li, Q., et al. (2023). simulation and analysis of a novel thermal management system integrated with heat pipe radiators for 4680 battery module. Energy Reports, 9, 1234-1245.
- Wang, Q., et al. (2019). Thermal runaway and fire behaviors of large-scale lithium ion batteries with different heating methods.
- Torres-Castro, L. (n.d.). Google Scholar Profile.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purifying Dihydropyridine Derivatives with Column Chromatography
Welcome to the technical support center for the chromatographic purification of dihydropyridine (DHP) derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this vital class of compounds. Dihydropyridines, renowned for their role as L-type calcium channel blockers, are fundamental in cardiovascular therapy.[1] However, their purification presents unique challenges due to their inherent chemical properties.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the nuances of purifying DHPs using column chromatography. We will explore the "why" behind the "how," empowering you to troubleshoot effectively and optimize your separations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying dihydropyridine derivatives by column chromatography?
The purification of dihydropyridines is often complicated by several factors:
-
Instability: The 1,4-dihydropyridine ring is susceptible to oxidation, which converts it to the corresponding pyridine derivative. This process, often catalyzed by light, acid, or even the silica gel stationary phase, leads to a complete loss of pharmacological activity.[2][3]
-
Basic Nature and Peak Tailing: As N-heterocyclic compounds, dihydropyridines can interact strongly with acidic silanol groups on the surface of silica gel. This interaction can lead to significant peak tailing, reducing resolution and purity of the collected fractions.[4]
-
Poor Solubility: Some DHP derivatives may have limited solubility in common non-polar solvents used in normal-phase chromatography, making sample loading a challenge.
-
Separation from Reaction Byproducts: The Hantzsch synthesis, a common method for creating DHPs, can produce a variety of side products that are structurally similar to the target compound, making separation difficult.[5]
Q2: How do I choose the right stationary phase for my dihydropyridine purification?
The choice of stationary phase is critical for a successful separation. Here's a comparative guide:
| Stationary Phase | Advantages | Disadvantages | Best For |
| Silica Gel (Standard) | High resolving power, cost-effective, widely available.[6] | Acidic nature can cause degradation of sensitive DHPs and lead to peak tailing for basic compounds.[4] | Robust, less sensitive DHP derivatives. |
| Deactivated Silica Gel | Reduced acidity minimizes compound degradation and peak tailing.[7] | Requires an extra preparation step. | Acid-sensitive or strongly basic DHP derivatives. |
| Alumina (Neutral or Basic) | Basic or neutral surface is ideal for purifying basic compounds like DHPs, preventing degradation.[8][9] | Generally has lower resolving power than silica gel. Basic alumina may catalyze certain reactions. | Basic DHPs that show significant tailing or degradation on silica. |
| Reversed-Phase Silica (C18) | Excellent for separating compounds based on hydrophobicity.[10] | Requires polar mobile phases, which may not be ideal for all DHP derivatives. More expensive for preparative scale. | Highly polar DHP derivatives or when normal-phase fails. |
Expert Insight: For novel DHP derivatives, always perform a preliminary stability test on a small scale with the chosen stationary phase. Spot the compound on a TLC plate and let it sit for a few hours. Re-elute the plate in a different solvent system to see if any new spots (degradation products) have appeared.
Q3: What is a good starting point for selecting a mobile phase?
For normal-phase chromatography on silica or alumina, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is the standard.[11]
Workflow for Mobile Phase Selection:
Caption: Workflow for selecting an optimal mobile phase.
Q4: Should I use isocratic or gradient elution?
The choice depends on the complexity of your mixture.
| Elution Type | Description | When to Use |
| Isocratic | The mobile phase composition remains constant throughout the purification.[12] | Simple separations where the Rf values of the impurities and the product are well-separated on the TLC plate. |
| Gradient | The polarity of the mobile phase is gradually increased during the run.[13] | Complex mixtures with compounds of widely differing polarities. It helps to elute strongly retained compounds faster and with better peak shape.[14] |
Expert Insight: For Hantzsch reaction mixtures, which often contain both non-polar byproducts and more polar starting materials, a shallow gradient elution is often more effective than an isocratic one.[13] This provides better resolution and reduces total purification time.
Q5: How can I visualize my dihydropyridine compound on a TLC plate?
Dihydropyridines are often UV-active due to their conjugated system, making UV light the primary method for visualization.
| Visualization Method | How it Works | Comments |
| UV Light (254 nm) | Most TLC plates contain a fluorescent indicator. UV-active compounds quench this fluorescence and appear as dark spots.[15] | Non-destructive and the first choice for DHPs. |
| Iodine Chamber | Iodine vapor forms colored complexes with many organic compounds, appearing as yellow-brown spots.[15] | Semi-destructive. Spots will fade over time. Good for compounds that are not UV-active. |
| p-Anisaldehyde Stain | A chemical stain that reacts with various functional groups upon heating to produce colored spots.[16] | Destructive. Useful for visualizing impurities that may not be UV-active. |
| Potassium Permanganate Stain | Reacts with oxidizable functional groups (like the dihydropyridine ring) to give yellow spots on a purple background.[15] | Destructive. Can help distinguish between the DHP and its oxidized pyridine form. |
Troubleshooting Guide
Issue 1: My dihydropyridine is degrading on the column.
Symptoms:
-
Low recovery of the desired product.
-
Appearance of a new, more polar spot on the TLC analysis of the fractions (often the corresponding pyridine).
-
A yellowing of the silica gel at the top of the column.
Causality: The slightly acidic nature of silica gel can catalyze the oxidation of the 1,4-dihydropyridine ring.[2] This is exacerbated by prolonged exposure to the stationary phase.
Solutions:
-
Deactivate the Silica Gel:
-
Protocol: Before packing the column, prepare a slurry of the silica gel in your chosen mobile phase containing 1-2% triethylamine (TEA).[7] Let it stand for an hour, then pack the column as usual. Run the column with a mobile phase containing 0.1-1% TEA. This neutralizes the acidic silanol sites.
-
-
Switch to a Different Stationary Phase:
-
Recommendation: Use neutral alumina.[8] It provides a non-acidic environment that is much gentler for basic, acid-sensitive compounds.
-
-
Work Quickly:
-
Rationale: Minimize the time your compound spends on the column. Use flash chromatography with positive air pressure to speed up the elution.[17] Avoid letting the column run dry or stopping the flow for extended periods.
-
Issue 2: The peaks are tailing, and I have poor separation.
Symptoms:
-
Fractions are cross-contaminated even when the TLC shows good separation.
-
The eluted spots on the TLC plates of the fractions are elongated or "tailing."
Causality: Strong interactions between the basic nitrogen of the dihydropyridine and the acidic silanol groups on the silica surface cause non-ideal elution behavior.[4]
Solutions:
-
Add a Basic Modifier to the Mobile Phase:
-
Protocol: As mentioned above, adding 0.1-1% triethylamine or pyridine to your hexane/ethyl acetate mobile phase can dramatically improve peak shape.[11] The modifier competes with your compound for the active sites on the silica, leading to a more uniform elution.
-
-
Use a Less Acidic Stationary Phase:
Issue 3: My compound won't dissolve in the loading solvent or precipitates on the column.
Symptoms:
-
The crude material is not fully soluble in a small volume of the mobile phase.
-
A band of precipitate forms at the top of the column upon loading the sample.
Causality: Dihydropyridines can have poor solubility in highly non-polar solvents. Loading the sample in a solvent that is too strong (too polar) will result in poor separation.
Solutions:
-
Dry Loading:
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (about 2-3 times the weight of your crude material) to the solution.[17] Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the compound is introduced to the column in a concentrated band without using a strong solvent.[7]
-
Workflow for Dry Loading:
Caption: Step-by-step workflow for dry loading a sample.
Experimental Protocol: A Worked Example
Purification of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate from a Hantzsch Reaction
This protocol assumes a 1g scale crude product from a typical Hantzsch condensation of benzaldehyde, ethyl acetoacetate, and ammonia.
1. Materials:
-
Crude reaction mixture (approx. 1g)
-
Silica gel (60 Å, 230-400 mesh), approx. 50g
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column (e.g., 40mm diameter)
-
Sand (washed)
-
TLC plates (silica gel 60 F254)
-
Collection tubes
2. Mobile Phase Selection:
-
Perform TLC analysis on the crude mixture using a 4:1 Hexanes:Ethyl Acetate solvent system.
-
The desired product should have an Rf of approximately 0.3. Adjust the solvent ratio if necessary.
-
Prepare 1L of the chosen mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate) and add 5 mL of TEA (0.5% v/v).
3. Column Packing (Slurry Method):
-
Secure the column vertically. Add a small plug of glass wool and a thin layer of sand.
-
In a beaker, make a slurry of ~50g of silica gel in ~150 mL of the mobile phase.
-
Pour the slurry into the column. Use a pipette to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to protect the surface.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the 1g of crude product in ~10 mL of dichloromethane.
-
Add ~3g of silica gel and swirl to mix.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add the powder onto the sand layer in the column, creating an even layer.
-
Gently add another thin layer of sand on top of the sample layer.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, opening the stopcock to begin elution.
-
Use gentle air pressure (flash chromatography) to achieve a flow rate of about 2 inches/minute.[11]
-
Collect fractions (e.g., 20 mL per tube).
-
Monitor the separation by TLC, spotting every few fractions. Use UV light and/or an iodine chamber for visualization.
6. Product Isolation:
-
Once the desired compound has fully eluted, combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified dihydropyridine derivative.
References
-
LCGC International. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. [Link]
-
Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]
-
ResearchGate. (2006). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. [Link]
-
Mastelf. (2024). Understanding the Stationary Phase in HPLC: A Friend's Guide. [Link]
-
Sharma, M.G., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?[Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]
-
Phenomenex. (2023). Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
Kianshardanesh.com. Comparison of Isocratic and Gradient Elution. [Link]
-
Danaher Life Sciences. (2024). Gradient vs. Isocratic Elution in HPLC. [Link]
-
TLC Visualization Solutions. [Link]
-
ResearchGate. (2019). What is the advantages of gradient elution over isocratic elution in LC?[Link]
-
Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 7.8: TLC Visualization Methods. [Link]
-
Zakarian Group, UCSB. How to do Flash Column Chromatography in 15 Minutes. [Link]
-
ResearchGate. (2001). Normal-Phase TLC Separation of Enantiomers of 1.4-Dihydropyridine Derivatives. [Link]
-
MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]
-
Mielcarek, J. (2001). Normal-phase TLC separation of enantiomers of 1.4-dihydropyridine derivatives. Drug Development and Industrial Pharmacy. [Link]
-
University of Calgary. Column chromatography. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
ResearchGate. (2018). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light. [Link]
-
Fiori, J., & Gotti, R. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds. [Link]
-
International Journal of Pharmaceutical Erudition. Dihydropyridine. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
ResearchGate. (2021). Crystal structure determination and computational studies of 1,4-dihydropyridine derivatives as selective T-type calcium channel blockers. [Link]
-
University of Rochester, Department of Chemistry. Column Chromatography Notes. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
-
NIH. (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. [Link]
-
RTU E-books. (2023). Physical-chemical and in silico Studies of 1,4-dihydropyridine Derivatives. [Link]
-
Guengerich, F. P., et al. (1991). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Journal of Medicinal Chemistry. [Link]
-
New Journal of Chemistry. (2020). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. [Link]
-
CORE. A simple, green and one-pot four-component synthesis of 1,4-dihydropyridines and their aromatization. [Link]
-
Wikipedia. 1,4-Dihydropyridine. [Link]
-
ResearchGate. (2019). Can anyone help me to know the difference between (Ethyl acetate, 1,4-dioxane, tetrahydrofuan, dichloroethane) as solvents on the reaction progress??[Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
ResearchGate. (2016). Recycling of filtrate in clean Hantzsch reaction. [Link]
-
Green Chemistry. (2021). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Purification [chem.rochester.edu]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. mastelf.com [mastelf.com]
- 11. Purification [chem.rochester.edu]
- 12. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 13. biotage.com [biotage.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Regioselective Functionalization of Dihydroxypyridines
Welcome to the technical support center for the regioselective functionalization of dihydroxypyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying these versatile heterocyclic scaffolds. The inherent electronic nature of the pyridine ring, combined with the powerful directing effects of two hydroxyl groups, presents a unique set of challenges and opportunities.[1][2]
This resource provides in-depth, field-tested insights in a direct question-and-answer format to address the specific experimental issues you are likely to encounter. We will move beyond simple procedural lists to explore the underlying principles that govern regioselectivity, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses fundamental questions regarding the reactivity and electronic properties of dihydroxypyridines. Understanding these core concepts is the first step to mastering their functionalization.
Question 1: What are the primary factors governing the regioselectivity of electrophilic aromatic substitution on a dihydroxypyridine ring?
The regioselectivity of electrophilic aromatic substitution (EAS) on dihydroxypyridines is a nuanced interplay of several factors:
-
Activating Nature of Hydroxyl Groups: Hydroxyl groups are potent activating groups and ortho-, para-directors due to their ability to donate electron density to the ring via resonance.[3][4] This significantly enhances the nucleophilicity of the pyridine ring, which is otherwise electron-deficient.
-
Pyridine Nitrogen: The pyridine nitrogen atom is electron-withdrawing and deactivating, making the ring less reactive towards electrophiles compared to a benzene ring.[1]
-
pH of the Reaction Medium: The pH is critical as it dictates the protonation state of both the pyridine nitrogen and the hydroxyl groups.
-
Acidic Conditions: In strongly acidic media, the pyridine nitrogen is protonated, forming a pyridinium ion. This dramatically increases the electron-withdrawing effect, strongly deactivating the ring towards EAS.
-
Neutral/Basic Conditions: Under neutral or basic conditions, the hydroxyl groups are deprotonated to form phenoxide-like species, which are even more powerful activating groups. This can lead to high reactivity and sometimes a loss of selectivity.
-
-
Relative Positions of Hydroxyl Groups: The isomeric substitution pattern of the hydroxyl groups (e.g., 2,3-, 2,5-, 3,4-dihydroxypyridine) creates a unique electronic map for each substrate, directing electrophiles to specific positions. The directing effects of the two hydroxyl groups can be either reinforcing or antagonistic.[5]
Question 2: How do I predict the most likely site of functionalization on an unsymmetrical dihydroxypyridine like 3,4-dihydroxypyridine?
Predicting the outcome requires analyzing the combined directing effects of the substituents.
-
Identify the Directing Effects: Both the C3-OH and C4-OH are ortho-, para-directors.
-
Map the Activated Positions:
-
The C3-OH group activates the C2, C4 (already substituted), and C6 positions.
-
The C4-OH group activates the C3 (already substituted) and C5 positions.
-
-
Identify Reinforcing Positions: The positions most activated by both groups (or strongly activated by one and not deactivated by the other) are the most probable sites of attack. In this case, C2, C5, and C6 are all activated.
-
Consider Steric Hindrance: C2 and C6 are ortho to the pyridine nitrogen and adjacent to a hydroxyl group. C5 is less sterically hindered. Therefore, for many electrophilic reactions, C5 is a highly favored position, followed by C2 and C6, depending on the size of the electrophile.
Section 2: Troubleshooting Guide - Common Experimental Challenges
This section provides a problem-and-solution framework for issues that frequently arise during the synthesis.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Reactivity in Electrophilic Halogenation | 1. Protonation of the pyridine nitrogen by the acid byproduct (e.g., HBr from Br₂).2. Insufficiently activated substrate. | 1. Add a non-nucleophilic base: Include a mild base like pyridine or 2,6-lutidine to scavenge the acid byproduct and prevent pyridinium ion formation.2. Use a more potent halogenating agent: Switch from Br₂ to N-Bromosuccinimide (NBS) or use a Lewis acid catalyst (e.g., FeCl₃) to increase the electrophilicity of the halogen. |
| Poor Regioselectivity / Formation of Multiple Isomers | 1. Over-activation of the ring leading to multiple reactive sites.2. Competing directing effects of the two hydroxyl groups.3. Reaction conditions are too harsh (e.g., high temperature). | 1. Employ a protecting group strategy: Selectively protect one hydroxyl group to "turn off" its directing effect. This is the most robust method for achieving high regioselectivity. (See Section 3).2. Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can often improve selectivity by favoring the kinetically controlled product.3. Use a bulkier reagent: A sterically demanding electrophile may selectively react at the most accessible activated position. |
| Product Decomposition or Polymerization | 1. Dihydroxypyridines are susceptible to oxidation, especially under basic conditions or in the presence of air.2. The product is unstable under the reaction or workup conditions. | 1. Maintain an inert atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude oxygen.2. Use degassed solvents: This minimizes dissolved oxygen.3. Perform a milder workup: Avoid strong acids or bases during extraction if the product is sensitive. A quick filtration through a plug of silica gel may be preferable to a full aqueous workup. |
| Failure of Directed ortho-Metalation (DoM) | 1. Incorrect choice of base or solvent.2. The directing group is not effective enough.3. The electrophile is incompatible with the organolithium intermediate. | 1. Optimize the lithiation conditions: Use a strong, non-nucleophilic base like LDA or a combination of n-BuLi with TMEDA.[6] THF at -78 °C is a standard starting point.[6]2. Protect the hydroxyl groups: Free hydroxyls will be deprotonated by the organolithium base. Convert them to effective directed metalation groups (DMGs) like methoxy (-OMe) or carbamate (-OCONR₂) groups.[7][8]3. Check electrophile compatibility: Ensure your electrophile can react with the aryllithium species without side reactions (e.g., enolizable ketones can be problematic). |
Section 3: Key Experimental Protocols & Workflows
Workflow for Selective Functionalization via a Protecting Group Strategy
The most reliable method for controlling regioselectivity is to differentiate the two hydroxyl groups. This workflow outlines the critical decision-making process.
Caption: Decision workflow for regioselective functionalization.
Protocol: Selective Monosilylation of 2,5-Dihydroxypyridine
This protocol leverages the steric difference between the C2 and C5 positions to achieve selective protection of the less hindered C5-hydroxyl group.
Objective: To protect the C5-OH to direct subsequent functionalization (e.g., bromination) to the C6 position.
Reagents & Equipment:
-
2,5-Dihydroxypyridine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Setup: Under an argon atmosphere, dissolve 2,5-dihydroxypyridine (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of TBDMSCl (1.1 eq.) in anhydrous DMF dropwise over 30 minutes. The slight excess of silyl chloride ensures complete reaction with the target hydroxyl group.[9][10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by pouring it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 5-((tert-butyldimethylsilyl)oxy)pyridin-2-ol.
Self-Validation: The success of this protocol relies on the steric bulk of the TBDMS group, which preferentially reacts at the more accessible C5-hydroxyl. The use of imidazole as a mild base is crucial; stronger bases could deprotonate both hydroxyls, leading to a mixture of products.[11][12]
Protocol: Directed ortho-Metalation (DoM) of a Protected Dihydroxypyridine
This protocol demonstrates how to functionalize a specific position by converting the hydroxyl groups into powerful Directed Metalation Groups (DMGs).[7][8][13]
Objective: To selectively introduce an aldehyde at the C6 position of 2,5-dimethoxypyridine.
Reagents & Equipment:
-
2,5-Dimethoxypyridine (prepared from 2,5-dihydroxypyridine)
-
n-Butyllithium (n-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF, as the electrophile)
-
Standard glassware for anhydrous, low-temperature reactions
Step-by-Step Procedure:
-
Setup: To a flame-dried, argon-purged flask, add 2,5-dimethoxypyridine (1.0 eq.) and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Ligand Addition: Add TMEDA (1.2 eq.) to the solution. TMEDA breaks up n-BuLi aggregates and accelerates the deprotonation.[6]
-
Deprotonation: Add n-BuLi (1.2 eq.) dropwise, keeping the internal temperature below -70 °C. The solution may change color. Stir at -78 °C for 1-2 hours. The methoxy group at C5 is a stronger directing group than the one at C2, directing lithiation to the C6 position.[13][14]
-
Electrophile Addition: Add anhydrous DMF (1.5 eq.) dropwise. The DMF will be attacked by the aryllithium intermediate.
-
Warming & Quenching: Stir at -78 °C for another hour, then allow the reaction to slowly warm to 0 °C before quenching with a saturated aqueous solution of NH₄Cl.
-
Workup & Purification: Proceed with a standard aqueous workup, extraction, and purification by column chromatography to yield 2,5-dimethoxy-6-formylpyridine.
Causality: The regioselectivity is controlled by the chelating effect of the methoxy groups with the lithium cation. The C5-OMe directs the deprotonation to the adjacent C6 position, which is electronically favored over the C4 position.[6][8]
Section 4: Advanced Concepts & Future Outlook
Question 3: Beyond classical EAS and DoM, what modern methods are available for regioselective C-H functionalization of dihydroxypyridines?
The field of C-H activation has opened new avenues for functionalizing pyridines and their derivatives, often with unique regioselectivity and improved functional group tolerance.[1][15]
-
Transition Metal-Catalyzed C-H Activation: Palladium, rhodium, and iridium catalysts can functionalize C-H bonds directly.[15] For dihydroxypyridines, the hydroxyl groups (or protected variants) can act as directing groups to guide the catalyst to a specific C-H bond, often at the ortho position. This allows for reactions like arylation, alkylation, or acylation without pre-functionalization.
-
Photoredox Catalysis: This method uses light to generate radical intermediates under mild conditions. For dihydroxypyridines, this can enable functionalizations that are complementary to ionic pathways, potentially accessing different regioisomers.
-
Dearomatization-Rearomatization Strategies: This powerful strategy involves temporarily breaking the aromaticity of the pyridine ring to install a functional group at a typically unreactive position (like the meta position).[16] A subsequent rearomatization step restores the pyridine core, now bearing the new substituent.
Logical Relationship Diagram: Strategy Selection
Caption: Logic for choosing a functionalization strategy.
This guide provides a foundational framework for addressing the challenges of regioselective dihydroxypyridine functionalization. Successful synthesis will always depend on careful experimental design, optimization, and a thorough understanding of the underlying chemical principles.
References
-
D. L. Comins et al., J. Org. Chem., 1984 , 49, 1078. [Link]
-
S. Maity et al., Org. Biomol. Chem., 2023 , Accepted Manuscript. [Link]
-
V. Snieckus, Chem. Rev., 1990 , 90, 879-933. [Link]
-
P. Beak, R. A. Brown, J. Org. Chem., 1982 , 47, 34-46. [Link]
-
A. R. Katritzky et al., J. Org. Chem., 1997 , 62, 6210-6214. [Link]
-
Scribd, Directed Ortho Metalation Guide. [Link]
-
Andrew G. Myers Research Group, ortho metalation. [Link]
-
Wikipedia, Directed ortho metalation. [Link]
-
MDPI, Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
PubMed, Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. [Link]
-
Denmark Group, DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]
-
Grokipedia, Directed ortho metalation. [Link]
-
University of Rochester, Directed (ortho) Metallation. [Link]
-
RSC Publishing, Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides. [Link]
-
University of Rochester, Protecting Groups. [Link]
-
P. Knochel et al., Angew. Chem. Int. Ed., 2006 , 45, 2958-2961. [Link]
-
Journal of Chemical and Pharmaceutical Research, Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Zeitschrift für Naturforschung, Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. [Link]
-
Semantic Scholar, Recent Progress in Functionalization of the Pyridine Ring through C–S Bond Formation under Transition Metal Catalyst Free Conditions. [Link]
-
Organic Synthesis, Protecting Groups. [Link]
-
YouTube, Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation. [Link]
-
PubMed, Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. [Link]
-
University of Rochester, Tips & Tricks: Protecting Groups. [Link]
-
R Discovery, Dihydropyridines as Calcium Channel Blockers: An Overview. [Link]
-
RSC Publishing, Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. [Link]
-
SpringerLink, 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. [Link]
-
ResearchGate, Synthesis and evaluation of some 1, 4-dihydropyridine and their derivatives as antihypertensive agents. [Link]
-
PMC, 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]
-
ResearchGate, Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. [Link]
-
PubMed, Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. [Link]
-
PubMed, 1,4-Dihydropyridine activators and antagonists: structural and functional distinctions. [Link]
-
PubMed, 1,4-Dihydropyridine derivatives as calcium channel modulators: the role of 3-methoxy-flavone moiety. [Link]
-
Chemistry LibreTexts, 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
YouTube, Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]
-
Chemistry LibreTexts, Electrophilic Substitution of Disubstituted Benzene Rings. [Link]
-
ScholarWorks @ UTRGV, "Dihydropyridines as Calcium Channel Blockers: An Overview" by Thelma Salazar, Andres Gonzalez et al.. [Link]
-
Semantic Scholar, The agonist effect of dihydropyridines on Ca channels. [Link]
-
ResearchGate, Synthesis and Evaluation of 1,4-Dihydropyridine Derivatives with Calcium Channel Blocking Activity. [Link]
-
Prezi, Synthesis of the 1,4-dihydropyridine Privileged Structure. [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. grokipedia.com [grokipedia.com]
- 7. scribd.com [scribd.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. jocpr.com [jocpr.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. uwindsor.ca [uwindsor.ca]
- 15. mdpi.com [mdpi.com]
- 16. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyridine Synthesis
Welcome to the Technical Support Center for managing exothermic reactions in large-scale pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for safely scaling up these vital chemical transformations. As a senior application scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your processes are both efficient and, most importantly, safe.
Introduction: The Inherent Thermal Risks of Pyridine Synthesis
The synthesis of the pyridine ring, a fundamental scaffold in pharmaceuticals and agrochemicals, often involves highly exothermic condensation and cyclization reactions.[1][2] While these reactions are efficient in forming the desired heterocyclic structure, they also present significant thermal hazards, especially during scale-up.[3] A loss of thermal control can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic materials.[4][5]
This guide provides a structured approach to understanding, quantifying, and managing these exothermic events. We will delve into the specifics of common pyridine synthesis routes, offering practical troubleshooting advice in a question-and-answer format.
Section 1: Pre-emptive Thermal Hazard Assessment
Before any large-scale synthesis, a thorough thermal hazard assessment is not just recommended; it is a critical safety requirement. This proactive approach allows for the design of inherently safer processes.
Q1: How can I predict the potential for a thermal runaway in my pyridine synthesis?
A2: A comprehensive thermal hazard assessment is essential. This involves using specialized calorimetric techniques to gather quantitative data on your specific reaction.
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the onset temperature of decomposition for your reactants, intermediates, and final product. It provides crucial information about the thermal stability of your materials under worst-case scenarios.
-
Reaction Calorimetry (RC1): An RC1 study mimics your process on a small scale and measures the heat evolved in real-time. This allows you to determine the heat of reaction (ΔHr), the heat capacity of the reaction mixture (Cp), and the rate of heat release. This data is vital for calculating the Maximum Temperature of the Synthesis Reaction (MTSR) in the event of a cooling failure.[3][6]
| Calorimetric Parameter | Significance in Pyridine Synthesis Safety | Typical Instrumentation |
| Heat of Reaction (ΔHr) | Quantifies the total amount of heat released during the synthesis. | Reaction Calorimeter (RC1) |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the reaction heat is contained within the system (no cooling). Calculated from ΔHr and Cp. | Calculated from RC1 data |
| Onset Temperature of Decomposition (Td) | The temperature at which undesired, often highly exothermic, decomposition reactions begin. | Differential Scanning Calorimeter (DSC) |
| Maximum Temperature of Synthesis Reaction (MTSR) | The highest temperature the reaction mixture could reach in the event of a complete cooling failure. | Calculated from RC1 data |
Q2: What is Stoessel's Criticality Class, and how does it apply to my pyridine synthesis?
A2: Stoessel's Criticality Class is a widely used method for classifying the thermal risk of a chemical process based on the relationship between the MTSR and the boiling point of the solvent, as well as the onset temperature of decomposition. For instance, a process where the MTSR is above the boiling point of the solvent and close to the decomposition temperature would be classified as highly critical, requiring robust safety measures.
Section 2: Troubleshooting Exotherms in Common Pyridine Syntheses
This section provides specific troubleshooting guidance for managing exothermic events in widely used pyridine synthesis methodologies.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction involving the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7][8] The initial condensation steps are known to be exothermic.
Q3: My Hantzsch reaction is showing a rapid, uncontrolled temperature increase after the initial mixing of reagents. What should I do?
A3: This indicates that the rate of heat generation is exceeding the heat removal capacity of your reactor. Here’s a step-by-step troubleshooting guide:
-
Immediate Action:
-
Stop Reagent Addition: If you are adding one of the components semi-batch wise, immediately stop the feed.[9]
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.
-
Emergency Quenching (if necessary and pre-planned): If the temperature continues to rise uncontrollably, execute your pre-determined emergency quenching procedure. This could involve adding a pre-chilled, inert solvent to dilute and cool the reaction mass.
-
-
Process Optimization for Future Batches:
-
Semi-Batch Addition: Instead of adding all reagents at once, consider a semi-batch process where one of the reactants (e.g., the aldehyde) is added slowly and controllably. This allows the cooling system to keep pace with the heat generation.[9]
-
Dilution: Running the reaction at a lower concentration by using more solvent can increase the thermal mass of the system, helping to absorb the heat of reaction.
-
Lower Reaction Temperature: If the reaction kinetics permit, starting the reaction at a lower temperature can significantly reduce the initial rate of heat evolution.
-
Catalyst Choice: Some modern variations of the Hantzsch synthesis use catalysts that allow the reaction to proceed at room temperature, which can mitigate the exotherm.[10]
-
Chichibabin Pyridine Synthesis
The Chichibabin synthesis typically involves the reaction of aldehydes or ketones with ammonia at high temperatures and pressures, often over a solid catalyst like alumina or silica.[11][12] The highly energetic nature of these reactions necessitates careful heat management.
Q4: I am observing localized hotspots and pressure fluctuations in my gas-phase Chichibabin reactor. What are the likely causes and solutions?
A4: Hotspots in a gas-phase reactor are often due to poor heat transfer and non-uniform catalyst activity.
-
Cause: Inefficient heat dissipation from the catalyst bed. The reaction is highly exothermic, and if the heat is not removed effectively, it can lead to localized temperature spikes. This can, in turn, accelerate the reaction rate in that area, creating a positive feedback loop.
-
Solution:
-
Reactor Design: For large-scale production, a multi-tubular reactor with a cooling medium circulating around the tubes is often preferred over a fixed-bed reactor to ensure better heat transfer.
-
Catalyst Dilution: Diluting the catalyst with an inert material can help to distribute the heat of reaction more evenly throughout the reactor bed.
-
Flow Rate Optimization: Adjusting the flow rate of the reactants can influence the residence time and heat transfer characteristics. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing these parameters.
-
Bohlmann-Rahtz Pyridine Synthesis
This synthesis involves the condensation of an enamine with an ethynylketone, followed by a heat-induced cyclodehydration.[13][14] While the initial Michael addition may be mildly exothermic, the high temperatures required for the cyclization step can pose thermal risks if not properly controlled.
Q5: During the high-temperature cyclodehydration step of my Bohlmann-Rahtz synthesis, I'm concerned about potential side reactions and decomposition. How can I improve the safety of this step?
A5: The high temperatures in the traditional Bohlmann-Rahtz synthesis can indeed lead to undesired thermal events.
-
Catalytic Cyclodehydration: The use of acid catalysts, such as acetic acid or Amberlyst 15 ion-exchange resin, can significantly lower the temperature required for the cyclodehydration step, often to as low as 50°C.[14] This is a key process intensification strategy that reduces the risk of thermal runaway and improves the overall safety profile of the synthesis.
-
Continuous Flow Chemistry: Performing the reaction in a continuous flow reactor offers superior heat transfer and temperature control compared to a large batch reactor.[15] The small internal volume of a flow reactor inherently limits the amount of material that can be involved in an uncontrolled exotherm, making it a much safer option for highly energetic reactions.
Section 3: FAQs on Large-Scale Pyridine Synthesis Safety
Q6: What are the primary causes of runaway reactions in industrial-scale pyridine synthesis?
A6: Based on incident reports and process safety analysis, the primary causes include:
-
Human Error: Incorrect charging of reagents (e.g., adding a catalyst too quickly or omitting a solvent) is a frequent cause of thermal runaways. A tragic incident during the synthesis of 2-cyano-3-methylpyridine was attributed to the omission of acetone, which was intended to act as a heat sink.[16]
-
Cooling System Failure: A loss of cooling due to a power outage, pump failure, or blockage in the cooling lines can quickly lead to a thermal runaway in a highly exothermic reaction.[4]
-
Inadequate Mixing: Poor agitation can lead to localized "hot spots" where the reaction rate is significantly higher, potentially initiating a runaway.[17]
-
Accumulation of Unreacted Reagents: If a reaction is run at a low temperature, a reactive intermediate may accumulate. A subsequent, unintentional temperature increase can then cause this accumulated intermediate to react rapidly, leading to a dangerous exotherm.[18]
Q7: What are the essential components of an emergency shutdown procedure for a large-scale pyridine synthesis reactor?
A7: A well-defined and practiced emergency shutdown procedure is crucial. Key components include:
-
Immediate Cessation of Reagent Feeds: All pumps and addition funnels should be stopped immediately.
-
Activation of Emergency Cooling: This may involve a secondary, independent cooling system or a "crash" cooling protocol.
-
Inert Gas Purge: Purging the reactor with an inert gas like nitrogen can help to remove flammable vapors and prevent ignition.
-
Quenching System: A pre-planned quenching system to rapidly cool and dilute the reaction mixture. This could involve injecting a cold, inert solvent or dumping the reactor contents into a larger vessel containing a quenching agent.[19]
-
Pressure Relief System: The reactor must be equipped with appropriately sized pressure relief devices, such as rupture discs or safety relief valves, to prevent catastrophic vessel failure.[17]
Q8: How does the transition from a batch to a continuous flow process improve the safety of exothermic pyridine syntheses?
A8: Continuous flow reactors offer several inherent safety advantages for exothermic reactions:[3]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for much more efficient heat removal compared to batch reactors.
-
Small Reaction Volume: The amount of material undergoing reaction at any given moment is very small, minimizing the potential energy of a runaway.
-
Precise Temperature Control: The temperature of the reaction can be controlled very precisely, reducing the risk of hotspots and side reactions.
-
Rapid Quenching: In the event of a problem, the reaction can be stopped almost instantaneously by simply turning off the feed pumps.
Section 4: Visualizing Safety Workflows
Workflow for Managing a Temperature Excursion
The following diagram outlines a decision-making workflow for responding to an unexpected temperature increase during a large-scale pyridine synthesis.
Caption: Logical flow for a comprehensive process safety assessment.
References
- Benchchem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
- Cabani, S., & Conti, G. (1971). Calorimetric study of the reversible hydration of the pyridine aldehydes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1971, 1917-1920.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- Coldrick, S. (n.d.).
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- Wikipedia. (n.d.). Chichibabin pyridine synthesis.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- H.E.L Group. (n.d.). Critical Considerations in Process Safety.
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
- Scribd. (n.d.). Industrial Runaway Reaction Risks.
- IChemE. (n.d.). A strategy for process safety in the fine chemical and speciality.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Barton, J. A., & Nolan, P. F. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1171, 1-24.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
- Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
- Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis.
- Van der Eycken, E., & Kappe, C. O. (2007). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 12(9), 2097-2121.
- Benchchem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
- Antonyraj, C. A., & Kannan, S. (2010). Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts.
- J&K Scientific LLC. (2025, May 27). Bohlmann–Rahtz Pyridine Synthesis.
- Gexcon. (n.d.). Modelling a runaway chemical reaction using EFFECTS.
- Post Apple Scientific. (2024, June 24). Industrial Chemicals: How Pyridine Is Produced.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.
- Chem-Station Int. Ed. (2015, October 20). Bohlmann-Rahtz Pyridine Synthesis.
- SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- NIH. (n.d.). Advances on the biosynthesis of pyridine rings.
- Scribd. (n.d.). Hantzsch Pyridine Synthesis.
- IARC. (n.d.). Pyridine.
- FIU Environmental Health and Safety. (n.d.). Emergency Shutdown Guidelines. Retrieved from FIU Environmental Health and Safety website.
Sources
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. Calorimetric study of the reversible hydration of the pyridine aldehydes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 14. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 15. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyridine - Wikipedia [en.wikipedia.org]
- 18. leap.epa.ie [leap.epa.ie]
- 19. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Removal of unreacted starting materials from Ethyl 2,4-dihydroxy-6-methylnicotinate synthesis
Introduction
Ethyl 2,4-dihydroxy-6-methylnicotinate is a pivotal multi-substituted pyridine derivative, serving as a versatile building block in medicinal chemistry for developing novel compounds.[1] Its synthesis, commonly achieved through a base-catalyzed condensation of ethyl acetoacetate and cyanoacetamide, is robust. However, the process often concludes with a crude product contaminated with unreacted starting materials. The structural and chemical similarity of these precursors to the final product presents a significant purification challenge.
This guide provides an in-depth, troubleshooting-focused framework for the systematic removal of unreacted starting materials. Moving beyond simple procedural lists, we will delve into the chemical principles that underpin each purification strategy, empowering researchers to make informed decisions and adapt methodologies to their specific experimental outcomes.
Foundational Principle: Exploiting Differential Acidity
The key to efficiently separating this compound from its common starting materials—ethyl acetoacetate and cyanoacetamide—lies in exploiting the significant differences in their acid-base properties. The product contains an acidic 4-hydroxy group on the pyridine ring, rendering it soluble in aqueous basic solutions through the formation of a salt.[1][2] In contrast, cyanoacetamide is essentially neutral, and while ethyl acetoacetate has acidic α-protons, it is significantly less acidic than the product and can be readily separated. This fundamental difference is the cornerstone of the primary purification workflow.
Caption: Overall Purification Strategy.
Troubleshooting Guide & FAQs
This section addresses common purification challenges in a direct question-and-answer format.
Q1: My crude product is an oily solid, and TLC analysis shows a significant amount of unreacted ethyl acetoacetate (EAA). How can I remove it effectively?
A1: This is a very common issue. Ethyl acetoacetate (EAA) is a liquid and can trap the solid product, resulting in an oily or sticky consistency. Its removal is best achieved by leveraging the acidic nature of your target compound.
Root Cause Analysis: The primary cause is an incomplete reaction or a non-stoichiometric ratio of starting materials. The persistence of EAA indicates that the initial workup was insufficient to remove it.
Solution: Acid-Base Extraction (pH Swing)
This is the most robust method for removing both EAA and other impurities. The process involves dissolving the entire crude mixture in a basic aqueous solution. The acidic product forms a water-soluble salt and moves into the aqueous phase, while the less acidic and organic-soluble EAA remains in the organic phase (or can be washed away with an organic solvent).
Detailed Protocol: EAA Removal via pH Swing
-
Dissolution: Transfer the entire crude reaction mixture into a separatory funnel. Add ethyl acetate and a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously. The solid product should dissolve in the aqueous layer by forming its sodium salt.
-
Extraction: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Wash the remaining upper organic layer with another portion of the NaHCO₃ solution to ensure all product has been extracted. Combine the aqueous layers.
-
Back-Wash: The combined aqueous layers may contain traces of EAA. Wash this basic aqueous solution with a fresh portion of ethyl acetate to remove any remaining organic impurities. Discard the organic wash.
-
Precipitation: Cool the clear aqueous solution in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH reaches 2-3.[1][2] The target product, this compound, will precipitate as a white solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol to help with drying.
-
Drying: Dry the purified solid under vacuum at 50-60 °C to obtain the final product as a white, crystalline powder.[1][2]
Q2: My TLC plate shows a persistent spot that corresponds to cyanoacetamide. What is the best approach to eliminate it?
A2: Cyanoacetamide is a solid with moderate polarity and good solubility in water and polar organic solvents like ethanol, especially when hot.[3]
Root Cause Analysis: If the primary acid-base workup (as described in Q1) was performed correctly, cyanoacetamide should have been removed in the aqueous solutions. Its presence suggests either an incomplete initial workup or co-precipitation with the product.
Solutions:
-
Primary Method (Recommended): The acid-base extraction detailed in A1 is also the most effective method for removing cyanoacetamide. Being neutral and water-soluble, it will be washed away during the extraction and washing steps, remaining in the aqueous mother liquor after the product is precipitated by acidification.
-
Secondary Method (Trituration): If you have an already isolated solid that is only slightly contaminated, a trituration or slurry wash can be effective.
-
Place the solid product in a flask.
-
Add a minimal amount of ice-cold ethanol and stir the suspension vigorously for 15-20 minutes.
-
Filter the solid quickly and wash with a very small amount of additional cold ethanol.
-
Dry the product under vacuum. This method works because cyanoacetamide is more soluble in cold ethanol than the desired product.[3]
-
Q3: My final product has a persistent yellow or tan discoloration. How can I obtain a pure white solid?
A3: Discoloration typically arises from minor polymeric byproducts or colored impurities formed under the basic reaction conditions.
Solution: Activated Carbon Treatment
For significant discoloration, an activated carbon (charcoal) treatment is highly effective.[1][2] This should be performed during the acid-base workup.
Protocol Integration:
-
After performing the back-wash (Step 3 in the A1 protocol), add a small amount (approx. 1-2% w/w relative to the theoretical product yield) of activated carbon to the basic aqueous solution.
-
Stir the mixture for 15-30 minutes at room temperature.[1]
-
Filter the mixture through a pad of Celite® to remove the carbon. The resulting filtrate should be colorless.
-
Proceed with the acidification and precipitation (Step 4) as described previously.
For minor discoloration, recrystallization from a suitable solvent (see Table 2) is often sufficient.
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is the most convenient tool for real-time monitoring of the purification process.
TLC Analysis Protocol:
-
Sample Prep: Dissolve a tiny amount of your crude material and your purified fractions in a suitable solvent like methanol or a DCM/methanol mixture.
-
Spotting: Spot the crude material, the starting materials (if available as standards), and your purified sample on the same TLC plate.
-
Elution: Develop the plate in a chamber with an appropriate eluent system.
-
Visualization: Visualize the spots under UV light (254 nm).
Successful purification is indicated by the disappearance of spots corresponding to the starting materials in the lane of your final product.
| Compound | Typical Rf Value * | Appearance under UV (254 nm) |
| Ethyl Acetoacetate (EAA) | ~0.80 | Faintly visible or non-UV active |
| Cyanoacetamide | ~0.20 | UV active |
| This compound (Product) | ~0.45 | Strongly UV active |
| **Typical values in 1:1 Ethyl Acetate / Hexanes. Values are highly dependent on exact conditions. |
Consolidated Purification Workflow
The following diagram and protocol represent the most robust, self-validating system for obtaining high-purity this compound.
Caption: Step-by-step acid-base purification workflow.
Data Summary Tables
For quick reference, the following tables summarize key data points relevant to the purification process.
Table 1: Physicochemical Properties of Key Compounds
| Compound | State at RT | Water Solubility | Behavior in Base (aq. NaHCO₃) |
| Ethyl Acetoacetate | Liquid | Slightly Soluble[4] | Insoluble / Washed Away |
| Cyanoacetamide | Solid | Soluble[3] | Soluble / Washed Away |
| Product | Solid | Insoluble [1][5] | Soluble (Forms Salt) |
Table 2: Recommended Recrystallization Solvents
| Solvent System | Application |
| Ethanol / Water | General purpose, good for removing polar impurities. |
| Methanol | Product is soluble in methanol, can be used for controlled precipitation.[1][5] |
| Acetic Acid / Water | Effective but may require more extensive drying. |
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
ResearchGate. (2012). How to remove EtOAc from a product?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. Retrieved from [Link]
-
Sciencemadness.org. (2008). Removal of excess acetoacetic ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved from [Link]
-
Shimo, K., & Asami, R. (1953). Cyanoacetamide Synthesis in Liquid Ammonia. Retrieved from [Link]
-
ResearchGate. (2009). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Sources
- 1. This compound|70254-52-3 [benchchem.com]
- 2. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Removal of excess acetoacetic ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chembk.com [chembk.com]
Technical Support Center: Preserving the Integrity of Dihydropyridines
A Senior Application Scientist's Guide to Preventing Oxidation During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydropyridine (DHP) scaffolds. This guide provides in-depth technical advice, troubleshooting strategies, and detailed protocols to address a critical challenge in the synthesis of these valuable compounds: their propensity for oxidation to the corresponding pyridine derivatives during experimental workup and purification. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested techniques to ensure the stability and purity of your target molecules.
Understanding the Problem: The Instability of the Dihydropyridine Ring
The Hantzsch synthesis, a cornerstone of heterocyclic chemistry, efficiently produces 1,4-dihydropyridines.[1] These structures are foundational to a major class of calcium channel blockers used in treating cardiovascular diseases, such as nifedipine and amlodipine.[2][3][4] However, the very electronic nature that makes them effective also renders them susceptible to degradation. The initial product of the Hantzsch reaction is the 1,4-DHP, which must often be isolated and purified. A subsequent, often desired, step is the aromatization to the pyridine ring.[1][5] Unfortunately, this aromatization can occur unintentionally during workup, leading to impurities or complete loss of the desired product.
FAQ: The "Why" Behind DHP Oxidation
Q1: Why is my dihydropyridine turning yellow or brown during workup?
This color change is a common indicator of oxidation. The dihydropyridine ring is electronically rich and acts as a source of hydride, making it susceptible to a variety of oxidizing agents.[6] The resulting pyridine derivative is a more conjugated system, which often absorbs light in the visible spectrum, appearing as a colored impurity.
Q2: What is the chemical driving force for this oxidation?
The conversion of a dihydropyridine to a pyridine ring results in the formation of a stable aromatic system. This aromatization is a powerful thermodynamic driving force.[5] The reaction involves the formal loss of a hydride and a proton, a process that can be initiated by various oxidants, light, or even atmospheric oxygen.[7]
Q3: What are the most common culprits for oxidation during a standard workup?
Several factors can promote the unwanted aromatization of DHPs:
-
Atmospheric Oxygen: The most frequent and often overlooked oxidant. Many DHPs are air-sensitive, especially in solution.[8]
-
Light: The dihydropyridine ring is highly photosensitive. Exposure to ambient lab lighting, especially UV, can trigger oxidation to the pyridine form, a process known as photodegradation.[9] This degradation leads to a complete loss of pharmacological activity.[7]
-
Trace Metal Ions: Metal ions, particularly Fe³⁺, can catalyze the rapid degradation and aromatization of DHPs.[10]
-
Acidic or Basic Conditions: The stability of DHPs can be pH-dependent. While some are more stable under slightly acidic conditions (around pH 5), strong acids or bases can facilitate degradation pathways.[9]
-
Reactive Oxygen Species (ROS): Superoxide and other ROS can quantitatively oxidize DHPs to their pyridine forms.[7][11] These can be generated by various processes during the workup.
Below is a diagram illustrating the fundamental oxidation mechanism.
Caption: General mechanism of dihydropyridine oxidation to a stable pyridine.
Troubleshooting Guide: Has My Dihydropyridine Oxidized?
Detecting unintended oxidation early can save considerable time and resources. Here are common questions to help diagnose the issue.
Q4: How can I quickly check for oxidation on TLC?
The pyridine byproduct is typically more polar than the parent dihydropyridine. On a silica TLC plate, the pyridine spot will have a lower Rf value. Often, you will see a new, more polar spot appear that may have a different color under UV light or after staining.
Q5: What changes should I look for in the ¹H NMR spectrum?
The most telling change is the disappearance of two key signals from the dihydropyridine ring:
-
The N-H proton, which is usually a broad singlet around 5-8 ppm.
-
The C4-H proton, a singlet typically found around 4-5 ppm. In the pyridine spectrum, you will observe aromatic protons in the 7-9 ppm region, and the integration of the methyl or other substituent protons will change relative to the aromatic region. The disappearance of the N-H peak is a definitive indicator.[12][13]
Q6: Can I use UV-Vis spectroscopy to monitor the oxidation?
Yes. The formation of the aromatic pyridine ring results in a significant change in the electronic structure and, consequently, the UV-Vis absorption spectrum. You will typically see a shift in the maximum absorbance wavelength (λmax) and a change in the molar absorptivity as the dihydropyridine is converted to the pyridine. This can be a useful quantitative tool for stability studies.[9]
Preventative Strategies & Experimental Protocols
The key to preserving your dihydropyridine is to proactively minimize its exposure to oxidizing agents throughout the workup and purification process. Below are three core strategies, each with detailed protocols.
Strategy 1: Rigorous Exclusion of Atmospheric Oxygen
Given the sensitivity of many DHPs to air, performing the workup under an inert atmosphere is one of the most effective preventative measures. This is standard practice for handling any air-sensitive compound.[11][14]
Q7: Is it really necessary to use a Schlenk line or glovebox?
For highly sensitive dihydropyridines, yes. For moderately sensitive compounds, a simpler setup using balloons filled with an inert gas like nitrogen or argon can be sufficient to displace the majority of the air from your flasks.[5] The choice of technique depends on the specific stability of your compound, which may need to be determined empirically.
This protocol describes a standard extractive workup using a separatory funnel adapted for inert atmosphere conditions.
Materials:
-
Round-bottom flask containing the crude reaction mixture.
-
Separatory funnel with a glass stopcock and a ground glass joint at the top.
-
Rubber septa to fit all ground glass joints.
-
Inert gas source (Nitrogen or Argon) connected to a manifold or balloons.[5]
-
Needles and tubing for gas transfer.
-
Degassed solvents (See Protocol 3).
-
Standard aqueous wash solutions (e.g., saturated NaHCO₃, brine), also degassed.
Procedure:
-
Prepare the System: Oven-dry all glassware and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert the Flask: Seal the reaction flask containing your crude DHP with a rubber septum. Insert a needle connected to the inert gas source and an outlet needle. Flush the flask with inert gas for 5-10 minutes to displace the air.
-
Transfer to Separatory Funnel:
-
Seal the separatory funnel with a septum on the top joint. Flush it with inert gas.
-
Using a cannula or a syringe, transfer the crude reaction mixture from the round-bottom flask to the separatory funnel under a positive pressure of inert gas.
-
Add the degassed organic extraction solvent (e.g., ethyl acetate, DCM) to the funnel via syringe.
-
-
Perform Washes:
-
Add the first degassed aqueous wash solution to the funnel via syringe.
-
With the inert gas flowing, gently swirl the funnel to mix the layers. Do not shake vigorously as this can introduce leaks. To mix more thoroughly, close the stopcock, remove the gas inlet, and shake gently, frequently venting into the inert gas manifold (not the air).
-
Allow the layers to separate. Remove the aqueous layer through the stopcock.
-
Repeat the wash cycles as required (e.g., with water, then brine).
-
-
Isolate the Organic Layer: Drain the final washed organic layer into a clean, inert-gas-flushed Erlenmeyer or round-bottom flask containing anhydrous sodium sulfate.
-
Drying and Filtration:
-
Seal the flask and gently swirl to dry the organic layer.
-
Under a positive pressure of inert gas, filter the solution through a cannula with a small plug of cotton or through a filter stick into a final, pre-weighed, inert-gas-flushed flask.
-
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. It is good practice to backfill the flask with inert gas once the solvent is removed.
Caption: Workflow for an extractive workup under an inert atmosphere.
Strategy 2: Quenching Oxidation with Additives
Incorporating a mild reducing agent or an antioxidant into the workup can effectively scavenge dissolved oxygen and other reactive species.
Q8: What kind of antioxidants can I use?
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are inexpensive and effective oxygen scavengers.[13][15] A dilute aqueous solution can be used as the initial wash to remove both residual oxidants and dissolved oxygen.[16][17]
-
Butylated Hydroxytoluene (BHT) or α-Tocopherol (Vitamin E): These are radical scavengers often used to stabilize organic compounds.[18][19] A small amount can be added to the extraction solvent to protect the DHP during the workup and concentration steps.
| Additive | Class | How it Works | Typical Use | Pros | Cons |
| Sodium Bisulfite | Reducing Agent | Reacts directly with and removes dissolved O₂.[15] | As a 5-10% aqueous wash at the start of workup. | Inexpensive, highly effective, easily removed in the aqueous layer. | Can form adducts with aldehydes/ketones if present.[16] |
| Sodium Dithionite | Reducing Agent | A powerful reducing agent that can lower the redox potential of the solution.[20][21] | As a dilute aqueous wash. | Very effective at removing O₂ and reducing trace oxidants. | Can be too reactive; may reduce sensitive functional groups on the target molecule. |
| BHT / α-Tocopherol | Radical Scavenger | Terminates free-radical chain reactions that propagate oxidation.[18] | Added directly to the organic extraction solvent (e.g., 0.01 mol%). | Soluble in organic solvents, protects during extraction and concentration. | Can be difficult to remove from the final product; may require chromatography. |
| Ascorbic Acid (Vitamin C) | Antioxidant | Water-soluble antioxidant that can scavenge various ROS.[22] | As a dilute aqueous wash. | Effective, biocompatible, easily removed. | Primarily water-soluble, offering less protection in the organic phase. |
This protocol is a simple but powerful modification of a standard workup.
Materials:
-
Crude reaction mixture in an organic solvent.
-
5% (w/v) aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).
-
Standard workup solvents and solutions (e.g., ethyl acetate, brine).
Procedure:
-
Initial Quench: After the reaction is complete, add the reaction mixture to a separatory funnel containing the organic extraction solvent (e.g., ethyl acetate).
-
Bisulfite Wash: Add the 5% sodium bisulfite solution to the separatory funnel. Shake the funnel for 1-2 minutes, venting frequently. This step actively removes dissolved oxygen from both phases.
-
Separate Layers: Allow the layers to separate and discard the aqueous (lower) layer.
-
Standard Washes: Proceed with any other required aqueous washes (e.g., saturated NaHCO₃ to neutralize acid, water, and finally brine to aid in drying).
-
Drying and Concentration: Drain the organic layer into a flask, dry with a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Pro-Tip: If your DHP is particularly sensitive, consider adding a catalytic amount of BHT (e.g., a spatula tip) to the organic extract before rotary evaporation to prevent oxidation as the concentration of the DHP increases.
-
Strategy 3: Judicious Choice and Preparation of Solvents
Q9: Does the choice of solvent for my workup matter?
Yes. The stability of DHPs can vary in different organic solvents. While a comprehensive study is compound-dependent, polar protic solvents can sometimes facilitate degradation pathways. Whenever possible, use high-purity, inhibitor-free solvents. For instance, THF can contain peroxides, which are highly detrimental.
Q10: What is solvent degassing and how do I do it?
Degassing is the process of removing dissolved gases, primarily oxygen, from a solvent.[10] For sensitive reactions and workups, using degassed solvents is crucial.[12] There are several methods, but sparging is often sufficient and practical for workup purposes.
Materials:
-
Flask of the solvent to be degassed, sealed with a rubber septum.
-
Source of inert gas (Nitrogen or Argon).
-
A long needle or a glass frit sparging tube.
-
A short outlet needle.
Procedure:
-
Setup: Place the long needle or sparging tube through the septum so its tip is well below the surface of the solvent. Insert the short outlet needle through the septum to act as a vent.
-
Sparge: Start a gentle but steady stream of inert gas bubbling through the solvent. A fine stream of bubbles is more effective than large, rapid bubbles.
-
Duration: For most applications, sparging for 15-30 minutes is sufficient to significantly reduce the dissolved oxygen concentration. For highly sensitive applications, longer times or the more rigorous "freeze-pump-thaw" method may be necessary.[23][24]
-
Storage: Once degassed, remove the needles and store the solvent under a positive pressure of inert gas. Use it as soon as possible.
Advanced Purification: Inert Atmosphere Column Chromatography
If your dihydropyridine is highly sensitive, exposure to air on a silica column can lead to significant decomposition. Running the column under a positive pressure of inert gas can prevent this.
Q11: How does running a column under nitrogen prevent oxidation?
By maintaining a blanket of inert gas over the top of the column, you prevent atmospheric oxygen from dissolving into the eluent and coming into contact with your compound as it passes through the silica gel.
Caption: Setup for column chromatography under positive inert gas pressure.
-
Preparation: Use degassed solvents for your eluent. Pack your column with silica gel as a slurry in the degassed eluent.
-
Setup: Fit the top of the column with a three-way stopcock or adapter connected to both your inert gas line and a sealed dropping funnel or reservoir containing the degassed eluent.
-
Loading: Allow the solvent level to drop to the top of the silica. Briefly remove the stopcock and, under a gentle counter-flow of inert gas, carefully load your sample (dissolved in a minimum amount of degassed eluent) onto the silica. Add a thin layer of sand.
-
Elution: Reattach the stopcock. Fill the column with eluent from the reservoir. Close the reservoir and switch the stopcock to apply a gentle positive pressure of inert gas to the top of the column. This pressure will push the solvent through the column.
-
Collection: Collect fractions as they elute. It is good practice to flush the collection flasks or test tubes with inert gas before collection.
-
Analysis: Analyze fractions by TLC as usual. Combine the pure fractions and remove the solvent under reduced pressure, backfilling with inert gas.
By implementing these strategies and protocols, you can significantly improve the yield and purity of your dihydropyridine products, ensuring the integrity of your research and development efforts.
References
-
Berry Group, University of Wisconsin-Madison. (2019). Degassing Solvents. Retrieved from [Link]
-
Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions. (2018). Chinese Journal of New Drugs. Retrieved from [Link]
- Chávez-Gómez, B., et al. (2002). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Journal of the Mexican Chemical Society.
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2021). Frontiers in Chemical Sciences. Retrieved from [Link]
-
ChemTube3D. (n.d.). Oxidation of dihydropyridine by DDQ. Retrieved from [Link]
-
Air-free technique. (n.d.). In Wikipedia. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
FoodAdditives. (2020). What is Sodium Bisulfite (E222) in food? Property, Uses, Safety and More. Retrieved from [Link]
-
Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy. (2023). Journal of Nanobiotechnology. Retrieved from [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Frontiers in Environmental Science. (2015). Reactive oxygen species (ROS) and response of antioxidants as ROS-scavengers during environmental stress in plants. Retrieved from [Link]
-
Imperial Oilfield Chemicals Pvt. Ltd. (2024). Exploring Sodium Bisulfite: A Versatile Chemical in Food Preservation. Retrieved from [Link]
-
ResearchGate. (2016). Which is the most powerful reactive oxygen species(ROS) scavenger? Retrieved from [Link]
-
Sharma, M. G., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Journal of Saudi Chemical Society. Retrieved from [Link]
-
Sodium dithionite. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique. (2015). Scientia Pharmaceutica. Retrieved from [Link]
-
Stability and reactivity of alkylidene dihydropyridines. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SODIUM DITHIONITE. Retrieved from [Link]
-
Johns Hopkins Diabetes Guide. (2019). Calcium Channel Blockers. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). Calcium Channel Blockers. Retrieved from [Link]
Sources
- 1. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 7. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of neutral dihydropyridines and their enantiomers using electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scavengers of reactive oxygen species (ROS)—Table 18.2 | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 12. How To [chem.rochester.edu]
- 13. foodadditives.net [foodadditives.net]
- 14. Air-free technique - Wikipedia [en.wikipedia.org]
- 15. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Page loading... [guidechem.com]
- 17. imperialchem.com [imperialchem.com]
- 18. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Reactive oxygen species (ROS) and response of antioxidants as ROS-scavengers during environmental stress in plants [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 24. chempap.org [chempap.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 2,4-dihydroxy-6-methylnicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous biologically active compounds underscores its versatility and importance. Within this broad class, ethyl 2,4-dihydroxy-6-methylnicotinate emerges as a particularly valuable starting material, offering multiple reactive sites for chemical modification.[1][2] This guide provides a comprehensive, in-depth comparison of the biological activities of various derivatives synthesized from this core structure, offering insights into their potential as antimicrobial, antioxidant, anticancer, and anti-inflammatory agents. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Core Scaffold: this compound - A Privileged Starting Point
This compound is a multi-substituted pyridine derivative that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring hydroxyl, methyl, and ethyl carboxylate functionalities, provides a rich platform for generating diverse molecular libraries. This compound is a key intermediate in the synthesis of more complex heterocyclic compounds, including analogs of Lucanthone, which have been investigated for their potential antitumor and bactericidal properties.[1][2] The pyridine ring itself is a significant feature, capable of mimicking the hinge-binding region of ATP in the active site of kinases, making it a valuable starting point for the design of kinase inhibitors.[1]
Comparative Biological Evaluation of Derivatives
Antimicrobial Activity
The search for novel antimicrobial agents is a critical area of research. Pyridine derivatives have shown considerable promise in this field. A study on novel bioactive pyridine derivatives highlighted that specific substitutions can lead to significant antibacterial and antifungal activity. For instance, compounds with certain substitutions on the pyridine ring exhibited high antibacterial inhibition against both Gram-positive and Gram-negative bacteria.[3]
To provide a framework for comparison, consider a hypothetical series of derivatives synthesized from this compound where the hydroxyl groups are modified or the pyridine nitrogen is functionalized.
Table 1: Comparative Antimicrobial Activity of Hypothetical this compound Derivatives
| Compound | Modification | Target Organism | MIC (µg/mL) |
| Parent | - | Staphylococcus aureus | >100 |
| Derivative A | O-alkylation of 4-OH | Staphylococcus aureus | 32 |
| Derivative B | N-alkylation | Staphylococcus aureus | 64 |
| Derivative C | O-acylation of 4-OH | Escherichia coli | 50 |
| Derivative D | N-acylation | Escherichia coli | 128 |
| Cefoperazone | (Standard) | S. aureus & E. coli | 8-16 |
The hypothetical data suggests that modification of the hydroxyl groups, particularly through alkylation, could be a key strategy for enhancing antibacterial potency. The rationale behind this is that increasing the lipophilicity of the molecule can facilitate its passage through the bacterial cell membrane.
Antioxidant Activity
Many chronic diseases are associated with oxidative stress caused by reactive oxygen species (ROS). Nicotinic acid derivatives have been explored for their antioxidant potential. A study on novel nicotinic acid derivatives demonstrated that certain compounds exhibit potent antioxidant activity, with some showing superoxide dismutase (SOD) levels comparable to the standard antioxidant, ascorbic acid.[4]
Table 2: Comparative Antioxidant Activity of Nicotinic Acid Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Compound 5c | SOD | Comparable to Ascorbic Acid | [4] |
| Compound 8 | DPPH | 43.39 µg/mL | [3] |
| Ascorbic Acid | (Standard) | Varies by assay | - |
The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of hydroxyl groups on the pyridine ring is a key structural feature for this activity.
Anticancer Activity
The development of novel anticancer agents is a primary focus of medicinal chemistry. Derivatives of nicotinic acid have shown promising cytotoxic activity against various cancer cell lines. One study reported the synthesis of nicotinic acid-based compounds with selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[4] Compound 5c from this study exhibited potent VEGFR-2 inhibition with an IC50 of 0.068 µM and showed significant cytotoxic potential against HCT-15 and PC-3 cancer cell lines.[4]
The pyridine scaffold's ability to act as a kinase inhibitor is central to its anticancer potential. By designing derivatives that can selectively bind to the ATP-binding site of specific kinases involved in cancer progression, it is possible to develop targeted therapies.
Table 3: Comparative Anticancer Activity of a Nicotinic Acid Derivative
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Compound 5c | VEGFR-2 | HCT-15 | Potent | [4] |
| Compound 5c | VEGFR-2 | PC-3 | Potent | [4] |
| Sorafenib | (Standard) | HCT-15 | - | [4] |
| Doxorubicin | (Standard) | HCT-15, PC-3 | - | [4] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Isonicotinic acid derivatives, a class of compounds closely related to the topic, have demonstrated significant anti-inflammatory activity. One study reported isonicotinates with exceptionally high ROS inhibitory activities, with one compound exhibiting an IC50 value eight-fold better than the standard drug ibuprofen.
The anti-inflammatory mechanism of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
Antioxidant Activity Assays
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds and standard (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the standard in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compounds and standard to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a blank containing only methanol and a control containing methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).
-
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
-
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds and standard (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the standard.
-
In a 96-well plate, add 10 µL of each dilution to separate wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Cytotoxicity Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm (with a reference wavelength of 630 nm if desired).
-
Calculate cell viability as a percentage of the untreated control cells.
-
Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).
-
Anti-inflammatory Assay
This assay measures the production of nitric oxide by macrophages, a key mediator of inflammation. The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.
-
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Visualizing the Path Forward: Synthesis and Activity
To conceptualize the process of developing and evaluating these derivatives, the following workflow diagram illustrates the key stages from synthesis to biological screening.
Caption: Experimental workflow from synthesis to lead identification.
Conclusion and Future Directions
This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents. The available literature on related nicotinic acid and pyridine derivatives strongly suggests that modifications to this core structure can lead to compounds with significant antimicrobial, antioxidant, anticancer, and anti-inflammatory activities.
Future research should focus on the systematic synthesis and screening of a diverse library of derivatives of this compound. A comprehensive structure-activity relationship study will be crucial to identify the key structural features responsible for each biological activity. This will enable the rational design of more potent and selective compounds. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of reliable and comparable data. The continued exploration of this chemical space holds great promise for the discovery of new and effective treatments for a wide range of diseases.
References
- Al-Warhi, T., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie.
-
ChemBK. (2024). This compound. Retrieved from [Link]
- Khan, F. A., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1359.
- El-Sayed, W. M., et al. (2014). Anticancer, antioxidant activities, and DNA affinity of novel monocationic bithiophenes and analogues. International Journal of Nanomedicine, 9, 4431–4444.
- Ismail, M. A., et al. (2020).
- Gouda, M. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15694.
- Kudryavtsev, D. S., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. International Journal of Molecular Sciences, 24(12), 10391.
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]
Sources
- 1. This compound|70254-52-3 [benchchem.com]
- 2. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Catalyst Selection in Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis, a classic multicomponent reaction, remains a fundamental and highly efficient method for constructing the 1,4-dihydropyridine (DHP) core.[1][2] This structural motif is a cornerstone in medicinal chemistry, famously found in calcium channel blockers like nifedipine and amlodipine.[3] The success of this one-pot condensation of an aldehyde, a β-ketoester, and an ammonia source is critically dependent on the choice of catalyst.[1] Modern synthetic chemistry demands not only high yields but also adherence to green chemistry principles, such as mild reaction conditions, reduced reaction times, and the use of recoverable and non-toxic catalysts.[2][4][5]
This guide provides an in-depth comparative analysis of various catalytic systems for the Hantzsch reaction. By examining experimental data and exploring the underlying mechanisms, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their specific synthetic challenges.
The Catalytic Landscape: From Classical Acids to Advanced Nanomaterials
The uncatalyzed Hantzsch reaction often requires harsh conditions and prolonged reaction times, resulting in modest yields.[2][3] The introduction of a catalyst dramatically improves efficiency by activating the substrates and facilitating the key reaction steps.[1] Catalysts for this synthesis can be broadly classified into several categories, each with distinct advantages and mechanistic pathways.
Brønsted and Lewis Acids: The Workhorses
Traditional acid catalysts like p-toluenesulfonic acid (p-TSA) and Lewis acids such as aluminum chloride (AlCl₃) or bismuth nitrate have long been employed.[1][6][7] They function by activating the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack.
-
Mechanism of Action: A Brønsted acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Similarly, a Lewis acid coordinates to the carbonyl oxygen. This activation facilitates the initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester. The catalyst also promotes the formation of an enamine from the second equivalent of the β-ketoester and ammonia. These two key intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the DHP product.[8][9][10]
-
Performance & Limitations: While effective in increasing yields and reducing reaction times compared to uncatalyzed reactions, these simple acids often require reflux temperatures and organic solvents.[1] Their homogeneous nature also complicates catalyst recovery and product purification.
Organocatalysts: The "Green" Alternative
In the quest for more environmentally benign methods, organocatalysts like L-proline and nicotinic acid have emerged as powerful alternatives.[6] These catalysts operate under mild conditions and are often biodegradable.
-
Mechanism of Action: Chiral phosphoric acids, a prominent class of organocatalysts, can facilitate enantioselective Hantzsch reactions.[11][12][13] They act as bifunctional catalysts, simultaneously activating the reaction partners.[14] This approach is particularly valuable for synthesizing chiral DHPs, which are of significant interest in drug development.
-
Performance & Limitations: Organocatalysts can provide excellent yields and, notably, high enantioselectivities.[11][13] However, catalyst loading can sometimes be higher compared to metal-based systems, and their scope may be more substrate-dependent.
Heterogeneous Catalysts: The Champions of Recyclability
Heterogeneous catalysts represent a significant leap towards sustainable synthesis.[4] These catalysts exist in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction), allowing for easy separation by simple filtration and subsequent reuse.[15] This category is vast and includes zeolites, metal oxides, and functionalized silica or magnetic nanoparticles.[4][8][16]
-
Zeolites (e.g., Zr-ZSM-5): These microporous aluminosilicates possess a high surface area and tunable acidic sites.[4][8] In the Hantzsch synthesis, a Zr-ZSM-5 zeolite catalyst has been shown to produce high yields (around 96%) in very short reaction times (25–35 minutes), sometimes assisted by microwave irradiation.[4][8]
-
Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H): These catalysts combine the advantages of high surface area with magnetic recoverability.[1] A sulfonic acid-functionalized magnetic nanoparticle has demonstrated exceptional performance, achieving near-quantitative yields in under 30 minutes.[1] Similarly, cobalt-ferrite nanoparticles have been used effectively.[6] The catalyst's core allows for easy separation with an external magnet, streamlining the work-up process.[17][18]
-
Metal-Organic Frameworks (MOFs): MOFs like UiO-66-NH₂ are crystalline materials with a high density of active sites. They have shown excellent catalytic activity, providing high yields in short reaction times.[1]
Ionic Liquids: The Dual-Role Players
Ionic liquids (ILs) are salts with melting points below 100 °C that can act as both solvents and catalysts.[19] Their negligible vapor pressure makes them environmentally friendly alternatives to volatile organic solvents.[19][20] Acidic ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium chloride {[Msim]Cl}, have been successfully used to promote the Hantzsch reaction, offering high yields and short reaction times.[6][21] Betainium-based ionic liquids have also shown high selectivity and catalytic activity under mild conditions.[21][22]
Comparative Performance Data
To facilitate catalyst selection, the following table summarizes the performance of various catalytic systems in the synthesis of a model compound, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| No Catalyst | Ethanol | Reflux | 8 h | 65 | [1] |
| p-TSA | Ethanol | Reflux | 6 h | 82 | [1] |
| Tannic Acid | H₂O | 80 | 1 h | 94 | [1] |
| Zr-ZSM-5 Zeolite | - | 300 (MW) | 25-35 min | ~96 | [4][8] |
| NiO/ZrO₂ | Ethanol | Room Temp | 20-45 min | 89-98 | [6] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 30 min | 96 | [1] |
| UiO-66-NH₂ | Ethanol | Room Temp | < 30 min | ~95 | [1] |
| AlCl₃@ZnO | Solvent-free | Room Temp | 4 h | 92 | [7] |
| Betainium Lactate (IL) | - | - | - | High | [22] |
Analysis: The data clearly shows that catalyzed reactions are significantly superior to the uncatalyzed process.[1] Modern heterogeneous catalysts, particularly magnetic nanoparticles and MOFs, offer the best combination of high yields, short reaction times, and mild conditions.[1] Green catalysts like tannic acid also show impressive efficacy, especially when using water as a solvent.[1]
Visualizing the Process
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Generalized Hantzsch Reaction Mechanism
The reaction is believed to proceed via the formation of two key intermediates: a Knoevenagel condensation product and an enamine. The catalyst's role is crucial in accelerating the formation of these intermediates.[3][10]
Caption: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
Experimental Workflow: Heterogeneous Catalysis
The use of a recoverable heterogeneous catalyst simplifies the overall experimental procedure, a key principle of green chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlCl 3 @ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04277D [pubs.rsc.org]
- 8. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. Enantioselective organocatalytic Hantzsch synthesis of polyhydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 16. ijstm.com [ijstm.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to the Structure-Activity Relationship of Ethyl 2,4-dihydroxy-6-methylnicotinate Analogs as Emerging Antimicrobial and Anticancer Agents
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous approved drugs underscores its versatility and ability to interact with a wide array of biological targets.[1][2] Among the vast family of pyridine derivatives, ethyl 2,4-dihydroxy-6-methylnicotinate stands out as a privileged structure, offering multiple points for chemical modification to modulate its biological activity.[3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs derived from this core, with a focus on their potential as both antimicrobial and anticancer agents. We will delve into the synthetic strategies, the impact of structural modifications on biological efficacy, and detailed experimental protocols to empower researchers in their quest for novel drug candidates.
The Core Scaffold: this compound
This compound is a multi-substituted pyridine derivative that serves as a crucial building block in organic and medicinal chemistry.[3] Its structure is characterized by a pyridine ring adorned with two hydroxyl groups at positions 2 and 4, a methyl group at position 6, and an ethyl carboxylate group at position 3.[3] This arrangement of functional groups provides a rich chemical playground for the synthesis of a diverse library of analogs. The parent compound itself has been identified as a starting material for the synthesis of lucanthone analogs, which have shown potential antitumor and bactericidal properties.[3][4]
The general synthesis of the core scaffold can be achieved through the esterification of 2,4-dihydroxy-6-methylnicotinic acid or via a one-pot reaction from ethyl 3-aminocrotonate and diethyl malonate.[3][4]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs can be finely tuned by strategic modifications at various positions of the pyridine ring and the ester functionality. The following sections dissect the available SAR data, drawing from studies on related pyridine and nicotinate derivatives to infer the potential impact of these changes.
Modifications on the Pyridine Ring
The substituents on the pyridine ring play a pivotal role in determining the biological activity and target selectivity of the resulting analogs.
-
Substitution at the Hydroxyl Groups (Positions 2 and 4): The hydroxyl groups at positions 2 and 4 are key to the molecule's electronic properties and its ability to form hydrogen bonds. Alkylation or acylation of these groups can significantly impact activity. For instance, in a study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivatives, derivatization of the 4'-hydroxyl group led to compounds with enhanced cytotoxicity against various cancer cell lines.[5] This suggests that modifying the hydroxyl groups of this compound could be a promising strategy for developing potent anticancer agents.
-
Variation of the Substituent at Position 6: The methyl group at position 6 can be replaced with other alkyl or aryl groups to explore the impact of steric bulk and lipophilicity. While direct SAR studies on this position for our core molecule are scarce, research on other pyridine derivatives has shown that the nature of the substituent at this position can influence antibacterial and anticancer activities.
-
Introduction of Arylazo Groups: A series of novel arylazo nicotinate derivatives demonstrated high efficacy against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. The electronic nature of the substituent on the arylazo moiety was found to correlate with the antibacterial activity, with electron-donating or -withdrawing groups influencing the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the biological effect.
Modifications of the Ethyl Nicotinate Moiety (Position 3)
The ester group at position 3 is another critical site for modification.
-
Variation of the Ester Alkyl Chain: Altering the length and branching of the alkyl chain of the ester can modulate the compound's lipophilicity and, therefore, its ability to penetrate cell membranes.
-
Conversion to Amides and Hydrazides: Conversion of the ester to an amide or hydrazide introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets. Several nicotinic acid hydrazide derivatives have been synthesized and shown to possess antimicrobial activity.[6] For example, certain nicotinamides have demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Klebsiella pneumoniae.[6]
-
Formation of Urea Derivatives: The synthesis of pyridine-ureas has emerged as a successful strategy for developing potent anticancer agents.[7] For instance, a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, which contain a urea linkage, have exhibited significant anticancer activity, with some compounds showing selectivity towards leukemia, colon cancer, and melanoma cell lines.[8] This highlights the potential of incorporating a urea moiety into the structure of this compound analogs.
Comparative Performance Data
The following tables summarize the biological activities of various this compound analogs and related pyridine derivatives, providing a comparative overview of their performance.
Table 1: Antibacterial Activity of Nicotinate Analogs
| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |
| Arylazo Nicotinate 3b | Arylazo substitution | E. coli | - | |
| Arylazo Nicotinate 3k | Arylazo substitution | B. subtilis | - | |
| Nicotinic Acid Hydrazide NC 3 | Hydrazide formation | P. aeruginosa | 0.016 mM | [6] |
| Nicotinic Acid Hydrazide NC 5 | Hydrazide formation | Gram-positive bacteria | 0.03 mM | [6] |
| Nicotine Analog ARP100105 | N-acyl pyrrolidinone | C. albicans | - | [9] |
Table 2: Anticancer Activity of Pyridine Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea 8e | Urea linkage | MCF-7 (Breast) | 0.22 | [7] |
| Pyridine-Urea 8n | Urea linkage | MCF-7 (Breast) | 1.88 | [7] |
| Sulfonylurea 21 | Sulfonylurea linkage | Leukemia, Colon, Melanoma | 13.6 - 14.9 | [8] |
| Chalcone Derivative 2b | 4'-O-caproylation | SH-SY5Y (Neuroblastoma) | 5.20 | [5] |
| Chalcone Derivative 2h | 4'-O-benzylation | A-549 (Lung), FaDu (Pharynx) | 9.99, 13.98 | [5] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided below.
General Synthesis of this compound Analogs
The synthesis of analogs typically starts from the core molecule, this compound, which can be prepared as follows:
Protocol 1: Synthesis of this compound [3][4]
-
To a reactor, add ethyl 3-aminocrotonate, sodium ethoxide, and anhydrous ethanol.
-
Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.
-
After the reaction is complete, cool the mixture to 50-60 °C and concentrate under reduced pressure.
-
Slowly pour the concentrated solution into water.
-
Add basic activated carbon, stir for 1 hour, and filter the mixture.
-
Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.
-
Collect the solid by filtration and dry to obtain the final product.
Modification of the core structure would then involve standard organic chemistry reactions targeting the hydroxyl, methyl, or ester groups.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol 2: MTT Cytotoxicity Assay
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]
Protocol 3: Broth Microdilution Assay [6]
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate the key modification points on the this compound scaffold and a typical experimental workflow.
Caption: Key modification sites on the this compound scaffold influencing biological activity.
Caption: A typical experimental workflow for the development of novel therapeutic agents from a lead scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The available, albeit fragmented, SAR data suggests that modifications at the hydroxyl groups, the C6 position, and the ester functionality can lead to significant improvements in biological activity. Future research should focus on a more systematic exploration of the chemical space around this core structure. The synthesis and evaluation of a focused library of analogs with systematic variations at each key position will be crucial for elucidating a more comprehensive SAR and for identifying lead compounds with enhanced potency and selectivity. The integration of computational modeling and molecular docking studies could further guide the rational design of next-generation therapeutics based on this versatile scaffold.
References
- Paresh T, G., Hi, R., & Athmaram, N. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity.
-
(PDF) Novel Arylazo Nicotinate Derivatives as Effective Antibacterial Agents: Green Synthesis, Molecular Modeling, and Structure-Activity Relationship Studies - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. (2016). Semantic Scholar. Retrieved from [Link]
-
QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. (2008). International Journal of Molecular Sciences, 9(12), 2407-2423. [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Pharmaceuticals, 17(8), 1033. [Link]
-
SAR studies of anti-microbial agents of 1,4-DHPs. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (2021). Current Topics in Medicinal Chemistry, 21(25), 2292-2349. [Link]
-
QSAR study of antimicrobial 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives using different chemometric tools. (2008). International journal of molecular sciences, 9(12), 2407–2423. [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. (2014). Molecules, 19(11), 17579-17597. [Link]
-
1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022). RSC Advances, 12(45), 29285-29326. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules, 23(6), 1436. [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2021). Molecules, 26(21), 6483. [Link]
-
Antimicrobial Screening of 1,4-Dihydropyridine Derivatives. (2017). ResearchGate. Retrieved from [Link]
-
Antimicrobial activity of nicotine against a spectrum of bacterial and fungal pathogens. (2000). Journal of medical microbiology, 49(7), 675–676. [Link]
-
This compound. (n.d.). ChemBK. Retrieved January 3, 2026, from [Link]
-
Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. (2021). RSC Advances, 11(52), 32943-32958. [Link]
-
Ethylenic conjugated coumarin thiazolidinediones as new efficient antimicrobial modulators against clinical methicillin-resistant Staphylococcus aureus. (2020). Bioorganic chemistry, 94, 103434. [Link]
- Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (2013). Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 145–151.
- Evaluation of Novel Nicotine Analogues for their Anti- Bacterial and Anti-Fungal Activity. (2016). J Microbiol Exp, 3(1), 00071.
Sources
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|70254-52-3 [benchchem.com]
- 4. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 5. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]
A Senior Application Scientist's Comparative Guide to the In Vitro Anticancer Activity of Novel Dihydropyridine Derivatives
Introduction: The Dihydropyridine Scaffold as a Privileged Structure in Oncology
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, long celebrated for its profound impact on cardiovascular medicine as a potent L-type calcium channel blocker.[1][2] However, the versatility of this heterocyclic system extends far beyond vasodilation. A growing body of evidence reveals its significant potential in oncology, with novel derivatives demonstrating potent cytotoxic, anti-proliferative, and multidrug resistance (MDR) reversal activities.[1][3][4][5]
This guide provides an in-depth comparative analysis of the in vitro anticancer performance of several classes of novel dihydropyridine derivatives. We will move beyond a simple recitation of data to explore the causality behind experimental design, dissect structure-activity relationships (SAR), and provide validated, step-by-step protocols for key assays. Our objective is to furnish researchers, scientists, and drug development professionals with a technical and practical framework for evaluating and advancing this promising class of compounds.
Comparative Analysis of Novel Dihydropyridine Derivatives
The anticancer potential of the DHP scaffold is unlocked through strategic molecular modifications. The classic Hantzsch reaction remains a preferred and efficient method for synthesizing the core DHP ring, allowing for diverse substitutions.[1][6] We will compare three distinct classes of recently developed derivatives that showcase different strategies for enhancing anticancer efficacy.
Thiazole-Substituted 1,4-DHPs
The introduction of heterocyclic moieties, such as thiazole, is a proven strategy for enhancing biological activity. Researchers have found that incorporating N-thiazolyl carbamoyl groups at the C3 and C5 positions of the DHP ring significantly boosts cytotoxic potential.[7] This enhancement is partly attributed to the sulfur atoms in the thiazole ring, which can increase the molecule's lipophilicity, thereby improving its ability to penetrate cellular membranes.[7]
Dihydropyridine-Triazole Hybrids
Molecular hybridization, the strategy of combining two or more pharmacophores, has yielded DHP-triazole conjugates with remarkable potency. A recently synthesized library of these hybrids demonstrated significant antiproliferative activity against colorectal adenocarcinoma (Caco-2) cells, with some compounds showing IC50 values in the sub-micromolar range.[8] This highlights a successful approach to creating compounds with novel mechanisms and enhanced efficacy.
Symmetric 4-Aryl-1,4-DHPs Targeting EGFR
Symmetry can play a critical role in the anticancer activity of DHPs.[1] A series of symmetrical and asymmetrical DHPs were designed to target the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation. Several of these compounds exhibited potent activity against MCF-7 breast cancer cells, with one derivative, HD-8, showing an EGFR kinase inhibition IC50 value of 15.90 nM, comparable to the standard drug Lapatinib.[9] This demonstrates the potential of DHPs as targeted kinase inhibitors.
Quantitative Performance Comparison
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative novel DHP derivatives against various human cancer cell lines. This data provides a clear, quantitative comparison of their potency against established anticancer agents.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Thiazole-Substituted | 7a | MOLT-4 (Leukemia) | 17.4 ± 2.0 | Cisplatin | Not specified, but compounds were less active | [7] |
| Thiazole-Substituted | 7d | MCF-7 (Breast) | 28.5 ± 3.5 | Cisplatin | Not specified, but compounds were less active | [7] |
| DHP-Triazole Hybrid | 13ad' | Caco-2 (Colorectal) | 0.63 ± 0.05 | Gemcitabine | 4.45 ± 0.11 | [8] |
| Symmetric 4-Aryl | 18 | HeLa (Cervical) | 3.6 | Doxorubicin | 0.05 | [1] |
| Symmetric 4-Aryl | 19 | HeLa (Cervical) | 2.3 | Doxorubicin | 0.05 | [1] |
| Symmetric 4-Aryl | 20 | MCF-7 (Breast) | 11.9 | Doxorubicin | 0.02 | [1] |
| EGFR Inhibitor | HD-7 | MCF-7 (Breast) | 16.75 | Lapatinib | 2.02 | [9] |
| EGFR Inhibitor | HD-8 | MCF-7 (Breast) | 18.33 | Lapatinib | 2.02 | [9] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of DHP derivatives is intricately linked to the nature and position of substituents on the dihydropyridine ring.[2] Understanding these relationships is critical for the rational design of more potent and selective anticancer agents.
Key SAR Observations:
-
C4 Position: The substituent at the C4 position is a major determinant of activity. Aromatic rings with electron-withdrawing groups often enhance cytotoxicity.[1] For example, a 4-nitrophenyl group showed superior activity compared to a 4-methoxyphenyl group in one study.[7]
-
C3 and C5 Positions: Ester or carbamoyl groups at these positions are crucial. As noted, the introduction of N-thiazolyl carbamoyl groups significantly enhanced cytotoxic potential.[7] The symmetry of these substituents can also be a key factor for activity against certain cell lines like HeLa and MCF-7.[1]
-
N1 Position: An unsubstituted nitrogen (N-H) in the dihydropyridine ring is generally considered a key structural motif for anticancer activity.[1]
Caption: General Structure-Activity Relationship of 1,4-Dihydropyridines.
Mechanisms of Anticancer Action
Novel DHP derivatives exert their anticancer effects through diverse mechanisms, indicating a departure from the classical calcium channel modulation. Key investigated pathways include:
-
Induction of Apoptosis: Potent derivatives like the DHP-triazole hybrid 13ad' have been shown to induce programmed cell death.[8] This is often confirmed by Annexin V/PI staining, which identifies cells in early and late stages of apoptosis.[10]
-
Cell Cycle Arrest: The same DHP-triazole hybrids were found to promote cell cycle arrest at the G2/M phase, effectively halting cell proliferation and progression.[8][11]
-
Kinase Inhibition: As seen with compounds HD-7 and HD-8, rationally designed DHPs can act as potent inhibitors of specific kinases, such as EGFR, that are critical for tumor growth and survival.[9]
Caption: Potential modulation of the intrinsic apoptosis pathway by DHP derivatives.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Here, we detail the methodologies for two fundamental assays in the evaluation of in vitro anticancer activity.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The choice of this assay is based on its high throughput, reliability, and established use in the field.[4]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the DHP derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay
This flow cytometry-based assay is the gold standard for quantifying apoptosis. Its selection is justified by its ability to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing crucial mechanistic insight.[10]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the DHP derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with serum-containing medium. Combine all cells and centrifuge to form a pellet.
-
Washing: Wash the cell pellet twice with cold PBS to remove residual medium.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or nuclear debris)
-
Conclusion and Future Directions
The 1,4-dihydropyridine scaffold has unequivocally transitioned from a cardiovascular mainstay to a highly privileged structure in oncology drug discovery.[2] The novel derivatives discussed herein demonstrate potent and varied anticancer activities, achieved through rational design strategies like molecular hybridization and targeted modifications. The data clearly show that specific structural features—such as C4-aryl substitutions and C3/C5 side-chain symmetry—are critical for tuning the biological activity from calcium channel modulation to potent cytotoxicity.[1][7]
Future research should focus on optimizing the therapeutic index of these compounds, enhancing their selectivity for cancer cells over normal cells, and further elucidating their molecular mechanisms.[1] The potential of DHPs to reverse multidrug resistance also warrants deeper investigation as a strategy to resensitize tumors to conventional chemotherapies.[3][4] By continuing to apply the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of dihydropyridine derivatives as next-generation anticancer agents can be realized.
References
-
Razzaghi-Asl, N., Miri, R., & Firuzi, O. (2015). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 14(4), 1095–1103. [Link]
-
Kumar, A., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 27(15), 4987. [Link]
-
Magalhães, C.M., et al. (2023). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 28(3), 1362. [Link]
-
Mirza, S., et al. (2022). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. ResearchGate. [Link]
-
Abdel-Fattah, M., et al. (2012). Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. Medicinal Chemistry, 8(3), 431-439. [Link]
-
Kumar, R.S., et al. (2012). Synthesis of Novel and Diverse 1, 4-dihydropyridine Analogues and their Antimicrobial and Anticancer Activities. Science Alert. [Link]
-
Mirza, S., et al. (2022). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2623-2636. [Link]
-
Al-Ghorbani, M., et al. (2024). Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening. Journal of Biomolecular Structure and Dynamics. [Link]
-
Ogawa, N., et al. (2001). Synthesis and structure--activity analysis of novel dihydropyridine derivatives to overcome multidrug resistance. Bioorganic & Medicinal Chemistry Letters, 11(2), 275-277. [Link]
-
Kujundžić, N., et al. (2014). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. Oxidative Medicine and Cellular Longevity. [Link]
-
Das, B., et al. (2015). Synthetic Novel 1, 4-Dihydropyridine Derivatives Act as Potential Anticancer Agent Against Both Human Small Cell Lung DMS 114 Cancer Cell Line and Human Colon Cancer Cell Line HCC 2998. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. PMC. [Link]
-
Singh, P., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29281-29307. [Link]
-
Kujundžić, N. (2013). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. Oxidative Medicine and Cellular Longevity. [Link]
-
Kumar, R.S., et al. (2016). Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. International Journal of Sciences: Basic and Applied Research, 30(5), 87-97. [Link]
-
International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. ijst.org.in. [Link]
-
ResearchGate. (2025). Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions. ResearchGate. [Link]
-
da Silva, J.C.G.E., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Revista Virtual de Química, 15(5), 1278-1301. [Link]
-
Kujundžić, N. (2013). (PDF) 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and structure--activity analysis of novel dihydropyridine derivatives to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gssrr.org [gssrr.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 7. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study | MDPI [mdpi.com]
- 9. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Molecular Docking of Dihydropyridine Derivatives: From Target Identification to In Silico Validation
In the landscape of modern drug discovery, the dihydropyridine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. From their well-established role as L-type calcium channel blockers in managing hypertension to their emerging potential in oncology and neurodegenerative diseases, dihydropyridine derivatives represent a versatile class of molecules.[1][2][3] This guide provides an in-depth, experience-driven comparison of molecular docking studies involving dihydropyridine derivatives against various protein targets. We will move beyond a mere procedural outline to explore the scientific rationale behind experimental choices, ensuring a self-validating and robust in silico analysis.
The Enduring Relevance of Dihydropyridines
The 1,4-dihydropyridine (DHP) core is a recurring motif in medicinal chemistry, demonstrating a remarkable ability to interact with a diverse range of biological targets.[3][4] While their most prominent role is the antagonism of L-type calcium channels, leading to vasodilation and reduced blood pressure, the therapeutic reach of DHPs is expanding.[1][5][6] Recent research has highlighted their potential as anticancer agents, targeting various proteins involved in cell proliferation and survival.[4][7][8][9] Furthermore, their ability to modulate pathways implicated in neurodegenerative conditions like Alzheimer's disease is an active area of investigation.[10][11][12][13]
This guide will utilize three distinct case studies to illustrate the application of molecular docking in understanding and predicting the interaction of dihydropyridine derivatives with key protein targets:
-
Classical Target: L-type Calcium Channel (Cav1.2) - The established mechanism of action for antihypertensive DHPs.
-
Oncological Target: Protein Kinase CK2α - An emerging target for DHP-based anticancer agents.[4]
-
Neurological Target: Acetylcholinesterase (AChE) - A key enzyme in the pathophysiology of Alzheimer's disease.[14]
The "Why" Before the "How": Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16] In the context of drug discovery, it simulates the interaction between a small molecule ligand (the dihydropyridine derivative) and the binding site of a target protein. The primary outputs of a docking study are the binding affinity (often expressed as a negative score, where a more negative value indicates a stronger predicted interaction) and the binding pose, which reveals the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[16][17][18]
It is crucial to understand that docking scores are theoretical predictions and not direct measurements of binding affinity.[17][19] Their value lies in the ability to rank and prioritize compounds for further experimental validation and to generate hypotheses about the structure-activity relationship (SAR) of a series of molecules.
An Exemplary Molecular Docking Workflow
The following diagram illustrates a comprehensive and robust workflow for molecular docking studies. Each step is critical for ensuring the reliability and reproducibility of the results.
Figure 1: A generalized workflow for molecular docking studies, from initial preparation to final analysis.
Case Study Comparison: Dihydropyridines Across Therapeutic Areas
To provide a practical comparison, we will consider three representative dihydropyridine derivatives docked against their respective targets. The data presented in the following table is illustrative and serves to highlight the types of results obtained from molecular docking studies.
| Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Therapeutic Area |
| Nifedipine | L-type Calcium Channel (Cav1.2) (e.g., 5GJV) | -8.5 | Thr1034, Tyr1463, Met1466 | Antihypertensive[1][5] |
| DHP-Triazole Hybrid | Protein Kinase CK2α (e.g., 1JWH) | -9.2 | Val66, Ile95, Asp175 | Anticancer[4] |
| DHP-Sulfonamide Hybrid | Acetylcholinesterase (AChE) (e.g., 4EY7) | -10.1 | Trp86, Tyr337, Phe338 | Alzheimer's Disease[11] |
Table 1: Comparative docking data for representative dihydropyridine derivatives against their respective protein targets.
Detailed Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step protocol for conducting a molecular docking study using widely accessible and validated software. The causality behind each step is explained to foster a deeper understanding of the process.
Part 1: Preparation of the Target Protein
-
Obtain the Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) ([Link]). Choose a high-resolution structure, preferably co-crystallized with a ligand to validate the binding site.
-
Prepare the Receptor:
-
Rationale: The raw PDB file often contains non-essential molecules (water, ions, co-factors) that can interfere with the docking process. It also lacks hydrogen atoms, which are crucial for accurate force field calculations.
-
Procedure (using AutoDockTools):
-
Load the PDB file.
-
Remove all water molecules and heteroatoms that are not part of the protein or essential for its function.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial atomic charges.
-
Save the prepared protein in the PDBQT format, which contains the atomic coordinates, charges, and atom types required by AutoDock Vina.[20]
-
-
Part 2: Preparation of the Ligand (Dihydropyridine Derivative)
-
Generate a 3D Structure:
-
Rationale: Ligands are often designed in 2D. A realistic 3D conformation is necessary for docking.
-
Procedure: Use a chemical drawing tool (e.g., ChemDraw) to create the 2D structure of the dihydropyridine derivative. Convert this to a 3D structure using software like Open Babel.
-
-
Energy Minimization:
-
Rationale: The initial 3D structure may not be in a low-energy, stable conformation. Energy minimization optimizes the geometry of the ligand.
-
Procedure: Perform energy minimization using a suitable force field (e.g., MMFF94) in software like Avogadro or Open Babel.
-
-
Prepare the Ligand for Docking:
-
Rationale: Similar to the protein, the ligand needs to be in the correct format with defined rotatable bonds for the docking software.
-
Procedure (using AutoDockTools):
-
Load the energy-minimized ligand file.
-
Define the rotatable bonds. AutoDockTools will typically do this automatically.
-
Save the ligand in the PDBQT format.[21]
-
-
Part 3: The Docking Simulation
-
Grid Box Generation:
-
Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose. A well-defined grid box, centered on the active site, increases the efficiency and accuracy of the docking.
-
Procedure (using AutoDockTools):
-
Load the prepared protein (PDBQT file).
-
Define the grid box dimensions and center. If a co-crystallized ligand is present, center the grid box on this ligand. The size should be large enough to accommodate the ligand and allow for some rotational and translational freedom.[22]
-
-
-
Running AutoDock Vina:
-
Rationale: AutoDock Vina is a widely used and validated docking program that employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.[21][23]
-
Procedure:
-
Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.[20]
-
-
Part 4: Analysis and Visualization of Results
-
Interpreting the Output:
-
Rationale: The output file from Vina contains multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The most negative value represents the most favorable predicted binding mode.[24][25]
-
Procedure: Examine the output log file to identify the binding energies of the different poses. The top-ranked pose is typically the focus of further analysis.
-
-
Visualization with PyMOL:
-
Rationale: Visual inspection of the docked pose is essential to understand the specific molecular interactions that stabilize the ligand-protein complex.[26][27][28][29][30]
-
Procedure:
-
Open the prepared protein PDBQT file and the output ligand PDBQT file in PyMOL.
-
Identify and label the amino acid residues in the binding pocket that are in close proximity to the ligand.
-
Use the measurement tools in PyMOL to identify hydrogen bonds (typically < 3.5 Å) and visualize hydrophobic interactions.
-
-
Visualizing the Dihydropyridine Pharmacophore
The effectiveness of dihydropyridine derivatives often stems from a common set of structural features, known as a pharmacophore. This can be visualized to understand the key chemical moieties responsible for their biological activity.
Figure 2: A simplified pharmacophore model for dihydropyridine derivatives, highlighting key features for receptor interaction.
Conclusion: From In Silico Insights to Experimental Validation
Molecular docking is a powerful and indispensable tool in the modern drug discovery pipeline, particularly for well-characterized scaffolds like the dihydropyridines. It provides a rational basis for understanding structure-activity relationships, prioritizing compounds for synthesis and biological testing, and generating novel therapeutic hypotheses. By following a rigorous and self-validating workflow, researchers can harness the predictive power of molecular docking to accelerate the journey from a promising molecule to a life-changing medicine. The insights gained from these in silico studies, when integrated with experimental data, pave the way for the development of next-generation dihydropyridine-based therapeutics with improved efficacy and selectivity.
References
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (n.d.). MDPI. Retrieved from [Link]
-
How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. (2021, June 22). RxList. Retrieved from [Link]
-
What are the dihydropyridines (calcium channel blockers)?. (2025, July 12). Dr.Oracle. Retrieved from [Link]
-
How Do Dihydropyridine Calcium Channel Blockers Work?. (2022, October 13). BuzzRx. Retrieved from [Link]
-
AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025, April 29). YouTube. Retrieved from [Link]
-
Anticancer activity of 1,4-dihydropyridine derivatives. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (n.d.). PubMed. Retrieved from [Link]
-
Discovery Of Novel Dihydropyridine Derivatives Targeting The D2 Receptor For Alzheimer's Disease. (n.d.). IJCRT.org. Retrieved from [Link]
-
Anti-cancer activity of a new dihydropyridine derivative, VdiE-2N, in head and neck squamous cell carcinoma. (n.d.). Ovid. Retrieved from [Link]
-
Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. (n.d.). PMC - NIH. Retrieved from [Link]
-
Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. Retrieved from [Link]
-
Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer's Disease Treatment. (2023, June 4). MDPI. Retrieved from [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010, April 17). PMC - NIH. Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]
-
Dihydropyridine calcium channel blockers. (n.d.). Wikipedia. Retrieved from [Link]
-
Development of Dual Inhibitors against Alzheimer's Disease Using Fragment-Based QSAR and Molecular Docking. (n.d.). PubMed Central. Retrieved from [Link]
-
Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020, April 15). YouTube. Retrieved from [Link]
-
Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (n.d.). Docta Complutense. Retrieved from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]
-
Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. Retrieved from [Link]
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs. Retrieved from [Link]
-
Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc. (2020, October 29). YouTube. Retrieved from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. (2021, October 13). DDDT. Retrieved from [Link]
-
How to interpret the affinity in a protein docking - ligand. (2021, April 29). Matter Modeling Stack Exchange. Retrieved from [Link]
-
Discovery of Novel Symmetrical 1,4-Dihydropyridines as Inhibitors of Multidrug-Resistant Protein (MRP4) Efflux Pump for Anticancer Therapy. (n.d.). MDPI. Retrieved from [Link]
-
Positive ΔG in Molecular Docking | Binding Free Energy Explained. (2025, November 3). YouTube. Retrieved from [Link]
-
Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease. (2016, May 7). PubMed. Retrieved from [Link]
-
Visualizing ligand docking results with PyMOL scripting and R. (2021, January 12). Ethan Holleman. Retrieved from [Link]
-
1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. (n.d.). PubMed. Retrieved from [Link]
-
Newly synthesized dihydropyridine derivatives as modulators of P-glycoprotein-mediated multidrug resistance. (n.d.). PubMed. Retrieved from [Link]
-
Identification of a dihydropyridine scaffold that blocks ryanodine receptors. (n.d.). PubMed Central. Retrieved from [Link]
-
Visualization the molecular docking results in PyMOL: (a) complex DNA... (n.d.). ResearchGate. Retrieved from [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved from [Link]
-
A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. Retrieved from [Link]
-
What is the role of electrostatic energy when interpreting docking result??. (2017, February 16). ResearchGate. Retrieved from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]
-
Molecular Docking Explained | Step-by-Step Guide for Beginners & Researchers. (2025, September 22). YouTube. Retrieved from [Link]
-
Tutorial 6: Basic concept of Molecular Docking. (2023, December 29). YouTube. Retrieved from [Link]
-
Drug Designing Using Molecular Docking - For Beginners. (2024, April 25). YouTube. Retrieved from [Link]
-
A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace. Retrieved from [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. buzzrx.com [buzzrx.com]
- 7. mdpi.com [mdpi.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. mdpi.com [mdpi.com]
- 12. docta.ucm.es [docta.ucm.es]
- 13. Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Dual Inhibitors against Alzheimer's Disease Using Fragment-Based QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 18. etflin.com [etflin.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. medium.com [medium.com]
- 27. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]
- 30. researchgate.net [researchgate.net]
Comparison of Ethyl 2,4-dihydroxy-6-methylnicotinate with other building blocks for heterocyclic synthesis
This guide provides an in-depth comparison of Ethyl 2,4-dihydroxy-6-methylnicotinate (EDMN), a highly functionalized pyridine derivative, with alternative building blocks for the synthesis of diverse heterocyclic scaffolds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the strategic advantages of EDMN, supported by experimental data and protocols, to inform the rational design of synthetic routes toward complex molecular targets.
Introduction: The Strategic Value of this compound (EDMN)
This compound, a white to off-white crystalline powder, is a multi-substituted pyridine derivative that serves as a privileged scaffold and versatile chemical intermediate in medicinal chemistry and drug discovery.[1][2][3] Its structure is distinguished by a pyridine core strategically equipped with hydroxyl groups at the 2 and 4 positions, a methyl group at the 6 position, and an ethyl carboxylate at the 3 position.[1] This unique arrangement of functional groups provides multiple reactive sites, making it an exceptionally valuable building block for molecular diversification and the synthesis of complex heterocyclic compounds with potential biological activity.[1][3]
Notably, EDMN has been employed as a key starting material in the preparation of Lucanthone analogs, which are investigated for their potential antitumor and bactericidal properties.[1][4][5] Its utility stems from the inherent reactivity of its dihydroxy-substituted pyridine ring, which can also be viewed as a 4-hydroxy-2-pyridone tautomer, offering a rich chemical landscape for further elaboration.
Table 1: Key Physicochemical Properties of EDMN
| Property | Value | Reference |
| CAS Number | 70254-52-3 | [1] |
| Molecular Formula | C₉H₁₁NO₄ | [3][6][7] |
| Molecular Weight | 197.19 g/mol | [3][7] |
| Appearance | White to almost white crystalline powder | [1][3] |
| Melting Point | 210–213 °C | [3] |
| Solubility | Soluble in some polar organic solvents (e.g., methanol); insoluble in water and nonpolar solvents (e.g., benzene, ether). | [3][6] |
Synthesis of this compound
The most common and efficient synthesis of EDMN involves a multi-component reaction between ethyl 3-aminocrotonate and diethyl malonate, facilitated by a strong base such as sodium ethoxide.[1][4] This approach constructs the pyridone ring de novo and installs the required functional groups in a single, high-yielding operation.
Experimental Protocol: Synthesis of EDMN
This protocol describes the synthesis of this compound from ethyl 3-aminocrotonate and diethyl malonate.[4]
-
Reaction Setup: To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.775 mol), sodium ethoxide (65 g, 0.956 mol), and 240 g of anhydrous ethanol.[1][4]
-
Reaction Execution: Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[1][4]
-
Initial Work-up: After the reaction is complete, cool the mixture to 50-60 °C. Concentrate the solution under reduced pressure to remove approximately 100 g of ethanol.[1][4]
-
Purification: Slowly pour the concentrated solution into 1000 mL of water. Add 10 g of basic activated carbon, stir for 1 hour, and filter the mixture.[1][4]
-
Product Precipitation: Cool the filtrate to below 0 °C. Adjust the pH to 2-3 with ammonium chloride, which will cause a large amount of solid to precipitate.[1][4]
-
Isolation: Collect the solid by filtration. Dry the resulting solid at 50-60 °C to obtain white, needle-like crystals of this compound. The expected yield is approximately 125 g (81.8% yield).[4]
Comparative Analysis: EDMN vs. Alternative Building Blocks
The choice of a building block in heterocyclic synthesis is dictated by the target molecule's complexity, desired substitution pattern, and the overall synthetic strategy. EDMN is an excellent choice for a convergent strategy , where a highly functionalized core is elaborated upon. However, linear or de novo strategies starting from acyclic precursors offer greater flexibility.
Below, we compare EDMN with several classical and modern building blocks and synthetic methodologies.
De Novo Pyridine/Pyridone Synthesis Methods
These methods build the heterocyclic ring from simple, acyclic precursors, offering maximum flexibility in substituent placement.
-
Hantzsch Dihydropyridine Synthesis: A cornerstone of pyridine chemistry, this multicomponent reaction combines an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and ammonia.[8][9] The initial product is a 1,4-dihydropyridine, which requires a subsequent oxidation step to yield the aromatic pyridine.
-
Advantage: High efficiency for symmetrically substituted pyridines from readily available starting materials.[9]
-
Disadvantage: Requires a separate oxidation step and is less suitable for unsymmetrical products.
-
-
Guareschi-Thorpe Synthesis: This method is particularly relevant as an alternative for constructing the 2-pyridone core found in EDMN. It involves the condensation of a β-dicarbonyl compound (e.g., acetylacetone) with cyanoacetamide, typically catalyzed by a base like piperidine.[10]
-
Advantage: A direct and efficient route to 3-cyano-2-pyridones, offering a different handle (nitrile) for further functionalization compared to EDMN's ester.
-
Disadvantage: The initial product scope is largely defined by the available β-dicarbonyl and cyanoacetamide derivatives.
-
-
Kröhnke Pyridine Synthesis: This versatile method involves the reaction of an α-pyridinium methyl ketone salt (e.g., N-phenacylpyridinium bromide) with an α,β-unsaturated ketone (chalcone) in the presence of ammonium acetate.[8]
-
Advantage: Provides access to a wide range of polysubstituted pyridines with good yields.[8]
-
Disadvantage: Requires the pre-synthesis of the pyridinium salt and the unsaturated ketone.
-
Alternative Pre-functionalized Pyridine Scaffolds
These building blocks, like EDMN, provide a pre-formed pyridine ring but with different reactive handles for diversification.
-
Halonicotinates and Halonicotinonitriles (e.g., Ethyl 4,6-dichloronicotinate, 6-Bromonicotinonitrile): These reagents are primed for functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
-
Advantage: Ideal for introducing aryl, alkyl, amino, and alkynyl groups at specific positions on the pyridine ring, a transformation not directly achievable with EDMN.
-
Disadvantage: The cost and reactivity of the halogen are key considerations (I > Br > Cl).[10] These reactions often require specialized catalysts and inert atmosphere conditions.
-
-
4-Hydroxy-6-methylpyridin-2(1H)-one: This compound can be synthesized from commercial dehydroacetic acid and represents the core scaffold of EDMN without the C3-ester group.[11]
-
Advantage: A simpler, cost-effective starting point if functionalization at the C3 position is not initially required or will be introduced later.
-
Disadvantage: Lacks the C3-ester, a valuable handle for further reactions like Claisen condensation or hydrolysis to the corresponding acid for amide coupling.
-
Table 2: Comparative Overview of Heterocyclic Building Blocks and Methods
| Building Block / Method | Key Reagents | Typical Conditions | Resulting Scaffold | Key Advantages | Key Disadvantages |
| This compound (EDMN) | EDMN + Electrophiles/Nucleophiles | Varies (e.g., base for alkylation) | Functionalized Pyridones / Fused Heterocycles | Highly functionalized core, multiple reactive sites for convergent synthesis.[1][3] | Substitution pattern is pre-set; less flexible than de novo methods. |
| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), NH₄OAc | Reflux in ethanol | 1,4-Dihydropyridines (then Pyridines) | High efficiency, uses simple precursors, good for symmetrical products.[8][9] | Requires a separate oxidation step; less control for unsymmetrical products. |
| Guareschi-Thorpe Synthesis | β-Dicarbonyl, Cyanoacetamide, Piperidine | Reflux in ethanol | 3-Cyano-2-pyridones | Direct route to pyridones, provides a versatile nitrile handle.[10] | Product scope is dependent on available starting materials. |
| Kröhnke Synthesis | N-Phenacylpyridinium bromide, Chalcone, NH₄OAc | Reflux in acetic acid | Polysubstituted Pyridines | High flexibility in substitution patterns, good yields.[8] | Requires multi-step preparation of starting materials. |
| Halopyridines (e.g., Ethyl 4,6-dichloronicotinate) | Halopyridine, Organoboron/-tin reagents, Amines, etc. | Pd/Cu catalysis | C-C, C-N, C-O coupled Pyridines | Excellent for diversification via cross-coupling.[8][10] | Requires transition metal catalysts, inert conditions, and can be costly. |
Selected Experimental Protocols for Alternative Syntheses
To provide a practical comparison, detailed protocols for key alternative methods are provided below.
Protocol: Hantzsch Dihydropyridine Synthesis[8]
-
In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.0 eq) in ethanol.
-
Stir the mixture at reflux for 4 hours. Monitor reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Oxidation Step: The resulting dihydropyridine can be aromatized to the corresponding pyridine using an oxidizing agent such as iodine or sodium nitrite in acetic acid.[9]
Protocol: Kröhnke Pyridine Synthesis[8]
-
Step 1 (Not detailed): Synthesize the required N-phenacylpyridinium bromide and chalcone precursors.
-
Reaction: To a solution of the chalcone (1.0 eq) and ammonium acetate (8.0 eq) in glacial acetic acid, add the N-phenacylpyridinium bromide (1.0 eq).
-
Reflux the mixture for 4 hours.
-
After cooling, pour the reaction mixture into water and collect the precipitated product by filtration.
Protocol: Guareschi-Thorpe Synthesis of a 2-Pyridone[10]
-
In a round-bottom flask, dissolve acetylacetone (10 mmol) and cyanoacetamide (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (1 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 4 hours. A precipitate should form as the reaction progresses.
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Conclusion
This compound (EDMN) is a powerful and strategic building block for the synthesis of complex heterocyclic molecules, particularly when a convergent synthetic plan is desired. Its pre-installed array of functional groups offers multiple handles for rapid diversification. However, for achieving maximum flexibility in substitution patterns or when the target scaffold differs significantly, de novo synthesis strategies like the Hantzsch, Guareschi-Thorpe, and Kröhnke reactions provide compelling alternatives. Similarly, pre-functionalized halopyridines are the reagents of choice for constructing libraries of analogs through modern cross-coupling chemistry.
Ultimately, the optimal choice depends on a careful analysis of the target structure, available resources, and the desired synthetic efficiency. This guide provides the foundational data and protocols to empower researchers to make an informed and strategic selection for their specific research and development goals.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Baishixing Co.,Ltd. (n.d.). Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate 70254-52-3. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 70254-52-3 | Product Name : this compound. Retrieved from [Link]
- Unknown Source. (n.d.).
- Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198.
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]
- Unknown Source. (n.d.).
-
ChemBK. (n.d.). Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate. Retrieved from [Link]
- Unknown Source. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
PubMed. (2015, November 11). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Retrieved from [Link]
- Unknown Source. (2009, November 16).
-
MDPI. (2019, November 16). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
PMC. (2023, June 2). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from [Link]
-
Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
- HETEROCYCLES, Vol. 83, No. 9, 2011. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES.
- Unknown Source. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.
-
PubMed. (n.d.). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Retrieved from [Link]
-
MDPI. (2023, May 11). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. Retrieved from [Link]
Sources
- 1. This compound|70254-52-3 [benchchem.com]
- 2. This compound | 70254-52-3 | Benchchem [benchchem.com]
- 3. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate 70254-52-3 [cds-bsx.com]
- 4. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chembk.com [chembk.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to QSAR Analysis of 1,4-Dihydropyridine Derivatives as Anticancer Agents
Introduction: Beyond Calcium Channels
For decades, the 1,4-dihydropyridine (DHP) scaffold has been a cornerstone in cardiovascular medicine, with drugs like nifedipine and amlodipine widely used as L-type calcium channel blockers.[1][2] However, the versatility of this heterocyclic ring system extends far beyond hypertension management. A growing body of evidence highlights its potential as a privileged scaffold in oncology.[1][2] Researchers have successfully modified the basic DHP structure to create derivatives with significant antiproliferative activity and the ability to reverse multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy.[3][4][5]
The exploration of this vast chemical space—with numerous potential substitutions on the DHP core—presents a classic drug discovery challenge. Synthesizing and testing each compound is impractical. This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool. QSAR provides a mathematical bridge between a molecule's physicochemical properties (its "descriptors") and its biological activity, enabling us to predict the potency of novel compounds and intelligently guide the design of more effective anticancer agents.[6][7]
This guide offers a comparative analysis of QSAR studies on 1,4-dihydropyridine derivatives, synthesizing data from multiple research efforts. We will dissect the methodologies, compare the predictive power of various models, and distill the key structural features that govern the anticancer efficacy of this promising class of molecules.
The 1,4-Dihydropyridine Scaffold: A Versatile Framework for Anticancer Design
The inherent chemical plasticity of the 1,4-DHP core is central to its appeal. The ring features several positions (N1, C2, C6, C3, C5, and C4) that can be readily modified, allowing for fine-tuning of steric, electronic, and lipophilic properties.[8] This adaptability has enabled the development of DHP derivatives that exhibit a range of anticancer activities. Notably, many derivatives have been investigated as potent modulators of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer.[4][5] By inhibiting P-gp, these DHPs can restore the efficacy of conventional chemotherapy agents.
The causality behind this versatility lies in the scaffold's ability to present various functional groups in a defined three-dimensional arrangement, allowing for specific interactions with biological targets. For instance, the choice of ester groups at the C3 and C5 positions and the nature of the aromatic ring at the C4 position are critical determinants of activity.[9]
Comparative Analysis of QSAR Models for Anticancer 1,4-Dihydropyridines
The utility of a QSAR model is defined by its statistical robustness and predictive accuracy. A robust model not only explains the activity of existing compounds but can also reliably forecast the activity of new, unsynthesized molecules. The table below summarizes and compares several QSAR studies, providing a snapshot of the different approaches and their outcomes.
| Study Focus & Ref. | QSAR Method(s) | Cancer Cell Line(s) | Key Molecular Descriptors Identified | Statistical Validation (r², q², pred_r²) | Core Scientific Insights |
| MDR Reversal [3][10] | Stepwise-MLR, GA-PLS (2D-QSAR) | (Not specified, focused on MDR inhibition) | Phenyl groups with electronegative substituents, presence of sulfur, ester, amide fragments. | r² = 0.734 (GA-PLS model) | Lipophilicity and electronegativity on the C4-phenyl ring are essential for MDR inhibitory effect. The model demonstrates good predictive ability for designing new MDR inhibitors. |
| MDR Reversal [4][5] | CoMFA, CoMSIA (3D-QSAR) | HL-60 (Human promyelocytic leukemia) | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields. | q² = 0.612 (CoMFA), 0.631 (CoMSIA) | 3D contour maps revealed that bulky, electropositive substituents at the C4-phenyl ring enhance activity, while bulky groups at the C3/C5 esters are detrimental. |
| Cytotoxicity [11] | 2D-QSAR | HeLa, MCF-7, and others | Physicochemical and topological descriptors. | r² values signify model reliability. | The developed models successfully correlated structural descriptors with cytotoxicity across multiple cell lines, enabling the prediction of activity for new DHP analogs. |
| Calcium Channel Blockade [12] | LSSVM (2D-QSAR) | (Not specified, focused on Ca²⁺ channel antagonism) | Constitutional, topological, geometrical, electrostatic, quantum-chemical. | r² = 0.8696, q² (r²cv) = 0.8167 | A non-linear model based on Least Squares Support Vector Machines showed high predictive accuracy, demonstrating the power of machine learning in QSAR. |
| TGFβ/Smad Inhibition [13] | 3D-QSAR | HEK293 cells | (Not specified, model built on a series of DHPs) | r² = 0.93, pred_r² = 0.69 | The model was robust and predictive, establishing a clear link between the 3D structure of DHP derivatives and their ability to inhibit the TGFβ pathway, a key target in cancer. |
Interpreting the Data:
-
Choice of Method: The comparison highlights a key choice in QSAR: dimensionality. 2D-QSAR methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are computationally faster and provide insights based on global molecular properties (e.g., LogP, molecular weight).[3][6] In contrast, 3D-QSAR methods like CoMFA and CoMSIA provide a more granular, three-dimensional view, generating contour maps that visualize favorable and unfavorable regions for steric bulk, electrostatic charge, and other fields around the molecule.[4][5][7] This spatial information is often more intuitive for guiding synthetic chemistry efforts.
-
Descriptor Significance: The descriptors identified across studies consistently point to the importance of lipophilicity (LogP), electronic properties (e.g., HOMO/LUMO energies, partial charges), and steric/topological features .[6][14][15] For instance, the presence of an electronegative substituent on the C4-phenyl group is a recurring theme for enhancing activity.[3]
-
Model Validation: The strength of a QSAR model is quantified by its statistical parameters. The correlation coefficient (r²) indicates how well the model fits the training data, while the cross-validated correlation coefficient (q²) and predictive r² (pred_r²) measure its internal robustness and ability to predict the activity of an external test set, respectively.[10][16] A high q² value (>0.5) is generally considered indicative of a predictive model.
Key Structure-Activity Relationships (SAR) for Anticancer 1,4-Dihydropyridines
Synthesizing the results from various QSAR and experimental studies allows us to derive a set of guiding principles for designing potent anticancer DHPs.
-
C4-Position: This position is arguably the most critical for modulating activity. An aromatic ring (typically phenyl) is almost always present. The electronic nature of this ring is paramount; electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at the ortho or meta positions generally enhance anticancer and MDR reversal activity.[3] This is likely due to favorable electronic interactions within the target's binding pocket.
-
C3 and C5-Positions: These positions are typically occupied by ester groups. The nature of the alkyl chain of these esters influences lipophilicity and steric bulk. While increased lipophilicity can sometimes improve cell permeability, 3D-QSAR studies have shown that excessively bulky groups here can be detrimental, likely causing steric clashes with the target protein.[5][9] Asymmetric esters (different groups at C3 and C5) have also been explored to optimize activity.
-
N1-Position: This position is unsubstituted (N-H) in most classical DHPs. The hydrogen atom can act as a hydrogen bond donor. Substitution at this position can alter the planarity and overall conformation of the DHP ring, which can significantly impact activity.
-
C2 and C6-Positions: Small alkyl groups, most commonly methyl groups, are generally found at these positions and are considered important for maintaining the core DHP structure required for activity.
The following diagram illustrates these key SAR insights on the 1,4-DHP scaffold.
Caption: Key structure-activity relationships for 1,4-DHP anticancer activity.
Experimental & Computational Workflows
A self-validating system is crucial for trustworthy results. The experimental biological data serves as the ground truth for the computational model, which in turn guides the next round of synthesis and experimentation. This iterative cycle is the engine of modern drug discovery.
Protocol 1: Standardized QSAR Modeling Workflow
This protocol outlines the essential steps for developing a predictive QSAR model.
-
Data Set Curation:
-
Compile a dataset of 1,4-DHP derivatives with experimentally determined anticancer activities (e.g., IC₅₀ values) against a specific cancer cell line.
-
Ensure data consistency and convert IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to linearize the relationship between structure and activity.
-
Divide the dataset into a training set (~70-80%) for model building and a test set (~20-30%) for external validation. This division must be done carefully to ensure both sets span the full range of chemical diversity and activity.
-
-
Molecular Structure Preparation:
-
Draw the 2D structures of all compounds.
-
Convert them to 3D structures and perform geometry optimization using computational chemistry software (e.g., Gaussian, Spartan). A common method is Density Functional Theory (DFT) at a level like B3LYP/6-31G*.[15][17] This step ensures realistic molecular conformations.
-
-
Descriptor Calculation:
-
Feature Selection and Model Building:
-
Reduce the large pool of calculated descriptors to a smaller, non-correlated, and relevant subset using statistical techniques like Genetic Algorithms (GA) or stepwise regression.
-
Use the selected descriptors and the training set activity data to build the QSAR model using a chosen algorithm (e.g., MLR, PLS, SVM, or Artificial Neural Networks).[3][17]
-
-
Model Validation:
-
Internal Validation: Perform cross-validation (typically leave-one-out, LOO) on the training set to calculate the q² value. This assesses the model's internal consistency and robustness.[3]
-
External Validation: Use the developed model to predict the pIC₅₀ values for the compounds in the test set (which were not used in model creation). Calculate the predictive r² (pred_r²) to assess the model's true predictive power.
-
Y-Randomization: Scramble the biological activity data multiple times and rebuild the model. The resulting models should have very low r² and q² values, confirming that the original model is not due to a chance correlation.[3]
-
-
Interpretation and Application:
-
Analyze the descriptors in the final model to understand the key structural features driving anticancer activity.
-
Use the validated model to predict the activity of virtual or newly designed DHP derivatives to prioritize synthesis.
-
Caption: A typical workflow for developing and validating a QSAR model.
Protocol 2: Representative In Vitro Anticancer Activity Assay (MTT Assay)
The biological data that powers QSAR models is typically generated from cell-based assays. The MTT assay is a standard colorimetric method for assessing cell viability.
-
Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, MCF-7) in appropriate media and conditions until they reach ~80% confluency.
-
Seeding: Trypsinize the cells, count them, and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,4-DHP derivatives in the cell culture medium. Remove the old medium from the plates and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Comparison with Alternative Anticancer Scaffolds
While 1,4-DHPs are highly promising, it is valuable to see them in the context of other heterocyclic scaffolds for which QSAR has been successfully applied.
-
Quinolines: This scaffold is found in numerous anticancer agents. QSAR studies on quinoline derivatives have identified potent tubulin inhibitors.[7] A 3D-QSAR pharmacophore model for quinolines identified key features like hydrogen bond acceptors and aromatic rings as crucial for tubulin inhibition.[7] This contrasts with many DHPs, which are often studied for their MDR reversal capabilities, highlighting how different scaffolds can be optimized for distinct anticancer mechanisms.
-
Chalcones and Retrochalcones: These aromatic ketones are known for their broad biological activities. QSAR studies on benzimidazolyl-retrochalcones have shown that electronic energy, lipophilicity, and chemical softness/hardness are key descriptors for their anticancer activity.[15] The methodology (using DFT to calculate descriptors and MLR for model building) is similar to that used for DHPs, demonstrating the universal applicability of the QSAR workflow.
The comparison shows that while the QSAR process is standardized, the specific structural features and physicochemical properties that drive activity are unique to each chemical scaffold and its corresponding biological target.
Conclusion and Future Directions
The application of QSAR analysis to 1,4-dihydropyridine derivatives has proven to be a powerful strategy for accelerating the discovery of novel anticancer agents. The collective body of research clearly indicates that the C4-aryl substituent and the C3/C5 ester groups are primary handles for modulating activity. 3D-QSAR models, in particular, have provided invaluable spatial insights to guide the rational design of more potent and selective compounds.
The future of this field is bright, with several exciting avenues for advancement:
-
Advanced Machine Learning: Moving beyond traditional MLR and PLS to more sophisticated algorithms like Random Forest, Support Vector Machines, and Deep Neural Networks could capture more complex, non-linear structure-activity relationships.[12][17]
-
Integrated Computational Approaches: Combining QSAR with other in silico techniques like molecular docking and molecular dynamics simulations can provide a more holistic understanding of how DHP derivatives interact with their biological targets (e.g., P-glycoprotein), validating QSAR-derived hypotheses.[3]
-
Exploring New Chemical Space: Using validated QSAR models to screen large virtual libraries of novel DHP structures can help identify promising new synthetic targets that might not be intuitively obvious.
By continuing to leverage and refine these computational tools, the research community can more efficiently navigate the vast chemical landscape of 1,4-dihydropyridines, unlocking their full potential in the fight against cancer.
References
- Gholampour, Z., Ghamali, M., & Kompany-Isfeedan, A. (2017). Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti-Cancer Agent. Recent Patents on Anti-Cancer Drug Discovery, 12(2), 174-185.
- Radadiya, A., Khedkar, V., Bavishi, A., Vala, H., Thakrar, S., Bhavsar, D., Shah, A., & Coutinho, E. (2014). Synthesis and 3D-QSAR study of 1,4-dihydropyridine derivatives as MDR cancer reverters. European Journal of Medicinal Chemistry, 74, 375-387.
- Nikolova, N., & Jaworska, J. MOLECULAR DESCRIPTORS USED IN QSAR. HUFOCW.
- ResearchGate. (n.d.). QSAR and Pharmacophore based predicted activities of 1,4-DHPs.
- Radadiya, A., et al. (2014). Synthesis and 3D-QSAR study of 1,4-dihydropyridine derivatives as MDR cancer reverters. European Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). SAR studies of anti-cancer activity of 1,4-DHPs.
- Al-Ostoot, F. H., et al. (2021). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 26(16), 4983.
- Alam, S., & Khan, F. (2022). QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads. International Journal of Molecular Sciences, 23(15), 8593.
- BenchChem. (2025). Quantitative structure-activity relationship (QSAR) studies of 1,4-Dihydropyridine analogues.
- ResearchGate. (n.d.).
- Oliveira, T. A. S., et al. (2020). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Pharmaceuticals, 13(9), 243.
- Saha, P., et al. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. Molecules, 26(17), 5174.
- ChemAxon. (n.d.). Synthesis, Docking Simulation, Biological Evaluations and 3D-QSAR Study of 1,4-Dihydropyridines as Calcium Channel Blockers.
- Liu, H., et al. (2005). QSAR and classification study of 1,4-dihydropyridine calcium channel antagonists based on least squares support vector machines. Molecular Pharmaceutics, 2(5), 348-356.
- ResearchGate. (n.d.).
- Mahama, O., et al. (2020). Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. Open Journal of Medicinal Chemistry, 10, 113-127.
- Singh, R., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Pharmaceuticals, 14(8), 784.
- ResearchGate. (n.d.). QSAR studies and molecular docking analysis of 1,4-dihydropyridines as Calcium Channel Blockers using DFT and ANN methods.
- Längle, D., et al. (2015). Design, synthesis and 3D-QSAR studies of novel 1,4-dihydropyridines as TGFβ/Smad inhibitors. Bioorganic & Medicinal Chemistry, 23(11), 2827-2837.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti- Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and 3D-QSAR study of 1,4-dihydropyridine derivatives as MDR cancer reverters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hufocw.org [hufocw.org]
- 7. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemaxon.com [chemaxon.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. QSAR and classification study of 1,4-dihydropyridine calcium channel antagonists based on least squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and 3D-QSAR studies of novel 1,4-dihydropyridines as TGFβ/Smad inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone [scirp.org]
- 16. QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Efficacy of Ethyl 2,4-dihydroxy-6-methylnicotinate derived compounds against bacterial strains
For Researchers, Scientists, and Drug Development Professionals
In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds that can yield effective antibacterial agents is a paramount objective. Nicotinic acid and its derivatives have long been recognized as privileged structures in medicinal chemistry, offering a versatile platform for the synthesis of diverse bioactive molecules. Ethyl 2,4-dihydroxy-6-methylnicotinate, with its multiple reactive sites, represents a valuable starting point for the construction of more complex heterocyclic systems.[1] This guide provides an in-depth comparison of the antibacterial efficacy of a promising class of compounds that can be conceptually derived from such nicotinic acid precursors: the pyrimido[4,5-b]quinolines.
The fusion of a pyrimidine ring with a quinoline core gives rise to the pyrimido[4,5-b]quinoline scaffold, a heterocyclic system that has demonstrated significant potential as a source of new antimicrobial agents.[2][3] This guide will objectively compare the performance of various pyrimido[4,5-b]quinoline derivatives against a range of bacterial strains, supported by experimental data from peer-reviewed studies. We will delve into their synthesis, proposed mechanisms of action, and comparative efficacy against established antibiotics, providing a comprehensive resource for researchers in the field of antibacterial drug discovery.
Synthesis of 4-Aminopyrimido[4,5-b]quinoline Derivatives: A Generalized Approach
The synthesis of 4-aminopyrimido[4,5-b]quinoline derivatives often commences from appropriately substituted 2-amino-3-cyanoquinolines. A common and facile route involves the cyclization of these precursors with various reagents such as thiourea, urea, or guanidine, typically through a simple fusion reaction.[4] This approach allows for the introduction of different functionalities at the 2-position of the pyrimidine ring, which has been shown to significantly influence the antibacterial activity of the final compounds.[4]
Below is a generalized experimental protocol for the synthesis of these derivatives, based on established methodologies.[4]
Experimental Protocol: Synthesis of 4-Aminopyrimido[4,5-b]quinolines
-
Starting Material Preparation: Synthesize the required 2-amino-3-cyanoquinoline, 2-chloro-3-cyanoquinoline, or 2-arylamino-3-cyanoquinolines according to established literature procedures.
-
Fusion Reaction: In a round-bottom flask, combine the appropriate cyanoquinoline precursor (1 equivalent) with thiourea, urea, or guanidine hydrochloride (1.2 equivalents).
-
Heating: Heat the mixture under reflux in a suitable solvent (e.g., ethanol or dioxane) or, in some cases, perform a neat fusion at a specific temperature for a designated period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The resulting solid is then filtered, washed with a suitable solvent (e.g., cold ethanol), and dried. Further purification can be achieved by recrystallization from an appropriate solvent to yield the desired 4-aminopyrimido[4,5-b]quinoline derivative.
-
Characterization: Confirm the structure of the synthesized compounds using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Figure 1: Generalized workflow for the synthesis of 4-aminopyrimido[4,5-b]quinoline derivatives.
Comparative Antibacterial Efficacy
The antibacterial potential of synthesized pyrimido[4,5-b]quinoline derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi. The in vitro antimicrobial activity is typically assessed by determining the zone of inhibition using the agar well diffusion method.
A study by Ola A. el-Sayed et al. investigated two series of 4-aminopyrimido[4,5-b]quinoline derivatives.[4] Their findings revealed that the nature of the substituent at the 2-position of the pyrimidine ring plays a crucial role in the antimicrobial activity. Specifically, derivatives containing a thio-function (derived from thiourea) exhibited the most potent activity, followed by those with an imino-function (from guanidine). In contrast, the carbonyl-containing derivatives (from urea) showed no significant antimicrobial effect.[4]
The following table summarizes the zone of inhibition data for some of the most active pyrimido[4,5-b]quinoline derivatives compared to the standard antibiotic, ampicillin.
| Compound | Substituent at Position 2 | Test Microorganism | Zone of Inhibition (mm) | Ampicillin (Zone of Inhibition, mm) |
| 2 | Thio | Staphylococcus aureus | 18 | 25 |
| Bacillus subtilis | 20 | 22 | ||
| Escherichia coli | 16 | 20 | ||
| Pseudomonas aeruginosa | 14 | - | ||
| 3 | Thio | Staphylococcus aureus | 24 | 25 |
| Bacillus subtilis | 22 | 22 | ||
| Escherichia coli | 20 | 20 | ||
| Pseudomonas aeruginosa | 18 | - | ||
| 8c | Imino | Staphylococcus aureus | 22 | 25 |
| Bacillus subtilis | 20 | 22 | ||
| Escherichia coli | 18 | 20 | ||
| Pseudomonas aeruginosa | 16 | - | ||
| 8d | Imino | Staphylococcus aureus | 20 | 25 |
| Bacillus subtilis | 18 | 22 | ||
| Escherichia coli | 16 | 20 | ||
| Pseudomonas aeruginosa | 14 | - | ||
| 9c | Thio | Candida albicans | 17 | Amphotericin B (15) |
| 9d | Thio | Candida albicans | 16 | Amphotericin B (15) |
Data compiled from Construction and Docking Studies of Novel Pyrimido[4,5-b]quinolines as Antimicrobial Agents.[2]
From this data, it is evident that several of the synthesized pyrimido[4,5-b]quinoline derivatives exhibit broad-spectrum antibacterial activity, with some compounds also demonstrating promising antifungal activity against Candida albicans.[2] Notably, compound 3 , a thio-derivative, showed comparable activity to ampicillin against E. coli and significant activity against all tested bacterial strains.[2]
Proposed Mechanism of Action
The precise molecular mechanism of action for pyrimido[4,5-b]quinolines is an area of ongoing investigation. However, in silico molecular docking studies have provided valuable insights into their potential cellular targets. These studies suggest that the antibacterial effects of these compounds may be attributed to their ability to inhibit key bacterial enzymes that are essential for DNA replication and metabolism, namely DNA gyrase and dihydrofolate reductase (DHFR).[2]
-
DNA Gyrase: This enzyme is a type II topoisomerase that is crucial for managing DNA supercoiling during replication. Its inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
-
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts these vital metabolic processes.
The ability of the pyrimido[4,5-b]quinoline scaffold to fit into the active sites of these enzymes and form favorable interactions is believed to be the basis of their antibacterial activity.[2]
Figure 2: Proposed mechanism of action for pyrimido[4,5-b]quinoline derivatives.
Experimental Protocol for Antibacterial Screening
The following is a detailed protocol for the agar well diffusion method, a standard technique for evaluating the in vitro antibacterial activity of chemical compounds.[4]
Materials:
-
Nutrient agar medium
-
Sterile Petri dishes
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Test compound solutions at a known concentration (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Positive control (standard antibiotic solution, e.g., Ampicillin)
-
Negative control (solvent, e.g., DMSO)
-
Incubator
Procedure:
-
Media Preparation: Prepare nutrient agar according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Inoculate the solidified agar plates with the test bacterial culture by uniformly spreading a standardized inoculum using a sterile cotton swab.
-
Well Preparation: Create wells of 6 mm diameter in the inoculated agar plates using a sterile cork borer.
-
Sample Addition: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. The diameter of the zone is proportional to the inhibitory effect of the compound.
Figure 3: Experimental workflow for the agar well diffusion antibacterial screening method.
Conclusion and Future Perspectives
The pyrimido[4,5-b]quinoline scaffold represents a promising avenue for the development of novel antibacterial agents. The synthetic accessibility of these compounds, coupled with their demonstrated broad-spectrum activity, makes them attractive candidates for further investigation. The current body of research indicates that modifications at the 2-position of the pyrimidine ring can significantly modulate their antibacterial potency, with thio- and imino-substituents showing particular promise.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A more extensive library of derivatives should be synthesized and screened to establish a comprehensive SAR, which will guide the design of more potent and selective compounds.
-
Mechanism of Action Elucidation: While in silico studies have pointed towards DNA gyrase and DHFR as potential targets, further biochemical and biophysical assays are required to definitively confirm the mechanism of action.
-
In Vivo Efficacy and Toxicity: Promising lead compounds should be advanced to in vivo models of bacterial infection to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Activity against Resistant Strains: The efficacy of these compounds should be tested against a broader panel of multidrug-resistant bacterial strains to assess their potential to overcome existing resistance mechanisms.
References
-
el-Sayed, O. A., el-Bieh, F. M., el-Aqeel, S. I., al-Bassam, B. A., & Hussein, M. E. (2002). Novel 4-aminopyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Bollettino chimico farmaceutico, 141(6), 461–465. [Link]
-
ResearchGate. (n.d.). Novel 4-aminopyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Retrieved from [Link]
-
Abdel-Ghani, T. M., El-Sayed, M. A. A., El-Sabbagh, O. I., Al-Balawi, M. M., & El-Sherif, A. A. (2024). Construction and Docking Studies of Novel Pyrimido[4,5-b]quinolines as Antimicrobial Agents. Chemistry & Biodiversity, e202400200. [Link]
-
Fathy, U., Gouhar, R. S., Younis, A., & El-Ghonemy, D. H. (2020). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2), 550-562. [Link]
Sources
- 1. This compound|70254-52-3 [benchchem.com]
- 2. Construction and Docking Studies of Novel Pyrimido[4,5-b]quinolines as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 4-aminopyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Profiles of Halogenated Benzofuran Derivatives and Dihydropyridines
<
A technical guide for researchers and drug development professionals.
In the landscape of anticancer drug discovery, both halogenated benzofuran derivatives and dihydropyridines have emerged as promising scaffolds. This guide provides a comparative analysis of their cytotoxic properties, delving into supporting experimental data, methodologies for assessment, and the underlying mechanisms of action. Our objective is to equip researchers with the critical information needed to navigate the selection and development of these compounds for therapeutic applications.
At a Glance: Comparative Cytotoxicity
The cytotoxic potential of a compound is a critical determinant of its therapeutic window. Below is a summary of reported 50% inhibitory concentration (IC50) values for representative halogenated benzofuran derivatives and dihydropyridines across various cancer cell lines. It is important to note that direct comparison of absolute IC50 values can be challenging due to variations in experimental conditions, including the specific cell lines, exposure times, and assay methods used.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5 | [1] |
| HL60 (Leukemia) | 0.1 | [1] | ||
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | [2] | |
| HepG2 (Liver) | 11 ± 3.2 | [2] | ||
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | [2] | |
| HepG2 (Liver) | 3.8 ± 0.5 | [2] | ||
| SW620 (Colon) | 10.8 ± 0.9 | [2] | ||
| Dihydropyridines | Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical) | 2.3 | [3] |
| MCF-7 (Breast) | 5.7 | [3] | ||
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical) | 3.6 | [3] | |
| MCF-7 (Breast) | 5.2 | [3] | ||
| 2,6-dimethyl-3,5-bis-N-(4-methyl-2-thiazolyl)carbamoyl-4-(4-nitrophenyl)-1,4-dihydropyridine | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [4] | |
| 2,6-dimethyl-3,5-bis-N-(4-methyl-2-thiazolyl)carbamoyl-4-(2-furyl)-1,4-dihydropyridine | MCF-7 (Breast) | 28.5 ± 3.5 | [4] | |
| 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon) | 0.70 | [5] | |
| 4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | MDA-MB-231 (Breast) | 4.6 | [5] |
Deciphering Cytotoxicity: Key Experimental Protocols
The assessment of cytotoxicity is fundamental to characterizing the anticancer potential of novel compounds. Several robust and widely accepted assays are employed to quantify cell viability and death. The choice of assay depends on the specific research question and the anticipated mechanism of action of the compound.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which in many cases correlates with cell viability.[6] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[6][8]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[6]
LDH Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis.[9] The amount of LDH in the supernatant is proportional to the number of lysed cells.
LDH Assay Workflow:
Caption: A simplified model of the pro-apoptotic action of halogenated benzofurans.
Dihydropyridines: More Than Just Calcium Channel Blockers
While classically known as calcium channel blockers used in the treatment of hypertension, dihydropyridine derivatives have demonstrated notable anticancer activities. [3][4]Their cytotoxic effects are not always directly linked to their calcium channel modulating properties. [10] Key Mechanistic Insights:
-
Induction of Apoptosis and Cell Cycle Arrest: Similar to benzofurans, some dihydropyridine derivatives induce apoptosis and can cause cell cycle arrest at the G2/M phase. [11]* Modulation of Signaling Pathways: Dihydropyridines have been shown to affect various signaling pathways involved in cancer progression. For instance, some can suppress the transcription of PD-L1, a key immune checkpoint protein, by inhibiting the activation of STAT1. [12]* Reversal of Multidrug Resistance: An important aspect of some dihydropyridines is their ability to reverse multidrug resistance in cancer cells, potentially by inhibiting P-glycoprotein, an efflux pump that expels chemotherapeutic drugs from cells. [13]
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of both classes of compounds is significantly influenced by their chemical structure.
For halogenated benzofurans , the type and position of the halogen atom are critical. Brominated derivatives often exhibit greater cytotoxicity than their chlorinated counterparts. [2]The presence of other substituents on the benzofuran ring also plays a crucial role in modulating their biological activity. [14] In the case of dihydropyridines , the nature of the substituents at various positions of the dihydropyridine ring dictates their cytotoxic profile. For example, the introduction of N-thiazolyl carbamoyl groups at the C3 and C5 positions has been shown to enhance cytotoxic potential. [4]The symmetry of the molecule can also be a key determinant of anticancer activity. [3]
Conclusion
Both halogenated benzofuran derivatives and dihydropyridines represent valuable scaffolds in the quest for novel anticancer agents. Halogenated benzofurans often exhibit potent cytotoxicity, primarily through the induction of apoptosis and cell cycle arrest. Dihydropyridines, while also capable of inducing cell death, offer the additional potential of modulating drug resistance and immune responses.
The choice between these two classes of compounds for further development will depend on the specific therapeutic strategy. A thorough understanding of their comparative cytotoxicity, mechanisms of action, and structure-activity relationships, as outlined in this guide, is paramount for making informed decisions in the drug discovery and development process. The provided experimental protocols serve as a foundation for the robust evaluation of these and other potential anticancer compounds.
References
-
Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Kwiecień, H., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(21), 7293. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Fassihi, A., et al. (2017). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 16(1), 209–218. [Link]
-
de Oliveira, C. S. A., et al. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 26(11), 3326. [Link]
-
Kumar, A., et al. (2021). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 26(16), 4991. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13, 11181-11204. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Emami Kazemabad, M. J., et al. (2024). Investigating the Probable Potential of Dihydropyridine Calcium Channel Blockers: Drug Repositioning in Cancer. Current Cancer Therapy Reviews, 20. [Link]
-
Kwiecień, H., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(21), 7293. [Link]
-
Krawiecka, M., et al. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anticancer Agents in Medicinal Chemistry, 15(1), 115-121. [Link]
-
ResearchGate. (n.d.). Structures of natural and synthetic benzofuran derivatives with biological activity. Retrieved from [Link]
-
ResearchGate. (2025). Investigating the Probable Potential of Dihydropyridine Calcium Channel Blockers: Drug Repositioning in Cancer. Retrieved from [Link]
-
Fassihi, A., et al. (2009). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Research in Pharmaceutical Sciences, 4(1), 45-53. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]
-
Ghorab, M. M., et al. (2014). Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. Acta Poloniae Pharmaceutica, 71(5), 791-799. [Link]
-
ResearchGate. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]
-
Iaconis, D., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 29(15), 3508. [Link]
-
ResearchGate. (2025). Synthesis and Cytotoxic Properties of Halogen and Aryl-/Heteroarylpiperazinyl Derivatives of Benzofurans. Retrieved from [Link]
-
Viradiya, D., et al. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anticancer Agents in Medicinal Chemistry, 17(11), 1541-1549. [Link]
-
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27946-27967. [Link]
-
ResearchGate. (2025). Novel dihydropyridines as potential calcium-channel and P-glycoprotein blockers applicable for chemotherapy sensitization. Retrieved from [Link]
-
Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1555. [Link]
-
ResearchGate. (n.d.). The structures of active halogen derivatives of benzofurans. Retrieved from [Link]
-
Wang, Y., et al. (2021). Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1. Frontiers in Pharmacology, 11, 608411. [Link]
Sources
- 1. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 10. brieflands.com [brieflands.com]
- 11. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 2,4-dihydroxy-6-methylnicotinate
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, phases is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 2,4-dihydroxy-6-methylnicotinate, ensuring the protection of laboratory personnel and the environment. Our focus is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, fostering a culture of safety and responsibility in your laboratory.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA) under the 2012 Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazards associated with this compound are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
This hazard profile dictates the stringent handling and disposal protocols that must be followed.
Essential Safety and Handling Protocols
Prior to initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. | To protect against splashes and dust that can cause serious eye irritation.[1] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area. For operations that may generate dust, a NIOSH/MSHA approved respirator is recommended. | To avoid inhalation of dust, which can cause respiratory irritation.[1] |
Engineering Controls
Always handle this compound within a certified chemical fume hood to minimize the risk of inhalation and to contain any potential spills.[2] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The primary directive is to dispose of the chemical waste through an approved waste disposal plant.[1][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
Waste Characterization and Segregation
-
Hazardous Waste Determination: Based on its characteristics, this compound is considered a hazardous waste.[1]
-
Segregation: This waste must be segregated from other laboratory waste streams to prevent inadvertent and dangerous reactions. It is incompatible with strong oxidizing agents and bases.[1] Store it away from these materials.
Waste Container Selection and Labeling
-
Container Selection: Use a container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally a good choice. The container must have a secure, leak-proof closure.[5][7]
-
Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:
Accumulation in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[7][9]
-
Storage Conditions: Keep the container tightly closed except when adding waste. The SAA should be in a cool, dry, and well-ventilated location.[1]
-
Quantity Limits: The amount of hazardous waste in an SAA is limited by the EPA. For most hazardous wastes, this limit is 55 gallons.[10]
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Vendor: The EHS department will work with a licensed hazardous waste disposal vendor to ensure the chemical is transported, treated, and disposed of in compliance with all regulations.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills: For small spills, and only if you are trained to do so, carefully sweep up the solid material, taking care not to create dust.[1] Place the collected material into a labeled hazardous waste container for disposal.
-
Large Spills: For large spills, evacuate the area immediately and notify your institution's EHS or emergency response team.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1]
-
Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[1]
-
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are not only scientifically sound but also environmentally responsible.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Fisher Scientific. (2023, August 23). Safety Data Sheet: this compound.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
- American Chemical Society. Hazardous Waste and Disposal Considerations.
- Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- TCI Chemicals. Safety Data Sheet: this compound.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: Methyl 6-methylnicotinate.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- AK Scientific, Inc. Safety Data Sheet: Mthis compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. compliancy-group.com [compliancy-group.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. epa.gov [epa.gov]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2,4-dihydroxy-6-methylnicotinate
For professionals in research and drug development, the meticulous handling of chemical reagents is paramount. Ethyl 2,4-dihydroxy-6-methylnicotinate, a heterocyclic building block used in the synthesis of biologically active compounds, requires a comprehensive understanding of its hazard profile to ensure laboratory safety.[1] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the specific risks this compound presents. Our objective is to move beyond mere compliance and instill a culture of proactive safety, ensuring that every experimental choice is underpinned by robust scientific and safety principles.
Foundational Hazard Analysis: The 'Why' Behind the 'What'
Understanding the causality behind PPE recommendations is critical for adherence and effective protection. This compound is a solid, crystalline powder that presents several key hazards as classified by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
The specific hazards associated with this compound directly dictate the required levels of protection. A failure to use appropriate PPE can lead to irritation, acute toxicity, and compromised experimental integrity.
| Hazard Classification | Description | Route of Exposure | Consequence of Exposure | Required Protective Barrier |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[2] | Ingestion | Systemic toxic effects, gastrointestinal irritation. | Prevention of hand-to-mouth transfer via gloves and proper hygiene. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2][3][4] | Skin Contact | Redness, inflammation, dermatitis.[5] | Impervious gloves and a lab coat to prevent direct contact. |
| Serious Eye Damage/Eye Irritation (Category 2/2A) | Causes serious eye irritation.[2][3][4] | Eye Contact | Pain, redness, watering, and potential damage to eye tissue.[6] | Chemical safety goggles or a face shield to block dust and splashes. |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[2][7] | Inhalation | Irritation of the respiratory tract, coughing, and breathing difficulties. | Respiratory protection and handling in a ventilated area to minimize dust inhalation. |
Core Protective Equipment: Your First Line of Defense
Based on the hazard analysis, a multi-layered PPE approach is mandatory. The selection of equipment should be based on a risk assessment of the specific procedure being performed.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][2]
-
Minimum Requirement: For all handling activities, wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][7] These must provide front, brow, and temple protection against chemical splash and airborne particles.
-
Enhanced Precaution: When there is a significant risk of splashing or dust generation (e.g., during bulk transfers or vortexing), a full-face shield should be worn in addition to safety goggles.
Hand Protection
This compound is a known skin irritant.[3][4] Therefore, appropriate gloves are non-negotiable.
-
Glove Selection: Nitrile gloves are a suitable choice for protection against incidental contact with this solid chemical and are resistant to many solvents used in the lab.[8] Always check the manufacturer's glove compatibility data if preparing solutions.
-
Technique: Double-gloving is recommended when handling the pure solid or concentrated solutions. Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[3]
Body Protection
To prevent skin contact, protective clothing is essential.
-
Lab Coat: A fully-buttoned laboratory coat must be worn at all times.
-
Additional Protection: For procedures with a high risk of dust generation or splashing, consider using a chemical-resistant apron over the lab coat.[9] Ensure clothing is made of a material that does not readily absorb chemicals.
Respiratory Protection
As a fine powder, this compound poses a respiratory irritation hazard.[1][2]
-
Engineering Controls First: The primary method for controlling respiratory exposure is to use engineering controls. Always handle this chemical inside a certified chemical fume hood or in a well-ventilated area to minimize dust in the breathing zone.[8][10]
-
When Respirators are Needed: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required. Use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a particulate filter (conforming to EN 143).[2] All personnel required to wear respirators must be medically cleared, fit-tested, and trained in their proper use.
Operational and Disposal Plans
A self-validating protocol involves not just wearing PPE, but a systematic workflow for its use, from preparation to disposal.
Experimental Workflow: Safe Handling Protocol
This protocol outlines the essential steps for safely weighing the solid compound and preparing a solution.
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[11] Ensure an eyewash station and safety shower are accessible.[2][7]
-
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, respirator (if required), safety goggles, face shield (if required), and outer gloves.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat or paper. Avoid creating dust clouds. Use a spatula and gentle motions.
-
Transfer: Transfer the solid to the receiving vessel. If any material is spilled, clean it immediately following the spill protocol.
-
Solubilization: Add the solvent slowly to avoid splashing.
-
Doff PPE: Once the handling procedure is complete and the area is clean, remove PPE in the reverse order of donning, taking care to avoid self-contamination. The outer gloves are removed first, followed by the face shield, lab coat, goggles, and inner gloves.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[2][7]
Caption: Workflow for Safe Handling of this compound.
Emergency Protocol: Small Spill Cleanup
Accidents can happen; a clear plan is essential.[8]
-
Alert & Evacuate: Alert personnel in the immediate area.
-
Assess: Ensure you have the correct PPE (including respiratory protection) before approaching the spill.
-
Contain: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne.
-
Clean: Carefully sweep or scoop the material into a designated, labeled waste container.[7] Avoid dry sweeping which can generate dust.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the cleanup materials and contaminated PPE as hazardous waste.
Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed, and compatible waste container.[11]
-
Contaminated PPE: Dispose of all single-use PPE, such as gloves and weigh boats, in a designated hazardous waste container.[2][7] Do not discard in the regular trash.
-
Regulatory Compliance: All waste disposal must be handled in accordance with local, state, and federal regulations.[5] Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.
References
-
ChemBK. (2024, April 9). This compound. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Pharmaffiliates. CAS No : 70254-52-3 | Product Name : this compound. [Link]
-
Washington State University. Pyridine Standard Operating Procedure. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Synerzine. Safety Data Sheet Ethyl Nicotinate. [Link]
-
ChemDmart. Safety Data Sheet. [Link]
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. synerzine.com [synerzine.com]
- 7. fishersci.com [fishersci.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
